Glyphosine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-99-8 | |
| Record name | Polaris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosine [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Glyphosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Glyphosine, a significant plant growth regulator. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound, known by trade names such as Polaris, is a tertiary amino compound.[1][2] Structurally, it is a derivative of the amino acid glycine, characterized by the presence of two phosphonomethyl groups attached to the nitrogen atom.[1] This unique arrangement confers its classification as a phosphonic acid.[1][2]
The definitive chemical structure of this compound is presented below, detailing the atomic arrangement and bonding that define its chemical behavior and biological activity.
Chemical Structure Diagram
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key chemical identifiers and properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-[bis(phosphonomethyl)amino]acetic acid | [1] |
| or N,N-bis(phosphonomethyl)glycine | [2][3][4] | |
| Chemical Formula | C₄H₁₁NO₈P₂ | [1][2][4][5][6] |
| Molecular Weight | 263.08 g/mol | [1][5][6] |
| SMILES String | C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | [1] |
| CAS Number | 2439-99-8 | [2][5][6] |
| Appearance | Colorless solid | [2] |
| Synonyms | Glyphosphine, Polaris, CP-41845, MON-845 | [1][2][5] |
Synthesis Overview
The synthesis of this compound can be achieved through the reaction of chloroacetic acid with N,N-bis(phosphonomethyl)amine.[2] This method provides a direct route to the formation of the N,N-bis(phosphonomethyl)glycine structure.
Caption: Simplified synthesis pathway of this compound.
Mechanism of Action and Biological Role
This compound primarily functions as a plant growth regulator.[1][5] Its application, particularly on sugarcane and sugar beet, leads to an inhibition of fiber production.[2] This metabolic shift results in the plant allocating more of its dry matter towards sucrose storage, thereby increasing the sugar yield.[2] In other plants, such as maize, this compound has been observed to induce chlorosis by inhibiting plasmid RNA synthesis.[2]
Interestingly, beyond its role in agriculture, this compound has been shown to possess immunomodulatory and anti-diabetic properties.[6] It can enhance the T cell response to a specific insulin B chain peptide by modulating its presentation on major histocompatibility complex (MHC) class II molecules.[6]
Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis or application of this compound is beyond the scope of this guide, the fundamental principles can be outlined.
General Synthesis Protocol Outline
A typical synthesis would involve the reaction of equimolar amounts of chloroacetic acid and N,N-bis(phosphonomethyl)amine in a suitable solvent. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product would be isolated and purified, likely through crystallization or column chromatography. Characterization of the final product would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Caption: General workflow for this compound synthesis and analysis.
References
- 1. This compound | C4H11NO8P2 | CID 17112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound (Ref: CP 41845) [sitem.herts.ac.uk]
- 5. This compound [drugfuture.com]
- 6. This compound A plant growth regulator that also enhances anti-B:9-23 TCR-dependent T cell activation by modulating murine class II MHC I-Ag7-mediated B:9-23 presentation on APCs. | 2439-99-8 [sigmaaldrich.com]
Glyphosine's Enigmatic Mechanism: A Technical Guide to its Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosine, chemically identified as N,N-bis(phosphonomethyl)glycine, is a plant growth regulator structurally analogous to the widely used herbicide glyphosate. While both compounds elicit phytotoxic effects, emerging evidence indicates a divergence in their primary mechanisms of action. This technical guide synthesizes the current understanding of this compound's mode of action in plants, offering a detailed examination of its physiological and biochemical effects. It provides a comparative analysis with glyphosate, quantitative data on its impacts, and detailed experimental protocols for further research. This document is intended to serve as a comprehensive resource for researchers in plant science, agrochemical development, and related fields.
Introduction: Distinguishing this compound from Glyphosate
This compound and glyphosate are both organophosphorus compounds, which has led to the common misconception that their mechanisms of action are identical. Glyphosate's primary mode of action is the potent inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1]
However, studies have demonstrated that this compound, unlike glyphosate, has little to no inhibitory effect on the shikimate pathway. Specifically, research on buckwheat hypocotyls revealed that while glyphosate significantly inhibited the accumulation of phenylpropanoid substances, this compound did not produce the same effect.[2][3] Furthermore, direct enzymatic assays have shown that non-herbicidal analogues of glyphosate, including this compound, do not inhibit the EPSP synthase enzyme.[4] This critical distinction suggests that this compound's phytotoxic and growth-regulating properties stem from a different primary mechanism.
This guide will delve into the known physiological and biochemical effects of this compound, focusing on its impact on plant growth, chlorophyll content, and the activity of key enzymes such as Phenylalanine Ammonialyase (PAL).
Core Mechanism of Action: Beyond the Shikimate Pathway
While the precise primary target of this compound remains an active area of investigation, its mechanism of action is understood through its observed physiological and biochemical effects.
Plant Growth Regulation
This compound is recognized as a plant growth regulator, capable of inhibiting growth in various plant species.[2] Studies on soybean seedlings have demonstrated that this compound causes a reduction in both fresh weight accumulation and root elongation.[1][5]
Effects on Phenylalanine Ammonialyase (PAL) Activity
Phenylalanine ammonia-lyase (PAL) is a crucial enzyme at the intersection of primary and secondary metabolism, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, a precursor for a wide array of phenylpropanoid compounds. Research has shown that this compound can increase the extractable PAL activity in both light- and dark-grown soybean axes, although this effect is less pronounced than that of glyphosate.[1][5]
Impact on Photosynthesis and Pigment Content
This compound has been observed to affect the photosynthetic machinery of plants, albeit to a lesser degree than glyphosate. It can lead to a decrease in the total chlorophyll content in soybean seedlings.[1][5] Additionally, its impact on anthocyanin content is less severe compared to the reduction caused by glyphosate.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the effects of this compound, primarily from studies on soybean seedlings.
Table 1: Comparative Effects of this compound and Glyphosate on Soybean Seedling Growth
| Parameter | This compound Effect | Glyphosate Effect | Reference |
| Fresh Weight Accumulation | Inhibitory | More Inhibitory | [1][5] |
| Root Elongation | Inhibitory | More Inhibitory | [1][5] |
| Axis Dry-Weight Accumulation | Most Inhibitory (among tested metabolites) | Highly Inhibitory | [1][5] |
Table 2: Comparative Effects of this compound and Glyphosate on Biochemical Parameters in Soybean Seedlings
| Parameter | this compound Effect | Glyphosate Effect | Reference | | :--- | :--- | :--- | | Extractable PAL Activity | Significant Increase | Greater Increase |[1][5] | | Total Chlorophyll Content | Decreased | Greater Decrease |[1][5] | | Chlorophyll a/b Ratio | Less effect than glyphosate | Significant Increase |[1][5] | | Anthocyanin Content | Decreased | Greater Decrease |[1][5] | | Hydroxyphenolic Compound Levels | Increased (per gram fresh weight) | Increased |[1][5] |
Experimental Protocols
General Plant Growth and Treatment Protocol for this compound Studies
This protocol is adapted from methodologies used in studies of glyphosate and related compounds.
Objective: To assess the impact of this compound on the growth and physiology of a model plant species (e.g., soybean, Glycine max).
Materials:
-
This compound (N,N-bis(phosphonomethyl)glycine, CAS 2439-99-8)
-
Seeds of the chosen plant species
-
Growth medium (e.g., vermiculite, hydroponic solution)
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
-
Solutions of varying this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM)
-
Control solution (without this compound)
-
Calipers, balance, and other measuring equipment
Procedure:
-
Seed Germination and Seedling Growth: Germinate seeds in the chosen growth medium under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Treatment Application: Once seedlings have reached a consistent developmental stage (e.g., fully expanded primary leaves), apply the this compound solutions. Application can be via root feeding in a hydroponic system or by drenching the soil/vermiculite.
-
Incubation: Continue to grow the seedlings under controlled conditions for a predetermined period (e.g., 24, 48, 72 hours).
-
Data Collection:
-
Growth Inhibition: At the end of the incubation period, carefully harvest the seedlings. Measure root length, shoot height, and fresh weight. Dry the seedlings in an oven at 60-70°C to a constant weight to determine dry weight.
-
Chlorophyll Content: Use a spectrophotometric method to determine the chlorophyll content of the leaves (see Protocol 4.2).
-
Protocol for Determination of Chlorophyll Content
Objective: To quantify the total chlorophyll content in plant leaves following treatment with this compound.
Materials:
-
Leaf tissue from treated and control plants
-
80% acetone solution
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Procedure:
-
Extraction: Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 80% acetone.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculation: Use the following formula to calculate the total chlorophyll concentration:
-
Total Chlorophyll (mg/g fresh weight) = [20.2 * (A645) + 8.02 * (A663)] * (V / W)
-
Where A is the absorbance at the respective wavelength, V is the final volume of the extract, and W is the fresh weight of the leaf tissue.
-
-
Protocol for Phenylalanine Ammonialyase (PAL) Activity Assay
Objective: To measure the activity of PAL in plant tissues treated with this compound.
Materials:
-
Plant tissue (e.g., soybean axes)
-
Extraction buffer (e.g., borate buffer, pH 8.8)
-
L-phenylalanine solution (substrate)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Enzyme Extraction: Homogenize a known weight of plant tissue in cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to obtain a crude enzyme extract (supernatant).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
-
Spectrophotometry: Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength at which the product, trans-cinnamic acid, absorbs light.
-
Calculation: Calculate PAL activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid.
Visualizations: Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Discovery and History of Glyphosine Development
This technical guide provides a comprehensive overview of the discovery, history, and development of Glyphosine. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical synthesis, biological activity, and the experimental methodologies used in its study.
Disclaimer: The term "this compound" is often confused with the more widely known herbicide "Glyphosate." This guide focuses specifically on this compound [N,N-bis(phosphonomethyl)glycine], a plant growth regulator. Due to the limited publicly available information on this compound compared to Glyphosate, this document will present the available data on this compound and, where relevant for illustrative purposes, will draw contextual parallels to the extensive research on Glyphosate, clearly distinguishing between the two compounds.
Discovery and History
The initial search for "this compound" yielded limited specific information on its discovery and historical development timeline. However, a Chinese patent describes its chemical identity as N,N-bis(phosphonomethyl)glycine and its primary use as a plant growth regulator for increasing the sugar content in sugarcane.[1] It is also noted for use as a ripener and to increase sugar content in beets and watermelon, as well as to promote the separation of cotton leaves.[1]
In contrast, the discovery of the related compound Glyphosate (N-(phosphonomethyl)glycine) is well-documented. It was first synthesized in 1950 by Swiss chemist Henry Martin at Cilag.[2][3] However, its herbicidal properties were not discovered until 1970 by John E. Franz, a chemist at Monsanto.[2][3][4][5] Monsanto brought it to market in 1974 under the trade name Roundup.[2][3][4]
Chemical Synthesis
The synthesis of this compound, as detailed in a Chinese patent, involves a one-step reaction of phosphorous acid or phosphorus trichloride with glycine and formaldehyde.[1] However, this method is reported to have a relatively low yield of 60-70% and produces a product with about 90% purity after crystallization due to the formation of by-products.[1]
An alternative synthesis method is also described, aiming for higher yield and purity.[1]
Table 1: Synthesis Protocol for this compound [1]
| Step | Reagent/Condition | Description |
| 1 | Glycine (0.05 mol), Water (50 ml) | Glycine is dissolved in water. |
| 2 | 37% Formaldehyde aqueous solution (0.125 mol) | Added to the glycine solution at 25°C. |
| 3 | Reaction at room temperature for 3 hours | --- |
| 4 | Diethyl phosphite (0.1 mol) | Added to the reaction mixture. |
| 5 | Reaction at 60°C for 3 hours | --- |
| 6 | Reduced pressure concentration | The reaction solution is concentrated to a viscous liquid. |
| 7 | Concentrated sulfuric acid (35 ml) | Added to the viscous liquid. |
| 8 | Reflux and hydrolysis at 120°C for 5 hours | --- |
| 9 | Reduced pressure concentration | The reaction system is concentrated again to remove water. |
| 10 | Final Product | A viscous substance identified as this compound. |
Yield: 73%, Purity: 89%
For comparison, two main industrial synthesis routes for Glyphosate are the iminodiacetic acid (IDA) process and the glycine process.[2][6]
Logical Relationship of this compound Synthesis
Caption: Simplified workflow of this compound synthesis.
Biological Activity and Mechanism of Action
This compound is described as a plant growth regulator that is absorbed by the stems and leaves of sugarcane to increase its sugar content.[1] The detailed molecular mechanism of action for this compound is not extensively described in the provided search results.
In contrast, the mechanism of action for Glyphosate is well understood and involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[2][7][8][9][10][11] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[2][7][8][11] By blocking this pathway, Glyphosate disrupts protein synthesis and other crucial metabolic processes, ultimately leading to plant death.[7][10] The shikimate pathway is not present in animals, which contributes to Glyphosate's low direct toxicity to mammals.[2][10][11]
Shikimate Pathway and the Action of Glyphosate
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
Quantitative Data
A study on the declining efficacy of Glyphosate over 25 years showed that within a decade, weeds were up to 31.6% less responsive.[12][13] The addition of a pre-emergence herbicide significantly improved control, with a loss of control of only 4.4% per decade.[12]
Table 2: Efficacy of Glyphosate on Various Weed Species [14]
| Weed Population | Temperature Regime (°C) | LD₅₀ (g ae ha⁻¹) | GR₅₀ (g ae ha⁻¹) |
| Ch | 25/15 | 137 | - |
| Ch | 35/25 | 209 | - |
| SGM2 | 25/15 | 60 | - |
| SGM2 | 35/25 | 557 | - |
| SGW2 | 25/15 | 650 | - |
| SGW2 | 35/25 | 2108 | - |
| CP2 | 25/15 | 1067 | - |
| CP2 | 35/25 | 2554 | - |
LD₅₀: Lethal dose for 50% mortality; GR₅₀: Dose for 50% growth reduction.
Table 3: Effect of Low-Dose Glyphosate on Plant Growth [15]
| Plant Species | Glyphosate Dose (g AE ha⁻¹) for Growth Enhancement |
| Maize | 1.8 - 36 |
| Conventional Soybean | 1.8 - 36 |
| Eucalyptus grandis | 1.8 - 36 |
| Pinus caribea | 1.8 - 36 |
| Commelina benghalensis | 1.8 - 36 |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not available in the provided search results. Below is a representative experimental protocol for the analysis of Glyphosate in water and urine samples, illustrating the typical methodologies employed for such compounds.
Experimental Protocol: Determination of Glyphosate in Urine by LC-MS/MS [16]
1. Sample Preparation:
- An aliquot of 250 µL of a urine sample is transferred into a 15 mL polypropylene tube.
- The sample is fortified with internal standards.
- The mixture is vortexed and incubated at room temperature for 30 minutes.
- The sample is loaded onto a preconditioned Oasis MCX solid-phase extraction cartridge.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Mobile Phases:
- A: Water with 0.1% formic acid (v/v)
- B: Acetonitrile (ACN) with 0.1% formic acid (v/v)
- Gradient Program:
- Hold at 5% B for 2 min.
- Linear ramp to 95% B over 8 min.
- Hold at 95% B for 1 min.
- Return to initial conditions over 1 min.
- Equilibrate for 2 min before the next injection.
- Column Temperature: 40 °C
- Autosampler Temperature: 15 °C
- Flow Rate: 0.8 mL/min
- Ionization Mode: Negative-ion electrospray ionization (ESI)
- Detection Mode: Multiple reaction monitoring (MRM)
Experimental Workflow for Glyphosate Analysis
Caption: Workflow for the analysis of Glyphosate in urine.
Conclusion
This compound (N,N-bis(phosphonomethyl)glycine) is a plant growth regulator primarily used to enhance sugar content in crops like sugarcane. While its chemical synthesis has been described, detailed public information regarding its discovery, historical development, and specific molecular mechanism of action is limited. In contrast, the related compound Glyphosate, a widely used herbicide, has been extensively studied, providing a rich body of knowledge on its synthesis, mechanism of action via the shikimate pathway, and analytical methodologies. Further research and publication of data on this compound are needed to provide a more complete understanding of this compound for the scientific community.
References
- 1. CN102786547B - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. geneticliteracyproject.org [geneticliteracyproject.org]
- 5. Roundup – A Short History | Atraxia Law [atraxialaw.com]
- 6. CN1939926A - Production of glyphosate by glycine method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview of human health effects related to glyphosate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 11. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 12. Study: Glyphosate efficacy over time, sustainable weed control strategies [agdaily.com]
- 13. miragenews.com [miragenews.com]
- 14. mdpi.com [mdpi.com]
- 15. Glyphosate applied at low doses can stimulate plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Glyphosine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosine, chemically known as N,N-bis(phosphonomethyl)glycine, is a synthetic organophosphorus compound with a history as a plant growth regulator.[1][2] Initially introduced for its ability to enhance sucrose accumulation in sugarcane by inhibiting fiber production, its applications have since been largely superseded.[2] Despite its decline in agricultural use, the unique chemical structure of this compound and its interactions with biological systems continue to be of interest to researchers. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.
Physicochemical Properties
This compound is a colorless, crystalline solid.[1][3] Its structure features a central glycine core with two phosphonomethyl groups attached to the nitrogen atom, contributing to its acidic nature and high polarity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H11NO8P2 | [1][4][5][6] |
| Molecular Weight | 263.08 g/mol | [1][4][5] |
| CAS Number | 2439-99-8 | [1][4][6][7] |
| Appearance | White to colorless solid/crystals | [1][5][6][7] |
| Melting Point | 189-193 °C (decomposes)[7], 263 °C[4][6] | [4][6][7] |
| Boiling Point | 668.4 ± 65.0 °C (Predicted) | [4] |
| Water Solubility | 248 g/L (20 °C)[4][7], 350 g/L[2] | [2][4][7] |
| pKa Values | pK1: 1.42, pK2: 2.10, pK3: 5.02, pK4: 6.40, pK5: 11.19 (at 25 °C) | [4][6][7] |
| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |
Experimental Protocols
Synthesis of this compound (N,N-bis(phosphonomethyl)glycine)
This protocol is adapted from established methods for the phosphonomethylation of glycine.
Materials:
-
Glycine
-
Paraformaldehyde
-
Dimethyl phosphite
-
Triethylamine
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve glycine in a mixture of methanol and triethylamine.
-
Add paraformaldehyde to the solution and heat the mixture to reflux to facilitate the formation of the N-hydroxymethyl glycine intermediate.
-
Cool the reaction mixture and add dimethyl phosphite dropwise while maintaining a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the phosphonomethylation reaction.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or ¹H-NMR.
-
Once the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the phosphonate esters.
-
Heat the mixture to reflux until the hydrolysis is complete.
-
After cooling, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5 to precipitate the this compound product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated carbon and heat the solution gently.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at a temperature below their decomposition point.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound using HPLC with fluorescence detection, which often requires a derivatization step.
Instrumentation and Reagents:
-
HPLC system with a fluorescence detector
-
Cation-exchange or reverse-phase C18 column
-
Mobile phase: Aqueous buffer (e.g., potassium phosphate) at a controlled pH
-
Derivatization reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol)
-
This compound standard solutions
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter.
-
Derivatization (Pre-column): Mix the this compound standard or sample solution with the OPA/thiol derivatizing reagent and allow the reaction to proceed for a specified time at a controlled temperature.
-
HPLC Analysis:
-
Set the HPLC column temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject a fixed volume of the derivatized standard or sample onto the column.
-
Run the analysis using an isocratic or gradient elution program.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the this compound-OPA derivative.
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Caption: Experimental workflow for HPLC analysis of this compound.
Biological Signaling Pathways
While this compound's primary documented mode of action is in plants, research on the closely related compound glyphosate has suggested potential interactions with mammalian signaling pathways. It is important to note that while structurally similar, the biological effects may not be identical.
Inhibition of the Shikimate Pathway in Plants
The herbicidal activity of glyphosate, and by extension the growth-regulating effects of this compound in plants, is attributed to the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3][8] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3][7]
The inhibition of EPSP synthase by glyphosate is competitive with respect to its substrate, phosphoenolpyruvate (PEP).[1] This blockage leads to the accumulation of shikimate and a depletion of aromatic amino acids, which are vital for protein synthesis and the production of numerous secondary metabolites, ultimately leading to growth inhibition and, in the case of herbicidal action, plant death.[7][8]
Caption: Inhibition of the Shikimate Pathway by this compound.
Potential Interaction with NF-κB and Insulin Resistance Signaling Pathways
Recent studies on glyphosate have suggested a potential link to the aggravation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which may contribute to the development of insulin resistance.[6][9] This research, conducted in animal models, indicates that glyphosate exposure could lead to an increase in pro-inflammatory factors such as JNK, IKKβ, and NF-κB itself.[6][10]
The proposed mechanism involves the activation of the JNK pathway, leading to the phosphorylation and activation of IKKβ. Activated IKKβ then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF-α and IL-6. These cytokines can, in turn, interfere with insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, leading to impaired downstream signaling through the PI3K/Akt pathway and ultimately contributing to insulin resistance.[11]
It is crucial to emphasize that this area of research is still developing, and the direct effects of this compound on these pathways in humans have not been established. The following diagram illustrates the hypothesized pathway based on current research on the related compound, glyphosate.
Caption: Hypothesized Glyphosate-mediated NF-κB and Insulin Resistance Pathway.
Conclusion
This compound presents a unique chemical scaffold with well-defined physicochemical properties. While its primary biological role as a plant growth regulator is understood through the inhibition of the shikimate pathway, emerging research on related compounds suggests potential interactions with complex mammalian signaling cascades. The experimental protocols provided herein offer a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its chemical and biological characteristics. Continued research is warranted to fully elucidate the mechanisms of action of this compound and its potential implications for drug development and toxicology.
References
- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. ncwss.org [ncwss.org]
- 9. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glyphosate potentiates insulin resistance in skeletal muscle through the modulation of IRS-1/PI3K/Akt mediated mechanisms: An in vivo and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyphosate's Role as a Plant Growth Retardant: A Technical Guide
Introduction
While the term "glyphosine" refers to the chemical N,N-bis(phosphonomethyl)glycine, a plant growth regulator historically used in sugarcane, it is now largely considered obsolete. The predominant and extensively researched compound used for similar purposes in modern agriculture is glyphosate (N-(phosphonomethyl)glycine). At sub-lethal doses, glyphosate functions as a plant growth retardant and ripener, particularly in sugarcane, by redirecting the plant's metabolic resources from vegetative growth to sucrose storage. This technical guide provides an in-depth analysis of glyphosate's role as a plant growth retardant, focusing on its application in sugarcane. It details the physiological effects, underlying biochemical mechanisms, and experimental methodologies for its evaluation.
Data Presentation: Quantitative Effects of Glyphosate on Sugarcane
The application of glyphosate at low concentrations has been shown to significantly impact the growth and physiology of sugarcane. The following tables summarize the quantitative data from various studies.
Table 1: Effects of Glyphosate on Sugarcane Growth and Biomass
| Glyphosate Concentration/Dose | Effect on Plant Height | Effect on Leaf Area | Effect on Dry Mass | Reference |
| 0.06% and 0.08% | Leaf expansion suppressed | Observable decrease | - | [1] |
| 0.08% | Shorter millable stalks | - | Lighter millable stalks | [1] |
| 7.2 to 36 g a.e. ha⁻¹ | - | - | Increased biomass compared to control | [2] |
| 72 g a.e. ha⁻¹ and above | - | - | Significant reduction in dry mass | [2] |
| 350 g/ha | - | - | 9% reduction in sugarcane yield | [3] |
Table 2: Effects of Glyphosate on Sugarcane Juice Quality and Sucrose Content
| Glyphosate Concentration/Dose | Effect on Brix (%) | Effect on Pol (%) | Effect on Apparent Purity (%) | Effect on Sucrose Content | Reference |
| Not specified | - | - | - | Increases sucrose concentration | [4][5] |
| 0.04% | Improved | Improved | Improved | Sugar % cane increased from 15.10 to 16.30 | [1] |
| 150 ppm | - | - | - | 11.27% increase in sucrose accumulation | [6] |
| 5.3 oz/A | - | - | - | TRS/TC significantly greater than control | [4] |
Table 3: Physiological and Biochemical Effects of Glyphosate on Sugarcane
| Glyphosate Concentration/Dose | Effect on Leaf Moisture | Effect on Leaf Phosphorus | Effect on Shikimic Acid Levels | Effect on Aromatic Amino Acids (Phenylalanine, Tyrosine) | Reference |
| All ripener treatments | Reduction observed | - | - | - | [1] |
| 0.04% | - | Reduced from 1.73 mg/g to 1.19 mg/g | - | - | [1] |
| Low doses | - | Higher leaf P concentrations | Higher concentrations | - | [7] |
| 72 and 180 g a.e. ha⁻¹ | - | - | Accumulation | Initial increase, followed by a decrease | [2] |
Mechanism of Action and Signaling Pathways
Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[5][8][9] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[5][9] By blocking this pathway, glyphosate leads to a deficiency in these essential amino acids, which are precursors for a wide range of secondary metabolites, including lignin, alkaloids, and plant hormones like auxin.
At herbicidal doses, this inhibition leads to plant death. However, at sub-lethal doses, the partial inhibition of the shikimate pathway is believed to be the primary mechanism for its growth-retardant effects. The reduction in resources allocated to vegetative growth, due to the limited availability of aromatic amino acids and their derivatives, allows for a reallocation of photosynthates towards sucrose storage in sugarcane.[1] The accumulation of shikimic acid in plant tissues is a key indicator of glyphosate's effect on the shikimate pathway.[2]
Experimental Protocols
The evaluation of glyphosate as a plant growth retardant involves specific experimental methodologies. Below are generalized protocols based on the reviewed literature.
Greenhouse and Field Trials
Objective: To determine the effect of different concentrations of glyphosate on sugarcane growth, yield, and sucrose content.
Methodology:
-
Plant Material: Sugarcane varieties of interest are planted in pots in a greenhouse or in designated field plots.[2]
-
Experimental Design: A randomized complete block design with multiple replications is typically used to minimize the effects of environmental variability.[1][4]
-
Treatments: Various concentrations of glyphosate are applied to the sugarcane plants at a specific growth stage, often 8 months after planting.[1] A control group with no glyphosate application is included for comparison.
-
Application: Glyphosate is applied as a foliar spray using a calibrated sprayer to ensure uniform coverage.[2]
-
Data Collection:
-
Growth Parameters: Plant height, number of millable stalks, and leaf area are measured at regular intervals.[1]
-
Biomass: At harvest, the fresh and dry weight of stalks and leaves are determined.[2]
-
Juice Analysis: Sugarcane juice is extracted and analyzed for Brix (total soluble solids), pol (sucrose content), and apparent purity.[1]
-
Biochemical Analysis: Leaf samples can be collected to measure levels of shikimic acid, aromatic amino acids, and mineral nutrients like phosphorus.[1][2]
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the observed effects.
Conclusion
Glyphosate, when applied at sub-lethal doses, acts as an effective plant growth retardant and ripener in sugarcane. Its mechanism of action, centered on the partial inhibition of the EPSPS enzyme in the shikimate pathway, leads to a reduction in vegetative growth and a favorable reallocation of resources to sucrose storage. The quantitative data from numerous studies support its efficacy in improving sugarcane juice quality and sugar yield. The experimental protocols outlined provide a framework for the continued investigation and optimization of glyphosate's application as a plant growth regulator in agriculture. While the term "this compound" may have been the initial point of inquiry, the current body of scientific literature clearly indicates that glyphosate is the relevant compound for this application in contemporary agricultural practices.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Glyphosate Effects on Sugarcane Metabolism and Growth [scirp.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. lsuagcenter.com [lsuagcenter.com]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. Effect of GA3 and Gly Plant Growth Regulators on Productivity and Sugar Content of Sugarcane | MDPI [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 9. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]
A Technical Guide to the Biological Activity of Glyphosate in Non-Plant Organisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document focuses on the biological activities of Glyphosate . The initial query mentioned "Glyphosine," a related but distinct chemical primarily used as a plant growth regulator. Based on the overwhelming body of scientific literature and the nature of the technical inquiry, it is presumed the user is interested in the widely studied herbicide, Glyphosate.
Introduction
Glyphosate, N-(phosphonomethyl)glycine, is the world's most widely used broad-spectrum herbicide, valued for its efficacy in managing weed growth in agricultural and non-agricultural settings.[1][2][3][4] Its primary mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1][5][6][7] This pathway is essential for the synthesis of aromatic amino acids in plants and various microorganisms.[1][8][9] While the absence of the shikimate pathway in animals has historically supported the view of its low toxicity to vertebrates, a growing body of research indicates that Glyphosate and its formulations can exert a range of biological effects on non-plant organisms through various alternative mechanisms.[10][11][12][13][14]
This technical guide provides an in-depth overview of the documented biological activities of Glyphosate in microorganisms, invertebrates, and vertebrates. It summarizes quantitative data, details common experimental protocols for assessing its effects, and visualizes key pathways and workflows to support further research and development.
Activity in Microorganisms
Glyphosate's primary mechanism of action is directly relevant to a wide array of microorganisms that possess the shikimate pathway, including bacteria, fungi, archaea, and protozoa.[15] This antimicrobial potential has been recognized since its discovery.[1]
Mechanism of Action: Inhibition of the Shikimate Pathway
Glyphosate specifically targets and inhibits the EPSPS enzyme.[1][6] By mimicking the transition state of one of the enzyme's substrates, phosphoenolpyruvate (PEP), Glyphosate binds to the EPSPS-S3P complex, blocking the synthesis of 5-enolpyruvylshikimate-3-phosphate.[1][5][6] This action halts the production of chorismate, a crucial precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, ultimately leading to metabolic disruption and cell death in susceptible organisms.[1][8][9]
Antimicrobial Spectrum and Resistance
Glyphosate exhibits broad-spectrum antimicrobial activity, though sensitivity varies.[1][16] An estimated 54% of bacteria possess the glyphosate-sensitive Class I EPSPS enzyme.[16] However, many microorganisms have developed resistance.
Mechanisms of Microbial Resistance:
-
Tolerant EPSPS Enzymes: Possession of Class II, III, or IV EPSPS enzymes that are naturally less sensitive to Glyphosate.[15][16]
-
Altered Permeability: Modification of the cell wall to reduce Glyphosate uptake.[15]
-
Efflux Pumps: Active transport of Glyphosate out of the cell, a mechanism that may confer cross-resistance to conventional antibiotics.[15][16]
-
Degradation: Enzymatic breakdown of Glyphosate into less toxic compounds like aminomethylphosphonic acid (AMPA) or sarcosine.[16][17]
Quantitative Data: Antimicrobial Activity
While extensive MIC (Minimum Inhibitory Concentration) data is spread across numerous individual studies, the literature confirms Glyphosate's efficacy against a range of bacteria and fungi, including E. coli, Salmonella, and Fusarium species.[8][15] It can also control the growth of apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum.[1]
| Organism Type | General Observation | Reference |
| Bacteria | Approx. 54% of gut bacteria are sensitive to Glyphosate. | [16] |
| Fungi | Most fungi possess glyphosate-sensitive Class I EPSPS. | [9][16] |
| Apicomplexan Parasites | Growth can be controlled by Glyphosate. | [1] |
| Rhizobium species | Inhibition can occur, potentially affecting nitrogen fixation. | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Glyphosate against a bacterial strain.
Methodology:
-
Preparation of Glyphosate Stock: Prepare a sterile, high-concentration stock solution of pure Glyphosate in an appropriate solvent (e.g., sterile distilled water) and adjust the pH to ~7.0.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Glyphosate stock solution in the broth to achieve the desired final concentration range.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no Glyphosate) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is the lowest concentration of Glyphosate at which there is no visible growth (turbidity) of the microorganism.
Effects on Animal Organisms
The shikimate pathway is absent in animals, meaning Glyphosate's primary herbicidal mechanism is not directly applicable.[1][10][12][13] However, research has identified several alternative pathways through which Glyphosate and its commercial formulations (Glyphosate-Based Herbicides or GBHs) can exert biological effects. It is critical to note that many studies show GBHs are more toxic than Glyphosate alone, often due to the inclusion of surfactants like polyethoxylated tallow amine (POEA).[1][12][13]
Endocrine Disruption
Evidence suggests that Glyphosate and GBHs can act as endocrine disruptors, particularly affecting reproductive health.
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: Studies in animal models show that exposure to GBHs can alter levels of key reproductive hormones, including GnRH, LH, FSH, estradiol, and testosterone.[12]
-
Steroidogenesis: Glyphosate has been shown to reduce testosterone production and may mimic estrogen activity by interacting with estrogen receptors (ERα and ERβ).[11][18]
-
Aromatase Inhibition: Some studies have demonstrated that Glyphosate can affect the activity of aromatase, an enzyme crucial for estrogen synthesis.[5]
Genotoxicity and Oxidative Stress
Several studies have reported that Glyphosate can induce damage to genetic material and promote oxidative stress.
-
DNA Damage: Glyphosate has been shown to cause DNA damage in the bone marrow of mice and induce chromosome aberrations in bovine lymphocytes.[10][11]
-
Oxidative Stress: Exposure in animal models can lead to the generation of reactive oxygen species (ROS), resulting in cellular damage.[18]
Disruption of Gut Microbiota
Because many gut microbes possess the shikimate pathway, Glyphosate can alter the composition and function of the gut microbiome.[5][15] This dysbiosis can have indirect consequences for the host, including:
-
Impaired Nutrient Synthesis: Reduction in beneficial bacteria responsible for synthesizing essential nutrients.[5]
-
Increased Pathogen Susceptibility: A shift in microbial balance can favor pathogenic organisms.[15]
-
Gut-Brain Axis Disruption: Changes in the gut microbiota have been linked to neurological effects, as the microbiome communicates with the central nervous system.[19][20]
Other Mechanisms of Action
-
Enzyme Inhibition: Beyond EPSPS, Glyphosate has been shown to inhibit other enzymes, including cholinesterase in fish and mussels[10] and cytochrome P450 in plants, suggesting a potential for similar interactions in animal systems.[21]
-
Glycine Analogue Hypothesis: One proposed mechanism suggests that due to its structural similarity to the amino acid glycine, Glyphosate may be mistakenly incorporated into proteins during synthesis. This could lead to misfolded, non-functional proteins, causing widespread metabolic disruption.[22]
-
Inflammatory Signaling: In rat liver models, Glyphosate exposure was linked to increased expression of JNK and NF-κB, key signaling molecules in inflammatory pathways, which may contribute to insulin resistance.[18]
Quantitative Data: Animal Toxicity
The acute toxicity of Glyphosate in mammals is generally considered low, but various studies demonstrate sublethal effects at different concentrations. The following table summarizes representative data from the literature.
| Species | Test Substance | Endpoint | Value/Observation | Reference |
| Mice | Glyphosate | DNA Damage | Damage observed at 25 and 50 mg/kg body weight. | [10] |
| Rats | Glyphosate | Insulin Resistance | Observed at oral doses of 50, 100, and 250 mg/kg b.wt. for 16 weeks. | [18] |
| Freshwater Invertebrates | Glyphosate | 48-hour LC₅₀ | Ranges from 55 to 780 ppm. | [1] |
| Mice | GBH | Decreased Activity | Observed at 50 mg/kg/day. | [23] |
| Zebrafish (Larvae/Adult) | Glyphosate/Roundup® | Reduced Swimming | Observed at concentrations as low as 0.01 mg/L. | [23] |
Experimental Protocols
This protocol measures the effect of Glyphosate on the metabolic activity of mammalian cells, a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of Glyphosate (and appropriate vehicle controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Expose cells (e.g., primary lymphocytes, cultured cells) to various concentrations of Glyphosate for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide), and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length, tail intensity, and tail moment.
Conclusion
The biological activity of Glyphosate in non-plant organisms is multifaceted and extends beyond its primary herbicidal mechanism. In microorganisms, it acts as a broad-spectrum antibiotic by inhibiting the essential shikimate pathway. In animals, which lack this pathway, a growing body of evidence points to several alternative mechanisms of action, including endocrine disruption, induction of oxidative stress and genotoxicity, and modulation of key inflammatory signaling pathways. Furthermore, Glyphosate's impact on the gut microbiome presents a significant indirect route through which it can influence host health.
For researchers and drug development professionals, understanding these diverse biological activities is crucial. The antimicrobial properties of Glyphosate may inform the development of new anti-infective agents, while its off-target effects in animal systems highlight the need for continued toxicological assessment and investigation into the molecular underpinnings of these interactions. A critical consideration for future research is the differentiation between the effects of pure Glyphosate and those of its commercial formulations, as adjuvants can significantly alter the toxicological profile.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glyphosate General Fact Sheet [npic.orst.edu]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Glyphosate-microbial interactions: metagenomic insights and future directions [frontiersin.org]
- 9. Rethinking the Intrinsic Sensitivity of Fungi to Glyphosate [mdpi.com]
- 10. thepoliticsofpesticides.com [thepoliticsofpesticides.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 14. Overview of Environmental and Health Effects Related to Glyphosate Usage [wisdomlib.org]
- 15. beyondpesticides.org [beyondpesticides.org]
- 16. Effects of glyphosate on antibiotic resistance in soil bacteria and its potential significance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glyphosate: Uses Other Than in Glyphosate-Resistant Crops, Mode of Action, Degradation in Plants, and Effects on Non-target Plants and Agricultural Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NFκB Signalling Pathways [mdpi.com]
- 19. Evaluation of Neurological Behavior Alterations and Metabolic Changes in Mice Under Chronic Glyphosate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glyphosate is an inhibitor of plant cytochrome P450: functional expression of Thlaspi arvensae cytochrome P45071B1/reductase fusion protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. beyondpesticides.org [beyondpesticides.org]
- 23. The Herbicide Glyphosate and Its Formulations Impact Animal Behavior across Taxa [mdpi.com]
The Molecular Target of Glyphosate in Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosate, the active ingredient in many broad-spectrum herbicides, exerts its phytotoxic effects by targeting a key enzyme in plant metabolism. This technical guide provides an in-depth analysis of the molecular interactions between glyphosate and its target, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). It includes a summary of the quantitative data on enzyme inhibition, detailed experimental protocols for relevant assays, and a visualization of the affected signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of glyphosate's mechanism of action.
Introduction
Glyphosate is a post-emergent, non-selective herbicide widely used in agriculture and land management.[1][2] Its efficacy stems from its ability to disrupt a crucial biosynthetic pathway present in plants and some microorganisms but absent in animals, contributing to its low direct toxicity to mammals.[1][2] This guide focuses on the primary molecular target of glyphosate in plant cells and the biochemical consequences of its inhibition.
The Primary Molecular Target: EPSP Synthase
The sole primary molecular target of glyphosate in plants is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) (EC 2.5.1.19).[1][3] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][3] These amino acids are essential precursors for a wide range of vital plant compounds, including proteins, lignin, hormones, and secondary metabolites.[1]
Mechanism of Inhibition
Glyphosate functions as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP) for the EPSPS enzyme.[4][5] It binds to the active site of the enzyme, forming a stable ternary complex with shikimate-3-phosphate (S3P) and the EPSPS enzyme.[6] This binding action blocks the catalytic activity of EPSPS, preventing the formation of 5-enolpyruvylshikimate-3-phosphate and thereby halting the shikimate pathway.[1][3] The inhibition of EPSPS leads to the accumulation of high levels of shikimate in plant tissues, a hallmark of glyphosate exposure, and the depletion of essential aromatic amino acids, ultimately causing plant death.[7][8]
Quantitative Data on EPSPS Inhibition
The inhibitory potency of glyphosate on EPSPS has been quantified in various studies. The following table summarizes key kinetic parameters.
| Enzyme Source | Parameter | Value | Conditions | Reference |
| Neurospora crassa | Ki (vs PEP) | 1.1 µM | pH 7.0 | [4] |
| Nicotiana silvestris | Ki (vs PEP) | 1.25 µM | pH 7.0 | [5] |
| Nicotiana silvestris | Ki' (uncompetitive vs S3P) | 18.3 µM | pH 7.0 | [5] |
| CP4 EPSPS (glyphosate-resistant) | Ki | 6 mM | - | [9] |
| CP4 EPSPS (glyphosate-resistant) | IC50 | 11 mM | - | [9] |
| Mycobacterium tuberculosis EPSPS | IC50 | 260 µM | - | [10] |
| Escherichia coli EPSPS | IC50 | 3 µM | - | [10] |
Signaling Pathways and Downstream Effects
The inhibition of EPSPS by glyphosate triggers a cascade of metabolic and physiological disruptions in the plant. The primary consequence is the cessation of aromatic amino acid synthesis. However, the effects extend beyond this, impacting various interconnected pathways.
Experimental Protocols
EPSP Synthase Activity Assay
This protocol is adapted from methodologies used to determine EPSPS activity in plant tissues.
Objective: To measure the enzymatic activity of EPSPS in the presence and absence of glyphosate.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Extraction buffer (100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM ß-mercaptoethanol, 1% PVPP)
-
Ammonium sulfate ((NH4)2SO4)
-
Assay buffer (100 mM MOPS, 1 mM MgCl2, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF)
-
Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP)
-
Glyphosate solutions of varying concentrations
-
Reagent for phosphate detection (e.g., Lanzetta reagent)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Grind 5 g of leaf tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 25 mL of cold extraction buffer.
-
Centrifuge at 18,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and perform a two-step ammonium sulfate precipitation (45% and 70% saturation) to enrich the EPSPS fraction.
-
Resuspend the final pellet in 1-2 mL of assay buffer.
-
-
Enzyme Assay:
-
Set up reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, S3P, PEP, and the enzyme extract.
-
For inhibition studies, add varying concentrations of glyphosate to the reaction mixtures.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 3 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method, such as the Lanzetta reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 655 nm).
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of phosphate produced per unit time per milligram of protein.
-
For inhibition studies, plot the enzyme activity against the glyphosate concentration to determine the IC50 value.
-
To determine the Ki, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant, in the presence of different glyphosate concentrations.
-
Quantification of Shikimate Accumulation
This protocol outlines a method for measuring shikimate levels in plant tissues following glyphosate treatment.
Objective: To quantify the in vivo inhibition of the shikimate pathway by measuring the accumulation of its substrate, shikimate.
Materials:
-
Glyphosate-treated and untreated plant tissue
-
0.25 N HCl for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., 0.1% formic acid in water and acetonitrile)
-
Shikimate standard
-
Spectrophotometer or mass spectrometer for detection
Procedure:
-
Sample Preparation:
-
Harvest plant tissue at various time points after glyphosate application.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of the frozen powder (e.g., 100 mg) with a defined volume of 0.25 N HCl (e.g., 900 µL).
-
Vortex and centrifuge to pellet the debris.
-
-
HPLC Analysis:
-
Filter the supernatant and dilute it in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a suitable gradient of the mobile phase.
-
Detect shikimate using UV-Vis spectrophotometry (e.g., at 210 nm) or mass spectrometry for higher specificity and sensitivity.
-
-
Quantification:
-
Create a standard curve using known concentrations of a shikimate standard.
-
Quantify the shikimate concentration in the plant extracts by comparing their peak areas to the standard curve.
-
Express the results as µg of shikimate per gram of fresh or dry weight of the plant tissue.
-
Conclusion
Glyphosate's herbicidal activity is unequivocally linked to its specific inhibition of the EPSP synthase enzyme in the shikimate pathway. This targeted action disrupts the synthesis of essential aromatic amino acids, leading to a cascade of metabolic failures and ultimately plant death. The detailed understanding of this molecular interaction has been pivotal in the development of glyphosate-resistant crops and continues to inform research in herbicide science and plant biochemistry. The experimental protocols provided herein offer standardized methods for the study of glyphosate's effects and the characterization of EPSPS activity.
References
- 1. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 2. Glyphosate General Fact Sheet [npic.orst.edu]
- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 4. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Shikimate accumulates in both glyphosate-sensitive and glyphosate-resistant horseweed (Conyza canadensis L. Cronq.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis for the herbicide resistance of Roundup Ready crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glyphosine: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyphosine [N,N-bis(phosphonomethyl)glycine] is a plant growth regulator primarily utilized in agriculture to enhance sucrose accumulation in sugarcane prior to harvest. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS registry number, and mechanism of action as a sugarcane ripener. The document details its effects on plant physiology, particularly the inhibition of acid invertase, and presents available quantitative data on its impact on crop yield. Furthermore, this guide outlines a proposed signaling pathway and provides insights into its application, toxicology, and environmental fate, drawing comparisons with the structurally related herbicide, glyphosate, where relevant.
Chemical Identity and Properties
This compound is an organophosphorus compound with the chemical formula C₄H₁₁NO₈P₂.[1] Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N-bis(phosphonomethyl)glycine | [2] |
| CAS Number | 2439-99-8 | [2] |
| Molecular Formula | C₄H₁₁NO₈P₂ | [1] |
| Molecular Weight | 263.08 g/mol | [1] |
| 2D Structure | ||
| Canonical SMILES | C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | [1] |
| Physical State | Colorless solid | [1] |
Mechanism of Action as a Plant Growth Regulator
This compound's primary application is as a sugarcane ripener, where it enhances the accumulation of sucrose in the stalk.[3] The principal mechanism behind this effect is the inhibition of the enzyme acid invertase.[3]
Acid invertase is responsible for the hydrolysis of sucrose into glucose and fructose. By inhibiting this enzyme, this compound prevents the breakdown of sucrose, leading to its accumulation in the sugarcane stalks. This mode of action is distinct from that of the herbicide glyphosate, which primarily acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[4]
Additionally, some evidence suggests that this compound may stimulate the production of ethylene, a plant hormone involved in various developmental processes, including ripening.
Proposed Signaling Pathway for this compound-Induced Sucrose Accumulation
Quantitative Effects on Sugarcane
The application of this compound as a sugarcane ripener has been shown to increase sucrose content and, in some cases, overall sugar yield. The table below summarizes findings from various studies.
| Parameter | Effect of this compound Treatment | Reference(s) |
| Sucrose Content | - In non-infected 'CP 65-357' sugarcane, a significant increase of 12% in sucrose was observed. - In another study, treated sugarcane showed a 7% higher pol % cane (a measure of sucrose content). | [3] |
| Juice Purity | - A 3% increase in juice purity was seen in non-infected 'CP 65-357' sugarcane. - A separate study reported a 4% increase in juice purity. | [3] |
| Sugar per Ton of Cane | - A 14% increase in sugar per ton of cane was observed in non-infected 'CP 65-357' sugarcane. | [3] |
| Overall Sugar Yield | - For the cultivar 'HoCP 96-540', an application of glyphosate (a related compound often used as a standard for comparison) led to a 16% increase in sugar yield per hectare. The effects of this compound on overall yield can be variable and may be influenced by factors such as the health of the crop. For instance, in sugarcane infected with Ratoon Stunt Disease, a decrease in sugar per hectare was observed following this compound treatment. | [3] |
| Plant Growth | - A reduction in the growth rate of several sugarcane cultivars has been noted after treatment. For example, the terminal height of 'Cl 54-378' was 28.7 cm less than untreated plants five weeks after application. | [3] |
Experimental Protocols
Detailed experimental protocols for the research application of this compound are not widely available in public literature. The majority of available information pertains to its agricultural use as a sugarcane ripener.
Agricultural Application as a Sugarcane Ripener
-
Application Timing: this compound is typically applied to sugarcane 4 to 8 weeks before the intended harvest.[5]
-
Application Rate: The application rate for Roundup PowerMAX 3 (a glyphosate product, often used as a reference) is recommended at 5.0 to 7.0 ounces per acre for sugarcane ripening.[5]
-
Treatment-to-Harvest Interval: A treatment-to-harvest interval of 35 to 49 days is generally recommended to maximize the effects on sucrose content while minimizing potential yield loss.[5]
Note: For research purposes, these agricultural guidelines can serve as a starting point for designing experiments. However, it is crucial to conduct dose-response studies and optimize application timing for specific research objectives and experimental conditions.
Toxicology and Environmental Fate
Specific toxicological and environmental fate data for this compound is limited. Much of the available information is for the chemically related herbicide, glyphosate.
Toxicology
For glyphosate, studies have shown it to have low acute toxicity.[6] The U.S. Environmental Protection Agency (EPA) has not found evidence of glyphosate being toxic to the nervous or immune systems, nor is it considered a developmental or reproductive toxin based on long-term animal feeding studies.[2] However, some studies have suggested potential links between glyphosate-based herbicides and certain health issues, and research is ongoing.[7]
Environmental Fate
Glyphosate is known to bind tightly to soil particles, which limits its potential to leach into groundwater.[2][8] It is primarily degraded by soil microbes.[2] The half-life of glyphosate in soil can vary from a few days to several months, depending on environmental conditions.[2][8]
Conclusion
This compound is a valuable tool in the agricultural sector, specifically for enhancing the commercial value of sugarcane by increasing its sucrose content. Its mechanism of action, centered on the inhibition of acid invertase, provides a clear biochemical basis for its function as a plant growth regulator. While detailed information on its associated signaling pathways and specific research protocols remains to be fully elucidated, the existing data provides a strong foundation for further scientific investigation. Future research should focus on delineating the complete signaling cascade initiated by this compound in plants and on developing standardized experimental protocols to facilitate its use as a research tool.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Glyphosate General Fact Sheet [npic.orst.edu]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 6. Glyphosate & Glyphosate Formulations [ntp.niehs.nih.gov]
- 7. ipminstitute.org [ipminstitute.org]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
Immunomodulatory Properties of Glyphosate: A Technical Guide
A Note on Terminology: This document focuses on the immunomodulatory properties of glyphosate, the active ingredient in many broad-spectrum herbicides. Initial searches for "glyphosine" yielded limited relevant information on immunomodulatory effects, suggesting a possible typographical error in the original query. Glyphosate, in contrast, has been the subject of numerous studies investigating its impact on the immune system.
Introduction
Glyphosate, an organophosphorus compound, is one of the most widely used herbicides globally.[1][2] Its primary mode of action in plants is the inhibition of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids.[3][4] While this pathway is absent in vertebrates, mounting evidence from in vitro, in vivo, and epidemiological studies suggests that glyphosate and its formulations can exert immunomodulatory effects in mammals, including humans.[1][5][6][7] This technical guide provides an in-depth overview of the current understanding of glyphosate's impact on the immune system, with a focus on its effects on immune cell differentiation, cytokine production, and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals.
Effects on Immune Cell Populations and Differentiation
Glyphosate has been shown to directly act on T cells, altering their differentiation and function.[5][8][9] A primary observed effect is the skewing of the T helper (Th) cell balance, often favoring a Th2-type response.[6]
Key Findings:
-
Th1/Th2 Imbalance: In vitro exposure of human peripheral blood mononuclear cells (PBMCs) to glyphosate has been shown to reduce the Th1/Th2 ratio, primarily due to a decrease in Th1 cells.[5][8][9] Studies on vineyard workers occupationally exposed to glyphosate also revealed a decrease in the Th1/Th2 cell ratio, attributed to both a reduction in Th1 cells and an increase in Th2 cells.[6][10]
-
Th2 Promotion: Evidence from animal studies further supports the promotion of Th2-related responses. Intranasal injection of glyphosate-rich air samples in mice led to an activation of a Th2 response, with increased production of Th2-associated cytokines in the lungs.[5][9] This shift towards a Th2 phenotype could be linked to an increased risk of allergic and atopic responses.[6]
-
Other Immune Cells: In addition to T cells, glyphosate exposure has been associated with an increase in eosinophils, neutrophils, and mast cell degranulation in the lungs of mice, suggesting an asthma-like pathology.[5][7][9]
Impact on Cytokine Production
A consistent finding across various studies is the alteration of cytokine production profiles following glyphosate exposure. These changes are indicative of a modulated immune response and inflammation.
Table 1: Summary of Glyphosate's Effects on Cytokine Production
| Cytokine | Model System | Observed Effect | Reference(s) |
| IFN-γ | Human PBMCs (in vitro) | Reduction | [5][8][9] |
| Vineyard Workers (in vivo) | Modest Increase | [6] | |
| Mice (in vivo) | Increase | [6] | |
| IL-4 | Human PBMCs (in vitro) | Enhancement | [5][8][9] |
| Vineyard Workers (in vivo) | Marked Increase | [6] | |
| Mice (in vivo) | Increase | [6] | |
| IL-5 | Vineyard Workers (in vivo) | Marked Increase | [6] |
| Mice (in vivo) | Increase | [6][7] | |
| IL-17A | Human PBMCs (in vitro) | Enhancement | [5][8][9] |
| Vineyard Workers (in vivo) | No significant change | [6] | |
| IL-8 | Vineyard Workers (in vivo) | Decrease | [6] |
| IL-10 | Mice (in vivo) | Increase | [7] |
| IL-13 | Mice (in vivo) | Increase | [7] |
| IL-33 | Mice (in vivo) | Increase | [1] |
| TNF-α | Rats (in vivo) | Increase | [9] |
| Mice (in vivo) | Increase in brain | [11] | |
| E. coli (in vitro, indirect) | Higher production | [5][9] | |
| IL-1β | Rats (in vivo) | Increase | [9] |
| IL-6 | Rats (in vivo) | Increase | [9] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of glyphosate appear to be mediated through multiple signaling pathways. Research has highlighted the involvement of estrogen receptors and microRNAs in these processes.
Estrogen Receptor (ER) Signaling
Glyphosate has been suggested to act as an endocrine disruptor.[5][9] Studies have demonstrated that the effects of glyphosate on IFN-γ and IL-4 release can be abolished by inhibiting estrogen receptors ERα and ERβ.[5][8][9] This suggests a role for ER signaling in mediating the immunomodulatory actions of glyphosate. The promotion of a Th2 response by estrogens further supports this mechanism.[5][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]
- 5. Frontiers | Direct Effects of Glyphosate on In Vitro T Helper Cell Differentiation and Cytokine Production [frontiersin.org]
- 6. Immunomodulatory effects of the herbicide glyphosate following occupational exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Outcomes of Glyphosate Exposure: From Organ Damage to Effects on Inflammation, Cancer, Reproduction and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Effects of Glyphosate on In Vitro T Helper Cell Differentiation and Cytokine Production [air.unimi.it]
- 9. Direct Effects of Glyphosate on In Vitro T Helper Cell Differentiation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glyphosate infiltrates the brain and increases pro-inflammatory cytokine TNFα: implications for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glyphosine as a Chemical Ripener in Sugarcane
Introduction
Glyphosine was the first chemical ripener registered for use in sugarcane in the United States in 1975.[1] It was utilized to enhance sucrose accumulation in the sugarcane stalk prior to harvest. However, its use has been largely superseded by Glyphosate, which was introduced in 1980 and is now the primary chemical ripener used in the U.S. sugarcane industry.[1][2] These application notes provide a detailed overview of this compound's use, drawing on historical data and supplemented with information on the more extensively studied Glyphosate, which shares a similar mechanism of action. These compounds, at sub-lethal doses, inhibit the growth of the apical meristem, thereby redirecting the plant's energy from vegetative growth to the synthesis and storage of sucrose in the stalk internodes.[1][3]
Mechanism of Action
This compound, and more broadly organophosphonates like Glyphosate, act by interfering with the shikimate pathway in plants.[4] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). By inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), this compound blocks this pathway.[4][5] This inhibition leads to a cessation of apical growth, allowing the sucrose produced during photosynthesis to accumulate in the stalk instead of being utilized for new tissue development.[2][3]
Signaling Pathway of this compound/Glyphosate in Sugarcane
Caption: Signaling pathway of this compound/Glyphosate in sugarcane.
Experimental Protocols
The following protocols are based on methodologies described in various studies evaluating chemical ripeners in sugarcane.
Protocol 1: Field Application of this compound
Objective: To apply this compound to sugarcane fields to induce ripening.
Materials:
-
This compound formulation
-
Water for dilution
-
Aerial or ground sprayer calibrated for appropriate volume
-
Personal Protective Equipment (PPE)
Procedure:
-
Timing of Application: Apply this compound 3 to 7 weeks prior to the scheduled harvest.[6] The optimal timing can vary based on the specific cultivar, prevailing climatic conditions, and the desired harvest window. Applications are most effective when sugarcane is actively growing under conditions that are not favorable for natural ripening.[1]
-
Dosage: While specific historical application rates for this compound are less documented, the principle of using sub-lethal doses is key. For its successor, Glyphosate, application rates typically range from 0.14 to 0.49 kg active ingredient per hectare.[1]
-
Preparation of Spray Solution: Dilute the this compound formulation with water to achieve the target concentration. The volume of water will depend on the type of sprayer used (e.g., aerial applications may use lower volumes).
-
Application: Apply the solution uniformly over the sugarcane canopy. For research purposes, applications are often made using backpack sprayers with handheld booms to ensure even coverage of the target plot area. Commercial applications are typically done via aerial spraying.
-
Environmental Conditions: Apply when wind speeds are low to minimize drift to non-target areas.[7] Avoid application if rainfall is expected within 6 hours, as this can reduce absorption and efficacy.[8]
Protocol 2: Evaluation of Ripening Efficacy
Objective: To assess the impact of this compound application on sugarcane ripening and yield parameters.
Materials:
-
Sugarcane stalks from treated and control plots
-
Machete for harvesting
-
Refractometer for Brix measurement
-
Press or crusher for juice extraction
-
Saccharimeter for Pol measurement
-
Analytical balance
Procedure:
-
Sampling: At the desired time points post-application (e.g., 3, 4, 5, 6, and 7 weeks), randomly select and harvest a pre-determined number of sugarcane stalks from the central rows of each treated and control plot to avoid edge effects.
-
Biometric Measurements: For each harvested stalk, measure and record:
-
Stalk height (from the base to the top visible dewlap)
-
Stalk diameter (at the middle of the stalk)
-
Stalk weight
-
Number of internodes
-
-
Juice Analysis:
-
Extract the juice from the stalks using a press or crusher.
-
Determine the Brix (total soluble solids) of the juice using a refractometer.
-
Measure the Pol (percentage of sucrose in the juice) using a saccharimeter.
-
Calculate the apparent purity of the juice using the formula: Purity (%) = (Pol / Brix) * 100.
-
-
Sucrose Content Calculation: Calculate the percentage of sucrose in the cane (Pol % cane) and the theoretically recoverable sugar (TRS).
-
Yield Data: At harvest, measure the total cane yield (tons per hectare) for each plot. Calculate the sugar yield (tons of sugar per hectare) by multiplying the cane yield by the TRS.
-
Data Analysis: Statistically analyze the data to determine the significance of the differences between the this compound-treated and control groups for all measured parameters.
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Herbicides as Ripeners for Sugarcane | Weed Science | Cambridge Core [cambridge.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Role of Ripeners in the Louisiana Sugarcane Industry [lsuagcenter.com]
- 7. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 8. lsuagcenter.com [lsuagcenter.com]
Application Notes and Protocols for Glyphosine and Glyphosate as Sucrose Enhancers in Sugarcane
Audience: Researchers, scientists, and professionals in plant science and agricultural biotechnology.
Disclaimer: These notes are for informational and research purposes only. Glyphosate is a herbicide, and its use as a crop ripener is subject to regulatory approval and specific labeling in different jurisdictions. Always consult and adhere to local regulations and product labels before any application. The mention of "drug development professionals" in the prompt is interpreted as an interest in the biochemical pathways of sucrose accumulation, not for pharmaceutical application.
Introduction and Background
Chemical ripeners are plant growth regulators used to enhance the sucrose content of sugarcane, particularly in the early harvest season or under suboptimal natural ripening conditions.[1] The goal is to accelerate sucrose accumulation in the stalks before harvesting.[2] Historically, compounds like Glyphosine were used for this purpose. However, much of the contemporary research and commercial application has shifted to Glyphosate , a broad-spectrum herbicide applied at sub-lethal doses.[3]
This compound has been shown to increase juice purity and sucrose percentage (pol % cane).[4] However, its effectiveness can be inconsistent, particularly in arid, irrigated regions.[4] Glyphosate, on the other hand, has been extensively studied and is widely used.[3] It acts by inhibiting vegetative growth, which diverts the plant's energy from producing new leaves to storing sucrose in the stalk.[1] This document will provide a detailed overview of the application, dosage, and experimental protocols for both compounds, with a focus on the more recent and abundant data available for glyphosate.
Mechanism of Action: Glyphosate
Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[2][5] This enzyme is a critical component of the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.[6]
By blocking this pathway, glyphosate application at low doses leads to:
-
Inhibition of Vegetative Growth: The deficiency in essential amino acids halts the growth of apical meristems and new leaves.[2][5]
-
Energy Redirection: The energy and carbon (photoassimilates) that would have been used for growth are redirected towards the synthesis and storage of sucrose in the stalk vacuoles.[1][6]
-
Enzymatic Regulation: Within 24 to 48 hours of application, glyphosate has been shown to decrease the activity of invertase enzymes in mature internodes. Invertase breaks down sucrose into glucose and fructose. Reducing its activity helps maintain high levels of stored sucrose.[4]
The overall effect is an accelerated maturation of the sugarcane stalk, leading to a higher concentration of recoverable sucrose at harvest.[7]
Data Presentation: Recommended Dosages and Effects
The optimal dosage and timing are critical and can vary based on the sugarcane cultivar, climatic conditions, and soil type. Higher doses can excessively damage the plant, reducing stalk weight and potentially harming the subsequent ratoon crop.[2][3]
Table 1: Recommended Glyphosate Dosage and its Impact on Sucrose Enhancement
| Dosage (Active Ingredient) | Equivalent Commercial Product* | Crop / Variety | Key Findings | Reference(s) |
| 180 g a.e. ha⁻¹ | ~0.50 L ha⁻¹ | Sugarcane | Commercially recommended dose for ripening. | [8][9] |
| 210 g a.e. ha⁻¹ | ~0.58 L ha⁻¹ | Sugarcane (HoCP 96-540, etc.) | Increased Theoretical Recoverable Sucrose (TRS) by 10-28%. | [4][7] |
| 0.8 L ha⁻¹ (360 g/L formulation) | 0.8 L ha⁻¹ | Sugarcane (NCo376, SP71-1406) | Gains of 1.6% sucrose content and 1.5% recoverable sugar. | [2][10] |
| 0.04% concentration | Varies with spray volume | Sugarcane (VMC 86-550) | Increased Sugar % cane from 15.10 to 16.30. | [1][11] |
| 1.8 g a.e. ha⁻¹ | ~0.005 L ha⁻¹ | Sugarcane | "Hormetic dose" improved multiple quality parameters without harming ratoon sprouting. | [8][9] |
| 4 to 12 oz acre⁻¹ | 4 to 12 oz acre⁻¹ | Sugarcane (L 01-299) | Higher rates lead to greater sucrose concentration but can reduce biomass. | [3] |
*Commercial product concentrations can vary. Equivalents are approximate and based on common formulations (e.g., 360 g a.e./L).
Table 2: Effect of Application Timing on Sucrose Enhancement
| Application Timing (Days Before Harvest) | Crop / Variety | Key Findings | Reference(s) |
| 28 to 56 days | Sugarcane | Common practice to hasten maturity. | [7] |
| 35 to 42 days | Sugarcane (Louisiana) | Optimal interval used by growers to maximize sugar yield. | [3] |
| 30 days | Sugarcane | Application of a low "hormetic dose" was most effective at this interval. | [8][9] |
| 20 days | Sugarcane (SP71-1406) | Achieved uniform sucrose gradients along the stalk and a 1.6% gain in sucrose content. | [2][10] |
| 45 days | Sugarcane (VMC 86-550) | Harvest timing after application of various concentrations. | [1] |
Experimental Protocols
This section outlines a generalized protocol for a field trial to evaluate the efficacy of glyphosate as a sucrose enhancer.
Experimental Design
-
Layout: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[1][11]
-
Replications: Use a minimum of three to four replications for each treatment.[7][11]
-
Plot Size: Define plot sizes appropriate for the application method and harvesting equipment. Sample plots of 1 hectare have been used in larger studies.[2][10]
-
Treatments:
-
Cultivar Selection: Use a single, commercially relevant sugarcane cultivar for all treatments to ensure consistency. Note that cultivar response to ripeners can be highly variable.[3][7]
Application Protocol
-
Timing: Apply the treatments at a pre-determined stage of crop development, typically 8 months after planting or 4-8 weeks before the planned harvest date.[1][4]
-
Solution Preparation: Dilute the commercial glyphosate formulation with water to achieve the target concentrations or application rates.[1] Ensure thorough mixing.
-
Application Method:
-
For small plots, a backpack sprayer can be used. Ensure uniform coverage of the foliage.[12]
-
For larger plots or commercial-scale trials, aerial application (drone or aircraft) is common.[7][13]
-
Apply to actively growing plants and avoid application if rainfall is expected within 6 hours.[14] Do not spray to the point of runoff.[14]
-
-
Safety: Use appropriate personal protective equipment (PPE) during mixing and application. Avoid spray drift to non-target crops.[12]
Data Collection and Analysis
-
Harvesting: Harvest the plots at specific intervals after treatment (e.g., 21, 28, 35, 42 days).[3][7]
-
Biometric Measurements:
-
Stalk Weight and Height: Measure the average weight and height of a representative sample of millable stalks from each plot. Glyphosate can reduce stalk weight.[7]
-
Stalk Diameter: Measure the diameter of the stalks.
-
-
Juice Quality Analysis:
-
Extraction: Mill the stalk samples to extract the juice.
-
Brix %: Measure the total soluble solids in the juice using a refractometer.
-
Pol % (Sucrose %): Determine the sucrose content using a polarimeter.
-
Purity %: Calculate the apparent purity of the juice (Pol/Brix * 100).
-
Reducing Sugars: Quantify the levels of glucose and fructose.
-
-
Yield Calculation:
-
Theoretical Recoverable Sucrose (TRS): Calculate TRS based on the juice quality parameters.
-
Sugar Yield: Calculate the final sugar yield per unit area (e.g., tons of sugar per hectare) by combining TRS and cane yield data.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Role of Ripeners in the Louisiana Sugarcane Industry [lsuagcenter.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. Glyphosate - Wikipedia [en.wikipedia.org]
- 7. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glyphosate applied at a hormetic dose improves ripening without impairing sugarcane productivity and ratoon sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theadl.com [theadl.com]
- 11. researchgate.net [researchgate.net]
- 12. ENH1198/EP459: Proper Use and Handling of Glyphosate in Plant Nurseries [edis.ifas.ufl.edu]
- 13. Effect of adjuvant in a mixture with two growth regulators on the flowering inhibition and sucrose accumulation on sugarcane in Guatemala [morressier.com]
- 14. Glyphosate | NC State Extension Publications [content.ces.ncsu.edu]
Application Notes and Protocols for Glyphosine and Related Compounds: Optimizing Plant Response
Introduction
These application notes provide a comprehensive overview of the application timing for Glyphosine and, more extensively, its successor Glyphosate, to achieve optimal plant responses. While this compound was the first chemical ripener for sugarcane registered in the United States in 1975, it was largely replaced by Glyphosate in 1980.[1] Both are organophosphorus compounds, with Glyphosate (N-(phosphonomethyl) glycine) being a derivative of the amino acid glycine.[2][3][4] Due to the prevalence of Glyphosate in current research and agricultural practices, these notes will focus primarily on Glyphosate as the model compound for understanding the mechanism of action and optimizing application protocols for plant growth regulation and herbicidal effects.
The primary mode of action for Glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway.[2][3][5][6] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, which explains its low direct toxicity to mammals.[2][3][7] Inhibition of this pathway leads to a halt in protein synthesis and the production of vital secondary metabolites, ultimately causing plant death within 4 to 20 days.[2][8]
These notes are intended for researchers, scientists, and professionals in drug development, providing detailed data, experimental protocols, and pathway visualizations to guide research and application.
Mechanism of Action: Inhibition of the Shikimate Pathway
Glyphosate is a systemic herbicide, meaning it is absorbed through foliage and translocated throughout the plant, concentrating in meristematic tissues where the shikimate pathway is most active.[2][5] Its primary target is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][5] Glyphosate competitively inhibits the binding of phosphoenolpyruvate (PEP) to the EPSPS enzyme, blocking the production of EPSP and subsequent synthesis of aromatic amino acids.[3][5] This disruption causes shikimate to accumulate in plant tissues, diverting significant energy and carbon away from other essential processes.[3][5] The resulting deficiency in aromatic amino acids stops protein synthesis and the production of secondary compounds like lignins, alkaloids, and flavonoids, leading to stunted growth and eventual cell death.[5][8][9]
Quantitative Data on Application Timing and Plant Response
The timing of Glyphosate application is critical for achieving the desired outcome, whether for growth regulation (ripening) or herbicidal action.
Table 1: Glyphosate as a Sugarcane Ripener
When used in smaller quantities, Glyphosate can act as a plant growth regulator, accelerating the ripening of crops like sugarcane.[2] The application inhibits the growth of the apical meristem, redirecting energy from vegetative growth to sucrose storage.[1][10]
| Application Parameter | Value / Range | Observed Plant Response | Source(s) |
| Application Rate | 0.14 - 0.49 kg ae/ha | Increased sucrose content, potential reduction in gross cane yield. | [1] |
| Concentration | 0.04% | Increased sugar % cane from 15.10 to 16.30. | [10] |
| Concentration | 0.06% - 0.08% | Suppressed leaf expansion, reduced leaf moisture. | [10] |
| Optimal Timing | During active growth | Most effective for ripening when conditions are unfavorable for natural ripening. | [1] |
| Harvest Window | 3 - 8 weeks post-application | Sucrose content can increase by up to 30% in as few as 3 weeks. A common harvest window is 28 to 56 days after treatment. | [1][11] |
| Efficacy | 4% - 12% increase in TRS* | Increased Theoretical Recoverable Sucrose (TRS) in 7 out of 9 cultivars studied. | [11] |
Note: Increased TRS was often counterbalanced by lower sugarcane stalk weight.[11]
Table 2: Pre-Plant Application for Weed and Disease Management
Applying Glyphosate before planting a crop is a key strategy for managing weeds and certain soil-borne diseases, such as Rhizoctonia root rot.
| Crop | Target Pathogen | Application Timing (Days Before Planting) | Observed Plant Response (in subsequent crop) | Source(s) |
| Barley | Rhizoctonia solani AG-8 & R. oryzae | 2, 7, 14, 28, 42 | Increased shoot length, increased length of the first true leaf, increased number of healthy seminal roots, and decreased disease severity as the application interval increased. | [12][13] |
| Barley | Rhizoctonia solani AG-8 & R. oryzae | 11 - 27 days (for 80% max response) | Optimal interval to significantly reduce disease severity in the following crop. | [12][13] |
| Barley | Rhizoctonia solani AG-8 & R. oryzae | 13 - 37 days (for 90% max response) | Optimal interval to significantly reduce disease severity in the following crop. | [12][13] |
Table 3: Environmental and Temporal Factors Influencing Efficacy
The effectiveness of foliar-applied Glyphosate is highly dependent on environmental conditions at and around the time of application.
| Factor | Optimal Condition / Timing | Rationale | Source(s) |
| Time of Day | 9:00 AM - 6:00 PM | Maximizes glyphosate activity as plants are actively growing and photosynthesizing, which facilitates absorption and translocation. Efficacy can decline with early morning or evening applications. | [14][15] |
| Plant Status | Actively Growing | Glyphosate is only effective on actively growing plants and is not effective as a pre-emergence herbicide. | [3][14] |
| Rainfall | Minimum 30 minutes to several hours rain-free period | Rain can wash the herbicide off the leaf surface before it is absorbed. The required period depends on the weed's susceptibility and size. | [14][15] |
| Temperature | Warm (>90°F / 32°C can enhance) | Higher temperatures can reduce the viscosity of the leaf cuticle, allowing for easier passage of the herbicide into the plant. | [14] |
| Humidity | High | High humidity slows the drying of spray droplets on the leaf surface, which lengthens the absorption time. | [14] |
Experimental Protocols
Protocol 1: Determining Optimal Ripening Efficacy in Sugarcane
This protocol outlines a field experiment to assess the optimal application timing and concentration of Glyphosate for enhancing sucrose content in sugarcane.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ncwss.org [ncwss.org]
- 6. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimum Timing of Preplant Applications of Glyphosate to Manage Rhizoctonia Root Rot in Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soil - To be effective, how long does Glyphosate weed killer need to be applied before it rains? - Gardening & Landscaping Stack Exchange [gardening.stackexchange.com]
- 15. extension.purdue.edu [extension.purdue.edu]
Application Notes and Protocols for Testing Glyphosate Efficacy
Introduction
Glyphosate, a broad-spectrum systemic herbicide, is the active ingredient in many commercial herbicides. Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimate pathway.[1][2][3][4] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and various microorganisms.[1][5] The shikimate pathway is absent in animals, which explains the relatively low direct toxicity of glyphosate to mammals.[2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of glyphosate in both plant and mammalian systems.
Mechanism of Action: The Shikimate Pathway
Glyphosate functions by competitively inhibiting the binding of phosphoenolpyruvate (PEP) to the EPSPS enzyme. This blockage leads to the accumulation of shikimate-3-phosphate and shikimic acid in plant tissues, depleting the precursors necessary for the production of essential aromatic amino acids.[6] This disruption of a critical metabolic pathway ultimately leads to plant death.[5]
Section 1: In Vitro Efficacy Testing in Mammalian Cells
While glyphosate's primary target is absent in mammalian cells, it is crucial to assess its potential cytotoxic effects. The following protocols are designed to evaluate cell viability, proliferation, and DNA damage in mammalian cell lines upon exposure to glyphosate.
Cell Viability and Proliferation Assays
1.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare a range of glyphosate concentrations in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the glyphosate solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
1.1.2. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Protocol:
-
Cell Preparation: After glyphosate treatment, collect the cells by trypsinization (for adherent cells) and centrifugation.
-
Staining: Resuspend the cell pellet in PBS. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5][8]
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes.[5]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[5]
Genotoxicity Assessment
1.2.1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail."
Protocol:
-
Cell Preparation: Expose cells to various concentrations of glyphosate for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[6][9]
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving behind the DNA "nucleoids."[6]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[3]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.[6]
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Quantitative Data from In Vitro Studies
The following table summarizes the 50% inhibitory concentration (IC50) values of glyphosate and its formulations from various studies.
| Cell Line | Assay | Compound | IC50 Value | Source |
| L929 (murine fibroblasts) | MTT | Glyphosate | > 175 mg/kg (human equivalent) | [10] |
| L929 (murine fibroblasts) | Trypan Blue | Glyphosate | > 175 mg/kg (human equivalent) | [10] |
| Caco2 (human intestinal) | MTT | Glyphosate | > 175 mg/kg (human equivalent) | [10] |
| Caco2 (human intestinal) | Trypan Blue | Glyphosate | > 175 mg/kg (human equivalent) | [10] |
| HepG2 (human liver) | Cytotoxicity | Glyphosate | > 1 mM (after 24h & 48h) | [11] |
| Raji (human B-lymphocyte) | Cytotoxicity | Glyphosate | Lethal above 10 mM | [12] |
| FRTL-5 (rat thyroid) | WST-1 Viability | Glyphosate | Significant reduction at ≥ 2 mM | [13] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and specific formulation of glyphosate used.
Section 2: In Planta Efficacy Testing
These protocols are designed to assess the herbicidal efficacy of glyphosate on target plant species.
Whole Plant Bioassay
This assay evaluates the overall effect of glyphosate on plant growth and survival.
Protocol:
-
Plant Cultivation: Grow the target plant species (e.g., wheat, maize, or a common weed species) in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod).[8]
-
Treatment Application: At the 3-4 leaf stage, apply different concentrations of glyphosate solution as a foliar spray. Include a control group sprayed only with water.
-
Observation: Visually assess the plants at set intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis (yellowing), necrosis, and growth inhibition.[14]
-
Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control group. Determine the effective dose required to cause 50% growth reduction (ED50).
Shikimic Acid Accumulation Assay
This biochemical assay quantifies the accumulation of shikimic acid in plant tissues, a direct indicator of EPSPS inhibition by glyphosate.
Protocol:
-
Sample Collection: Collect leaf tissue from glyphosate-treated and control plants at various time points after application.
-
Extraction: Homogenize the frozen leaf tissue (e.g., 0.1 g) in 1.5 mL of 0.25 M HCl.[15]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C.[15]
-
Oxidation: Mix 200 µL of the supernatant with 2 mL of 1% (v/v) periodic acid solution and incubate at room temperature for 3 hours.[15]
-
Color Development: Add 2 mL of 1 M NaOH and 1.2 mL of 0.1 M glycine to the mixture.[15]
-
Measurement: Immediately measure the optical density at 380 nm using a spectrophotometer.[15]
-
Quantification: Determine the shikimic acid concentration by comparing the absorbance to a standard curve prepared with known concentrations of shikimic acid.
Section 3: In Vivo Efficacy and Toxicity Testing in Rodent Models
In vivo studies are essential for understanding the systemic effects, toxicokinetics, and potential health impacts of glyphosate exposure.
Acute Oral Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of glyphosate in rodents (e.g., rats or mice).
Protocol:
-
Animal Acclimation: Acclimate adult male and female rodents (e.g., Sprague Dawley rats or BALB/c mice) to laboratory conditions for at least one week.
-
Grouping: Randomly assign animals to a control group and at least three treatment groups (e.g., 5-10 animals per sex per group).
-
Dosing: Administer a single oral dose of glyphosate via gavage. Doses can range from 50 mg/kg to 5000 mg/kg body weight.[16] The control group receives the vehicle (e.g., distilled water).
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Data Collection: Record body weight, food and water consumption. At the end of the study, collect blood for hematological and biochemical analysis. Perform a gross necropsy and collect organs for histopathological examination.
-
Data Analysis: Determine the LD50 (Lethal Dose, 50%) and identify any target organs of toxicity.
Sub-chronic Toxicity Study
This protocol is for evaluating the effects of repeated glyphosate exposure over a longer period.
Protocol:
-
Animal Model and Dosing: Use a similar animal model as in the acute study. Administer glyphosate orally (e.g., via gavage or in drinking water) daily for a period of up to 16 weeks.[17] Doses can range from low, environmentally relevant levels to higher doses.
-
Monitoring: Regularly monitor animal health, body weight, and food/water consumption.
-
Behavioral and Physiological Tests: Conduct behavioral tests (e.g., open field, elevated plus maze) to assess neurological effects.[17] Collect urine and feces in metabolic cages to analyze glyphosate and its metabolite, aminomethylphosphonic acid (AMPA), excretion.[18]
-
Terminal Procedures: At the end of the study, collect blood and tissues for comprehensive analysis, including hematology, clinical chemistry, and histopathology. Analyze specific biomarkers related to oxidative stress or inflammation in target tissues like the liver and kidneys.
Signaling Pathway Analysis
Studies have suggested that glyphosate may impact signaling pathways such as the NFκB pathway, which is involved in inflammation.
Protocol:
-
Tissue Collection: Following an in vivo study, collect relevant tissues (e.g., liver).
-
Protein Extraction: Extract total protein from the tissue samples.
-
Western Blotting: Use Western blotting to quantify the expression levels of key proteins in the NFκB pathway (e.g., JNK, IKKβ, NFκB, IL-6, TNF-α).
-
mRNA Expression Analysis: Use reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of the genes encoding these proteins.
-
Data Analysis: Compare the protein and mRNA expression levels between glyphosate-treated and control groups to determine the impact on the signaling pathway.
This comprehensive set of protocols provides a robust framework for evaluating the efficacy and potential toxicity of glyphosate across different biological systems. Researchers should adapt these protocols based on their specific experimental goals and available resources.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. US6482654B1 - Method of detecting shikimic acid - Google Patents [patents.google.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. hoeford.com [hoeford.com]
- 15. Frontiers | Non-destructive Determination of Shikimic Acid Concentration in Transgenic Maize Exhibiting Glyphosate Tolerance Using Chlorophyll Fluorescence and Hyperspectral Imaging [frontiersin.org]
- 16. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glyphosate Induces Anxiety-Like Behaviors in Mice via Activating NLRP3-Mediated Hippocampal Microglia Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Ramazzini Institute 13-week study on glyphosate-based herbicides at human-equivalent dose in Sprague Dawley rats: study design and first in-life endpoints evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Study of Chloroplast Membrane Proteins
A Note on Terminology: Glyphosine vs. Glyphosate
Initial research indicates a potential ambiguity between the terms "this compound" and "Glyphosate." It is crucial to distinguish between these two compounds:
-
Glyphosate (N-(phosphonomethyl)glycine): A widely used broad-spectrum herbicide. Its mechanism of action and effects on plant physiology, including chloroplasts, are extensively documented.
-
This compound (N,N-bis(phosphonomethyl)glycine): A plant growth retardant, noted for its ability to increase sucrose content in sugarcane.
Scientific literature extensively covers the impact of Glyphosate on chloroplasts and their membrane proteins. Conversely, there is a notable lack of available research on the use of This compound for the specific study of chloroplast membrane proteins. Therefore, the following application notes and protocols will focus on the well-documented effects of Glyphosate , which is likely the compound of interest for researchers in this field.
Application Notes: Utilizing Glyphosate to Investigate Chloroplast Membrane Proteins
Glyphosate serves as a valuable tool for researchers studying the dynamics of chloroplast membrane proteins due to its profound impact on chloroplast integrity and function. Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. This inhibition disrupts the synthesis of aromatic amino acids, which are essential precursors for a multitude of plant compounds, including proteins and secondary metabolites vital for chloroplast function.[1][2][3]
The indirect effects of glyphosate on chloroplasts are manifold and can be leveraged for research purposes:
-
Disruption of Chloroplast Integrity: At certain concentrations, glyphosate can lead to the partial or complete disruption of the chloroplast envelope.[4] This effect can be utilized to study the localization and anchoring of membrane proteins.
-
Alteration of Photosynthetic Protein Abundance: Glyphosate treatment has been shown to decrease the abundance of proteins associated with photosystems, offering a model to study protein turnover and the assembly of photosynthetic complexes.[2][5]
-
Inhibition of Protein Import: The herbicide can inhibit the import of precursor proteins into chloroplasts, providing a method to investigate the protein import machinery.
-
Induction of Oxidative Stress: Glyphosate can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to thylakoid membranes.[1][2][5] This can be used to study the role of specific membrane proteins in stress responses and membrane repair mechanisms.
Quantitative Effects of Glyphosate on Chloroplast Parameters
The following table summarizes quantitative data from various studies on the effects of glyphosate on chloroplast-related parameters. This data can aid in designing experiments with appropriate concentration ranges and treatment times.
| Parameter | Plant Species | Glyphosate Concentration | Effect | Reference |
| Photosynthesis Rate | Tomato | 0.03-1 mg/L (in water) | Up to 2-fold increase (hormetic effect) | [6][7] |
| Tomato | 30 mg/kg (in compost) | Significant suppression | [7] | |
| Glyphosate-resistant soybean | 800-2400 g a.e. ha⁻¹ | Decreased photosynthetic rate | [8] | |
| Willow | 1.4-2.8 kg a.e. ha⁻¹ | Decreased photochemistry | [2] | |
| Chloroplast Morphology | Tomato | 0.03-1 mg/L (in water) | Elongation of chloroplasts | [6][7] |
| Quackgrass | 0.56-4.49 kg ai/ha | Disruption of chloroplast envelope | [4] | |
| Chlorophyll Content | Willow | 1.4-2.8 kg a.e. ha⁻¹ | Decreased chlorophyll content | [2] |
| Various | Not specified | Inhibition of chlorophyll biosynthesis | [1] | |
| Protein Abundance | Willow | 1.4-2.8 kg a.e. ha⁻¹ | Depletion of photosynthetic proteins | [2][5] |
Experimental Protocols
Protocol 1: General Treatment of Plants with Glyphosate for Chloroplast Studies
This protocol provides a general guideline for treating plants with glyphosate to induce measurable effects on chloroplasts.
Materials:
-
Glyphosate solution (commercial formulation or analytical grade)
-
Surfactant (if not included in the glyphosate formulation)
-
Spray bottle or appropriate application equipment
-
Control solution (water and surfactant, if used)
-
Plant growth facilities (greenhouse or growth chamber)
Procedure:
-
Plant Growth: Grow the plant species of interest to the desired developmental stage under controlled environmental conditions.[9][10][11]
-
Solution Preparation: Prepare a stock solution of glyphosate. Dilute the stock solution to the desired final concentrations based on preliminary tests or literature data (see table above). If using a formulation without a surfactant, add a non-ionic surfactant at the recommended concentration (typically 0.1-0.5% v/v). Prepare a control solution containing only water and the surfactant.
-
Application: Uniformly spray the glyphosate solution onto the foliage of the treatment group of plants until runoff is observed.[9][10] Spray the control group with the control solution. Ensure even coverage. For soil application studies, drench the soil with a known volume and concentration of the glyphosate solution.
-
Incubation: Return the plants to the controlled growth conditions. The duration of the treatment will vary depending on the plant species and the specific effect being studied (typically ranging from 24 hours to several days).[4]
-
Harvesting: At the end of the treatment period, harvest the leaf tissue for subsequent chloroplast and protein analysis.
Protocol 2: Isolation of Chloroplasts from Glyphosate-Treated Plants
This protocol describes the isolation of intact chloroplasts from plant tissue.
Materials:
-
Harvested leaf tissue
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol)
-
Percoll or sucrose gradient solutions
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Centrifuge and rotor
Procedure:
-
Homogenization: Homogenize the leaf tissue in ice-cold grinding buffer using a blender or mortar and pestle.
-
Filtration: Filter the homogenate through several layers of cheesecloth and Miracloth to remove cell debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5-10 minutes to pellet the chloroplasts.
-
Purification: Gently resuspend the crude chloroplast pellet in a minimal volume of resuspension buffer. Layer the resuspended chloroplasts onto a Percoll or sucrose density gradient and centrifuge at a higher speed (e.g., 4,000 x g) for 10-15 minutes.
-
Collection: Collect the band of intact chloroplasts from the gradient.
-
Washing: Wash the isolated chloroplasts by diluting them in resuspension buffer and centrifuging to pellet the chloroplasts. Repeat this step to remove the gradient medium.
-
Storage: Resuspend the final chloroplast pellet in a suitable buffer for downstream applications, such as protein extraction.
Protocol 3: Extraction of Chloroplast Membrane Proteins
This protocol outlines the extraction of membrane proteins from isolated chloroplasts.
Materials:
-
Isolated chloroplasts
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Solubilization buffer (e.g., Lysis buffer containing 1-2% (w/v) of a non-ionic or zwitterionic detergent like Triton X-100, DDM, or CHAPS)
-
Ultracentrifuge
Procedure:
-
Lysis: Resuspend the isolated chloroplasts in hypotonic lysis buffer to break the chloroplast envelope and release the thylakoid and envelope membranes.
-
Membrane Pelletting: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the total chloroplast membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer. Incubate on ice or at 4°C with gentle agitation for 30-60 minutes to allow the detergent to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized sample at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Collection: The supernatant contains the solubilized chloroplast membrane proteins. This fraction can be used for downstream analyses such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Signaling Pathway of Glyphosate's Action on Chloroplasts
Caption: Mechanism of Glyphosate's impact on chloroplast function.
Experimental Workflow for Studying Chloroplast Membrane Proteins
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glyphosate-Dependent Inhibition of Photosynthesis in Willow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. Effects of Glyphosate on Chloroplast Ultrastructure of Quackgrass Mesophyll Cells | Weed Science | Cambridge Core [cambridge.org]
- 5. Frontiers | Glyphosate-Dependent Inhibition of Photosynthesis in Willow [frontiersin.org]
- 6. Effects of glyphosate on germination, photosynthesis and chloroplast morphology in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Do You Know How To Use Glyphosate Herbicide Correctly [agrogreat.com]
- 10. ENH1198/EP459: Proper Use and Handling of Glyphosate in Plant Nurseries [edis.ifas.ufl.edu]
- 11. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
Application Notes and Protocols: Glyphosine's Effect on Sucrose Accumulation in Sugarcane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glyphosine and its successor, glyphosate, as chemical ripeners to enhance sucrose accumulation in sugarcane. This document includes a summary of their effects on sugarcane physiology, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound and, more commonly in modern agriculture, glyphosate are plant growth regulators used to increase the sucrose content of sugarcane prior to harvest.[1] Applied at sub-lethal doses, these compounds act as chemical ripeners by altering the plant's metabolism to favor the storage of sucrose in the stalk.[2][3] The primary mechanism of action for glyphosate involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is a key component of the shikimate pathway.[2][4][5] This pathway is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[2][4] By blocking this pathway, glyphosate redirects the plant's energy and carbon resources away from growth and secondary metabolism towards sucrose storage.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound and glyphosate on various parameters of sugarcane production, as reported in several studies.
| Treatment | Cultivar | Parameter | Change from Non-treated Control | Reference |
| This compound | CP 65-357 (non-infected) | Sucrose | +12% | [1] |
| Purity | +3% | [1] | ||
| Sugar per ton | +14% | [1] | ||
| This compound | Cl 54-378 | Sucrose | +1.01 percentage points | [1] |
| Purity | +1.79 percentage points | [1] | ||
| Yield | +0.79 percentage points | [1] | ||
| This compound | Not specified | Purity | +4% | [1] |
| Pol % Cane | +7% | [1] | ||
| Glyphosate (210 g ae/ha) | HoCP 96-540 | Theoretically Recoverable Sucrose (TRS) | +10% to 28% | [1] |
| L 99-226 | TRS | +10% to 28% | [1] | |
| HoCP 00-950 | TRS | +10% to 28% | [1] | |
| L 01-283 | TRS | +10% to 28% | [1] | |
| Glyphosate (210 g/ha) | HoCP 96-540 | TRS | +10% | [1] |
| Sugarcane Yield | -17% | [1] | ||
| Glyphosate (210 g/ha) | Not specified (averaged across N rates) | TRS | +11% | [1] |
| Glyphosate | HoCP 96-540 & HoCP 04-838 | Stalk Sucrose Concentration | +10% to 15% | [6] |
| Glyphosate | L 01-299 | Sucrose Yield | +22% | [6] |
Experimental Protocols
General Application of Glyphosate as a Sugarcane Ripener
This protocol is a generalized procedure based on common practices for applying glyphosate to enhance sucrose content in sugarcane for research purposes.
Materials:
-
Glyphosate formulation (e.g., Roundup PowerMAX 3, containing 4.8 pounds of glyphosate acid per gallon)[7]
-
Sugarcane plants (stubble crop)[7]
-
Calibrated sprayer (aerial or ground)[3]
-
Nonionic surfactant (optional, for rain-fastness)[7]
-
Personal Protective Equipment (PPE)
Procedure:
-
Timing of Application: Apply glyphosate 35 to 49 days before the scheduled harvest.[7] Applications should be made to mature sugarcane, typically in the late season to maximize recoverable sugar.[1]
-
Dosage: The application rate for glyphosate as a ripener is significantly lower than its herbicidal rate. A common rate is 210 g ae/ha (grams of acid equivalent per hectare).[1][8] For specific formulations like Roundup PowerMAX 3, refer to the product label for ripener application rates.[7]
-
Preparation of Spray Solution:
-
Fill the spray tank with half the required amount of water.
-
Add the calculated amount of glyphosate formulation to the tank.
-
If rain is expected within six hours of application, a compatible nonionic surfactant may be added at a concentration of 0.25% by volume.[7]
-
Add the remaining water to the tank to achieve the final desired volume. A spray volume of 75 to 150 L/ha is often used.[1]
-
-
Application:
-
Post-Application:
-
Adhere to the recommended treatment-to-harvest interval of 35 to 49 days. Harvesting earlier may not allow for maximum sucrose accumulation, while later harvesting can lead to yield loss in the current and subsequent crops.[7]
-
Measurement of Sucrose Content
This protocol describes the determination of sucrose content in sugarcane juice using a digital refractometer.
Materials:
-
Sugarcane stalk samples
-
Sugarcane press or crusher
-
Beakers
-
Filter paper or cheesecloth
-
Digital refractometer (e.g., Hanna HI96801)[10]
-
Deionized or distilled water
Procedure:
-
Sample Preparation:
-
Harvest representative sugarcane stalks from both treated and control plots.
-
The stalks can be analyzed whole or sectioned into top, middle, and bottom internodes to assess sucrose distribution.[11]
-
-
Juice Extraction:
-
Refractometer Calibration:
-
Calibrate the digital refractometer with deionized or distilled water according to the manufacturer's instructions. The reading should be 0% Brix.[10]
-
-
Measurement:
-
Place a few drops of the filtered sugarcane juice onto the sample well of the refractometer.
-
Record the % Brix reading, which is a measure of the total soluble solids, primarily sucrose. One degree Brix is equivalent to 1 gram of sucrose in 100 grams of solution.[10]
-
-
Data Analysis:
-
Compare the % Brix values of the treated samples to the control samples to determine the effect of the this compound/glyphosate treatment on sucrose accumulation.
-
Invertase Activity Assay
This protocol outlines a method to measure the activity of invertase, an enzyme that hydrolyzes sucrose, in sugarcane tissues. Lower invertase activity is generally associated with higher sucrose accumulation.
Materials:
-
Sugarcane tissue (e.g., internodes)
-
Extraction buffer (e.g., 0.1 M citrate buffer, pH 5.2)[11]
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Spectrophotometer
-
2% Sucrose solution[11]
-
Reagents for detecting reducing sugars (e.g., dinitrosalicylic acid reagent)
Procedure:
-
Enzyme Extraction:
-
Weigh a known amount of sugarcane tissue and grind it in a pre-chilled mortar and pestle with the extraction buffer.[11]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract and citrate buffer.[11]
-
Initiate the reaction by adding the 2% sucrose solution. A control reaction should be prepared without the sucrose substrate.[11]
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).[11]
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
-
Quantification of Reducing Sugars:
-
Measure the amount of reducing sugars (glucose and fructose) produced by the hydrolysis of sucrose using a suitable method, such as the dinitrosalicylic acid (DNS) method, and a spectrophotometer.
-
-
Calculation of Enzyme Activity:
-
Calculate the invertase activity based on the amount of reducing sugars produced per unit of time per milligram of protein in the enzyme extract.
-
Visualizations
Signaling Pathway
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Glyphosate Effects on Sugarcane Metabolism and Growth [scirp.org]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. academicjournals.org [academicjournals.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 8. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of Sugarcane (Saccharum sp.) to Glyphosate | Weed Science | Cambridge Core [cambridge.org]
- 10. blog.hannainst.com [blog.hannainst.com]
- 11. Expression analysis of genes associated with sucrose accumulation and its effect on source–sink relationship in high sucrose accumulating early maturing sugarcane variety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory Preparation of Glyphosine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosine, scientifically known as N-(phosphonomethyl)glycine and commonly referred to as glyphosate, is a broad-spectrum systemic herbicide and crop desiccant.[1] Its primary mechanism of action involves the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, which explains its relatively low direct toxicity to mammals.[1][2][4] In laboratory settings, precise preparation of this compound solutions is critical for a variety of research applications, including studies on its herbicidal efficacy, environmental fate, and potential biological effects on non-target organisms.
Data Presentation: Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for accurate solution preparation and experimental design.
| Property | Value | References |
| Molecular Formula | C₃H₈NO₅P | [5][6] |
| Molecular Weight | 169.07 g/mol | [2][7] |
| Appearance | White, odorless crystalline solid/powder | [2][5][7] |
| Solubility in Water | 1.01 g/100 mL (10.1 g/L) at 20 °C | [1] |
| Solubility in Organic Solvents | Limited solubility in non-polar organic solvents; slightly soluble in DMSO. | [5][6] |
| pKa Values | <2, 2.6, 5.6, 10.6 | [1] |
| Stability | Stable to hydrolysis at pH 3, 6, and 9. Insignificant photodegradation in water under natural light. | [2][8] |
| Storage (Solid) | -20°C | [6] |
| Storage (Aqueous Solution) | Not recommended for storage for more than one day. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in water. This concentration is often used as a starting point for creating more dilute working solutions for various experimental assays.
Materials:
-
This compound (solid, ≥95% purity)
-
Ultrapure water (18 MΩ·cm)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Sterile filter (0.22 µm) and syringe (optional, for sterile applications)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Calculate the required mass of this compound: To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound (10 mL * 10 mg/mL = 100 mg).
-
Weigh the this compound: Tare the analytical balance with a piece of weighing paper. Carefully weigh out the calculated mass of this compound powder using a clean spatula.
-
Dissolve the this compound:
-
Add approximately 7-8 mL of ultrapure water to the volumetric flask.
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the this compound is completely dissolved. The process may be expedited by gentle warming, as solubility increases with temperature.[5][9]
-
-
Adjust the final volume: Once the this compound is fully dissolved, remove the flask from the stirrer and take out the stir bar. Add ultrapure water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the freshly prepared aqueous solution at 2-8°C. It is recommended to use the solution within one day as long-term storage of aqueous solutions is not advised.[6] For longer-term storage, consider preparing aliquots and freezing them, though stability under these conditions should be validated for your specific application.
Protocol 2: Preparation of Working Solutions for Plant Bioassays
This protocol describes the preparation of dilute working solutions from a stock solution for use in plant-based experiments. Herbicidal activity has been observed at concentrations such as 0.5 mM and 1 mM.[10]
Materials:
-
10 mg/mL this compound stock solution (prepared as in Protocol 1)
-
Ultrapure water or appropriate buffer (e.g., PBS pH 7.2)
-
Micropipettes and sterile tips
-
Sterile centrifuge tubes or flasks for dilutions
Procedure:
-
Calculate the required dilutions: Determine the final concentrations and volumes of the working solutions needed for your experiment. For example, to prepare 10 mL of a 1 mM this compound solution from a 10 mg/mL stock solution (Molar Mass = 169.07 g/mol ):
-
First, convert the stock solution concentration to molarity: (10 g/L) / (169.07 g/mol ) = 0.0591 M = 59.1 mM
-
Use the dilution formula M₁V₁ = M₂V₂: (59.1 mM)(V₁) = (1 mM)(10 mL) V₁ = (1 mM * 10 mL) / 59.1 mM ≈ 0.169 mL = 169 µL
-
-
Prepare the working solution:
-
Add 9.831 mL (10 mL - 0.169 mL) of ultrapure water or buffer to a sterile tube.
-
Add 169 µL of the 10 mg/mL this compound stock solution to the tube.
-
-
Mix thoroughly: Vortex or invert the tube to ensure the working solution is homogeneous.
-
Application: The prepared working solution is now ready for application in plant bioassays, such as foliar spray or addition to hydroponic systems.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the Shikimate Pathway
This compound's primary mode of action is the disruption of the shikimate pathway in plants and some microorganisms.[1][2][4] This pathway is responsible for the biosynthesis of essential aromatic amino acids. By inhibiting the enzyme EPSP synthase, this compound leads to a deficiency in these amino acids, ultimately causing plant death.[2][3]
Caption: Inhibition of the Shikimate Pathway by this compound.
Workflow for Laboratory Preparation of this compound Solutions
The following diagram illustrates the general workflow for preparing this compound solutions in a laboratory setting, from initial calculations to final application.
Caption: General Workflow for this compound Solution Preparation.
Potential Secondary Signaling Pathway Involvement: NFκB
While the primary mode of action in plants is well-established, some research suggests that in animal models, glyphosate exposure may be associated with the aggravation of the NFκB signaling pathway, which is involved in inflammation.[11][12] This is an area of ongoing research and the direct mechanisms are still being elucidated.
Caption: Postulated Aggravation of the NFκB Signaling Pathway.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. ncwss.org [ncwss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Field Application of Glyphosine in Agriculture: Application Notes and Protocols
Introduction
Glyphosine, also known by its trade name Polaris, holds the distinction of being the first chemical ripener registered for use in sugarcane in the United States in 1975.[1][2] Its application aimed to artificially increase sucrose levels in sugarcane, particularly in regions where natural ripening was suboptimal.[1] However, by 1980, this compound was largely succeeded by Glyphosate, which has since become the primary sugarcane ripener used in the industry.[1][2] Consequently, detailed contemporary field application data and protocols for this compound are limited.
This document provides the available information on the field application of this compound and presents a comprehensive overview of the techniques for Glyphosate, its successor, which is now the industry standard. This information is intended for researchers, scientists, and drug development professionals interested in the chemical ripening of sugarcane.
This compound (Polaris): Historical Application Data
This compound, chemically known as N,N-bis(phosphonomethyl)glycine, was investigated for its ability to enhance sucrose content in sugarcane across various growing regions.[1] While detailed modern protocols are scarce, historical studies provide some insight into its effects.
Quantitative Data on this compound Effects
The following table summarizes the observed effects of this compound application on sugarcane from historical studies.
| Parameter | Cultivar(s) | Observed Effect | Location |
| Terminal Height | 'Cl 54-378' | 28.7 cm less than non-treated 5 weeks after treatment | Florida |
| Sucrose | 'Cl 54-378' | 1.01 percentage point increase over non-treated | Florida |
| Juice Purity | 'Cl 54-378' | 1.79 percentage point increase over non-treated | Florida |
| Sugar Yield | 'Cl 54-378' | 0.79 percentage point increase over non-treated | Florida |
| Juice Purity | Not specified | 4% higher than non-treated controls | Jamaica |
| Pol % Cane | Not specified | 7% higher than non-treated controls | Jamaica |
| Sucrose, Purity, Sugar per Ton | Non-infected 'CP 65-357' | 12%, 3%, and 14% increase, respectively | Louisiana |
| Sugar per Hectare | 'CP 65-357' with Ratoon Stunt Disease | Decrease observed | Louisiana |
Data compiled from studies by Rice et al. (1980), McCatty (1980), and Martin et al. (1980) as cited in the provided search results.[1]
Glyphosate: Current Field Application Techniques
Glyphosate [N-(phosphonomethyl)glycine] is a systemic, non-selective herbicide that, when applied at sub-lethal doses, acts as a highly effective sugarcane ripener.[1][3][4] It functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[5][6][7][8][9][10] This inhibition leads to a cessation of vegetative growth, allowing the plant to divert more energy towards the storage of sucrose.[11]
Application Notes and Protocols
1. Product Formulations: Various formulations of Glyphosate are available. It is crucial to determine the concentration of the active ingredient (acid equivalent, a.e.) to calculate the correct application rate.[12] For example, Roundup PowerMAX 3 contains 4.8 pounds of glyphosate acid per gallon.[12]
2. Application Timing:
-
Growth Stage: Apply to actively growing sugarcane.[12]
-
Pre-Harvest Interval: The recommended treatment-to-harvest interval is typically 35 to 49 days.[12] Harvesting earlier than 35 days may not maximize sucrose increase, while harvesting later than 49 days can lead to yield loss in the current and subsequent crops.[12]
-
Time of Day: Midday applications may improve performance compared to early morning or evening.
3. Application Rates:
-
Rates vary depending on the product formulation and local recommendations. A common rate for Roundup PowerMax 3 is 5.0 ounces per acre, with a range of 5.0 to 7.0 ounces per acre for higher tonnage cane.[12]
-
Higher rates do not substitute for the recommended treatment-to-harvest interval.[12]
-
Use of higher than recommended rates should be restricted to the final stubble crop due to increased risk of injury.[3]
4. Spray Volume and Surfactants:
-
A carrier volume of 3 to 40 gallons of water per acre is suggested for broadcast spray applications.
-
Most Glyphosate formulations for ripening contain surfactants. However, due to the low application rates, the surfactant concentration might be suboptimal for rain-fastness.[3][12]
-
If rainfall is likely within six hours of application, a compatible non-ionic surfactant (0.25% by volume) may be added.[12]
5. Environmental Conditions:
-
Wind: Apply when wind speeds are between 3 and 10 mph to minimize drift.[3][12]
-
Rainfall: Avoid application when rainfall is imminent. A rain-free period of at least six hours after application is recommended.[3][12]
-
Temperature Inversion: Do not apply during a surface temperature inversion, which typically occurs in the evening or early morning.[3][12]
6. Crop Condition:
-
Lodging: For best results, apply to erect cane. If the cane has recently lodged, allow 7-10 days for it to right itself before application.[3]
-
Plant Stress: Response to Glyphosate may be reduced under conditions of plant stress.[12]
7. Monitoring:
-
A hand-held refractometer can be used to measure Brix (an indicator of sugar content) to optimize the scheduling of ripener application. Fields with higher initial Brix levels should be treated and harvested first.[12]
Quantitative Data on Glyphosate Effects
The following tables summarize the quantitative effects of Glyphosate application on sugarcane from various studies.
Table 1: Effect of Glyphosate on Theoretically Recoverable Sugar (TRS)
| Cultivar | Application Rate (g ae/ha) | Harvest Interval (weeks) | TRS Increase (%) vs. Non-Treated |
| HoCP 96-540 | 210 | 8 | 10 - 28 |
| L 99-226 | 210 | 8 | 10 - 28 |
| HoCP 00-950 | 210 | 8 | Least increase |
| L 01-283 | 210 | 8 | Least increase |
| HoCP 96-540 | 210 | 6 | Average of 10 |
Data compiled from studies on the response of different sugarcane cultivars to Glyphosate application.[1]
Table 2: Effect of Glyphosate on Sugarcane and Sugar Yield
| Cultivar | Application Rate (g ae/ha) | Harvest Interval (weeks) | Sugarcane Yield Change (%) | Sugar Yield Change (%) |
| Average across cultivars | Not specified | Not specified | -9 | Not specified |
| HoCP 96-540 | Not specified | 6 | -17 | No effect |
| HoCP 96-540 | Not specified | Not specified | Not specified | +16 |
Data compiled from studies on the impact of Glyphosate on sugarcane yield components.[1]
Experimental Protocol: Field Trial for Sugarcane Ripener Efficacy
This protocol is a generalized methodology based on practices described in the cited literature for evaluating the efficacy of chemical ripeners like Glyphosate in sugarcane.[5][11][13][14]
1. Objective: To evaluate the effect of a chemical ripener on the sucrose content, yield, and phytotoxicity in a specific sugarcane cultivar.
2. Experimental Design:
-
Replications: Minimum of four replications per treatment.[13][14]
-
Plot Size: A typical plot size is at least 2 nett interrows by 5 meters in length, with one guard row on each side (gross plot size of 5 rows by 6 meters).[13]
-
Treatments:
-
Untreated Control.
-
Candidate Ripener at the proposed application rate (1X).
-
Candidate Ripener at double the proposed rate (2X) for phytotoxicity assessment.[13]
-
Industry Standard Ripener (e.g., a standard Glyphosate application).
-
3. Materials and Equipment:
-
Certified sugarcane variety.
-
Chemical ripener(s) and any required adjuvants.
-
Calibrated sprayer (e.g., backpack sprayer with a boom for small plots, or a drone for larger-scale trials).[5]
-
Personal Protective Equipment (PPE).
-
Hand-held refractometer for Brix measurements.
-
Sample collection tools (machetes, bags).
-
Equipment for juice extraction and analysis (e.g., roller mill, polarimeter).
4. Procedure:
-
Site Selection: Choose a uniform stand of the target sugarcane cultivar, minimizing variability in soil type and topography.[13]
-
Application:
-
Data Collection:
-
Pre-application: Collect baseline data on plant height and tiller count.
-
Post-application:
-
At specified intervals (e.g., 4, 6, and 8 weeks after application), harvest a predetermined number of stalks from the central rows of each plot.[5]
-
Record phytotoxicity symptoms (e.g., chlorosis, stunting, side shoot development).
-
Measure stalk height, weight, and diameter.
-
Extract juice and analyze for Brix, Pol, and purity to calculate Theoretically Recoverable Sugar (TRS).
-
At final harvest, determine the cane yield (tons per hectare) and sugar yield (tons per hectare).
-
-
Ratoon Crop Assessment: Monitor the regrowth of the subsequent ratoon crop for any residual effects, such as stunting or reduced tillering.[1][4]
-
5. Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., LSD or Tukey's HSD) to determine significant differences between treatment means at a specified significance level (e.g., p < 0.05).[5]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Glyphosate, inhibiting the EPSP synthase enzyme in the shikimate pathway.
Experimental Workflow
Caption: Workflow for a field experiment evaluating the efficacy of a sugarcane ripener.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. scispace.com [scispace.com]
- 4. academicjournals.org [academicjournals.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 7. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 8. Glyphosate General Fact Sheet [npic.orst.edu]
- 9. The herbicide glyphosate (Roundup®) kills plants by inhibiting an... | Study Prep in Pearson+ [pearson.com]
- 10. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 13. croplife.co.za [croplife.co.za]
- 14. nda.gov.za [nda.gov.za]
Unlocking Plant Metabolism: Glyphosine as a Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosine [N,N-bis(phosphonomethyl)glycine] is a chemical compound structurally related to the well-known herbicide glyphosate. While glyphosate is a potent inhibitor of the shikimate pathway, this compound acts primarily as a plant growth regulator. This distinction makes this compound a valuable tool for dissecting the intricate network of plant metabolic pathways. By observing the biochemical and physiological responses of plants to this compound treatment, researchers can gain insights into the regulation of growth, development, and the biosynthesis of various primary and secondary metabolites. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to study plant metabolism, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action and Metabolic Impact
While the precise molecular targets of this compound are not as definitively established as those of glyphosate, studies have indicated that it exerts its effects through various mechanisms that ultimately impact plant growth and metabolism. Unlike glyphosate, which directly inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, this compound's influence appears to be more pleiotropic.[1][2]
Observed effects of this compound on plant metabolism include:
-
Inhibition of Growth: this compound has been shown to be a potent inhibitor of plant growth, often exceeding the inhibitory effects of glyphosate on certain parameters like dry weight accumulation in soybean seedlings.[3]
-
Modulation of the Phenylpropanoid Pathway: this compound treatment can lead to an increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of secondary metabolites, including lignin, flavonoids, and anthocyanins.[3]
-
Alterations in Photosynthesis: A decrease in chlorophyll content has been observed in plants treated with this compound, suggesting an impact on photosynthesis and chloroplast integrity.[3]
-
Impact on Anthocyanin Levels: Studies have shown that this compound can lead to a reduction in anthocyanin content, which are pigments involved in various stress responses and developmental processes.[3]
The use of this compound as a tool allows researchers to perturb these pathways and observe the resulting cascade of metabolic changes, thereby elucidating regulatory networks and identifying potential targets for crop improvement or drug development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from a comparative study on soybean seedlings, illustrating the differential effects of this compound and glyphosate.
Table 1: Effect of this compound and Glyphosate on Soybean Seedling Growth
| Treatment (0.5 mM) | Fresh Weight (% of Control) | Root Elongation (% of Control) | Axis Dry Weight (% of Control) |
| This compound | 55 | 40 | 35 |
| Glyphosate | 70 | 65 | 50 |
Data adapted from a study on soybean seedlings.[3]
Table 2: Effect of this compound and Glyphosate on Phenylalanine Ammonia-Lyase (PAL) Activity in Soybean Axes
| Treatment (0.5 mM) | PAL Activity (Light-grown, % of Control) | PAL Activity (Dark-grown, % of Control) |
| This compound | 150 | 180 |
| Glyphosate | 250 | 300 |
Data adapted from a study on soybean seedlings.[3]
Table 3: Effect of this compound and Glyphosate on Pigment Content in Soybean Seedlings
| Treatment (0.5 mM) | Total Chlorophyll (% of Control) | Anthocyanin Content (% of Control) |
| This compound | 75 | 60 |
| Glyphosate | 60 | 40 |
Data adapted from a study on soybean seedlings.[3]
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on plant metabolism. These are general guidelines and may need to be optimized for specific plant species and research questions.
Protocol 1: Plant Growth Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on plant growth.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, soybean, maize)
-
Growth medium (e.g., Murashige and Skoog medium, soil)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Sterile petri dishes or pots
-
Growth chamber with controlled light, temperature, and humidity
-
Ruler and analytical balance
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinsed with sterile water).
-
Plate seeds on sterile growth medium or sow in pots.
-
-
Treatment Application:
-
For in vitro assays, supplement the growth medium with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM).
-
For soil-grown plants, apply this compound as a foliar spray or a soil drench at desired concentrations. Include a surfactant in the spray solution to ensure even coverage.
-
-
Growth Conditions:
-
Place plants in a growth chamber with appropriate conditions for the chosen species (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), measure primary root length, fresh weight, and dry weight of the seedlings.
-
For older plants, measure plant height, leaf area, and biomass.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each growth parameter.
-
Protocol 2: Metabolomic Analysis of this compound-Treated Plants using GC-MS or LC-MS
Objective: To identify and quantify changes in the plant metabolome in response to this compound treatment.
Materials:
-
Plant material from Protocol 1
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Sample vials
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
-
Internal standards for quantification
Procedure:
-
Sample Collection and Quenching:
-
Harvest plant tissue at specific time points after this compound treatment.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Add a pre-chilled extraction solvent containing internal standards.
-
Vortex and incubate on ice.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., methoximation followed by silylation).
-
For LC-MS analysis, reconstitute the dried metabolites in an appropriate solvent.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the GC-MS or LC-MS system.
-
Use an appropriate chromatographic method to separate the metabolites.
-
Acquire mass spectra for metabolite identification and quantification.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks and perform spectral deconvolution.
-
Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Golm Metabolome Database).
-
Quantify the relative abundance of each metabolite by normalizing its peak area to the internal standard.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify metabolites that are significantly altered by this compound treatment.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolomic analysis of this compound-treated plants.
Caption: Simplified Shikimate Pathway showing the known inhibition by glyphosate and the proposed impact of this compound.
Caption: Logical relationship of using this compound as a tool to study plant metabolism.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. Perturbations of amino acid metabolism associated with glyphosate-dependent inhibition of shikimic acid metabolism affect cellular redox homeostasis and alter the abundance of proteins involved in photosynthesis and photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Dose Glyphosate in Turfgrass Management
Clarification on Glyphosine and Glyphosate in Turfgrass Management
It is important to clarify a common point of confusion between two chemically distinct compounds: this compound and glyphosate. The user's request specifically mentions "this compound"; however, the available scientific literature on turfgrass management overwhelmingly pertains to "glyphosate" used at low, sub-lethal doses for growth regulation.
-
This compound is chemically known as N,N-bis(phosphonomethyl)glycine. It is recognized as a plant growth retardant. However, there is a significant lack of documented evidence and established protocols for its specific application in turfgrass management within the reviewed scientific literature.
-
Glyphosate , chemically N-(phosphonomethyl)glycine, is a widely used non-selective herbicide. At sub-lethal application rates, it can function as a plant growth regulator (PGR) in turfgrass, a practice often referred to as "chemical mowing."
Given the scarcity of information on this compound for turfgrass applications, this document will focus on the well-documented use of low-dose glyphosate for turfgrass growth regulation, as this is the most probable intent of the inquiry.
These notes are intended for researchers, scientists, and turfgrass management professionals.
Introduction
The application of sub-lethal doses of glyphosate has been explored as a method of plant growth regulation in various turfgrass species. This practice aims to reduce mowing frequency, suppress seedhead formation, and in some cases, improve turf quality by redirecting the plant's energy from vertical growth to lateral and below-ground development. The primary mechanism of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is crucial for the production of aromatic amino acids essential for plant growth.[1][2][3][4][5] At low concentrations, this inhibition leads to a temporary stunting of growth rather than plant death.
Data Presentation: Effects of Low-Dose Glyphosate on Turfgrass
The following tables summarize quantitative data from various studies on the effects of low-dose glyphosate on different turfgrass species.
Table 1: Effects of Low-Dose Glyphosate on Turfgrass Growth and Quality
| Turfgrass Species | Glyphosate Rate (kg a.i./ha) | Application Timing | Observed Effects | Reference |
| Zoysia japonica (Emerald Grass) | 0.40 | Annually | 18.3% reduction in leaf area, 14.7% reduction in plant height, 6.8% reduction in shoot dry matter, and 8.1% reduction in total dry matter compared to control, without impairing coloration.[6] | |
| Fine Fescue Mix | 0.08 - 0.74 (11 - 106 fl oz/acre) | Single application | At 0.16 kg a.i./ha (22 fl oz/acre), living ground cover was reduced to 67% after 6 weeks. Higher rates caused significant injury.[7] | |
| Creeping Bentgrass | Not specified, fairway renovation | 1-7 days before cultivation | Cultivation 1-7 days after glyphosate application did not detrimentally affect long-term herbicide efficacy and in some cases hastened the decline of the turf.[8] | |
| Tall Fescue | Intentionally low rate for study | Applied at various temperatures | Control was 0% in the 50s (°F), 59% in the 60s, and 92% in the 70s, highlighting the importance of ambient temperature for efficacy. | |
| Perennial Ryegrass, Kentucky Bluegrass, Tall Fescue | 0.27 (1/4 of label rate) | Single application | Effective control of these species as weeds at this low rate under optimal conditions.[9] |
Table 2: Application Rates of Glyphosate for Growth Regulation and Weed Control in Turfgrass Settings
| Target Species/Situation | Glyphosate Rate (kg a.i./ha) | Product Rate Example | Notes | Reference |
| General Weed Control in Dormant Bermudagrass | 0.56 | 1 pt/acre (4 lb/gallon product) | Effective for controlling Poa annua and other winter weeds. | |
| Control of Undesirable Grasses in Fine Fescue | 0.08 - 0.24 (11 - 32 fl oz/acre) | Varies by product concentration | Lower rates can suppress some undesirable grasses while minimizing injury to fine fescue.[7] | |
| Growth Regulation in Zoysia Grass | 0.40 | Not specified | Reduced mowing requirements without significant turf quality decline.[6] | |
| Pre-plant Weed Control | 2.24 - 4.48 | Varies by product concentration | Eliminates existing vegetation before seeding or sodding.[10] |
Experimental Protocols
Protocol 3.1: Evaluating the Efficacy of Low-Dose Glyphosate for Turfgrass Growth Regulation
Objective: To determine the effect of various sub-lethal rates of glyphosate on the vertical growth, turf quality, and seedhead suppression of a specific turfgrass species.
Materials:
-
Established turfgrass plots (e.g., 1.5m x 3m) of the target species.
-
Randomized complete block design with a minimum of 3-4 replications.
-
CO2-pressurized backpack sprayer with flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 280-374 L/ha).
-
Glyphosate formulation with a known concentration of the active ingredient.
-
Non-ionic surfactant (if recommended by the product label).
-
Clipping collection box and shears.
-
Ruler or turf height measuring device.
-
Camera for photographic documentation.
-
Data collection sheets.
Methodology:
-
Plot Establishment: Establish uniform plots of the target turfgrass species. Allow the turf to acclimate and ensure it is actively growing and not under stress at the time of application.
-
Treatment Application:
-
Prepare glyphosate solutions for the desired range of sub-lethal application rates (e.g., 0, 0.1, 0.2, 0.3, 0.4 kg a.i./ha). Include a non-treated control.
-
Apply the treatments uniformly to the designated plots using the calibrated sprayer.
-
Conduct applications on a calm day to minimize spray drift.
-
-
Data Collection:
-
Vertical Growth Rate: At regular intervals (e.g., weekly), measure the turfgrass height. Collect clippings from a pre-defined area within each plot, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Turf Quality: Visually assess turf quality on a scale of 1-9 (1=dead turf, 9=ideal turf) at regular intervals. Consider color, density, and uniformity.
-
Phytotoxicity: Visually assess any turf injury (e.g., discoloration, thinning) on a percentage scale (0% = no injury, 100% = dead turf).
-
Seedhead Suppression: Count the number of seedheads in a defined quadrat within each plot at the expected time of seedhead emergence.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.
Mandatory Visualizations
Diagram 4.1: Glyphosate's Mechanism of Action - Inhibition of the Shikimate Pathway
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
Diagram 4.2: Experimental Workflow for Testing Plant Growth Regulators on Turfgrass
Caption: General Workflow for PGR Efficacy Testing in Turfgrass.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Andrew Hollman- Glyphosate for Control of Undesirable Grasses in Fine Fescue Mixtures | Turfgrass Science [turf.umn.edu]
- 8. hort [journals.ashs.org]
- 9. plantprotection.pl [plantprotection.pl]
- 10. Herbicide Treatment Table / Turfgrass / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glyphosine Degradation in Experimental Assays
Disclaimer: The information provided in this technical support center primarily pertains to Glyphosate , a closely related and more extensively studied compound than Glyphosine. This compound (N,N-bis(phosphonomethyl)glycine) and Glyphosate (N-(phosphonomethyl)glycine) are distinct chemical entities. Due to the limited availability of specific data on this compound degradation in laboratory settings, this guide leverages the wealth of information on Glyphosate as a foundational resource. Researchers working with this compound may find these troubleshooting strategies and preventative measures for Glyphosate degradation to be a valuable starting point for their own experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound/Glyphosate degradation in aqueous solutions?
While this compound-specific data is limited, Glyphosate degradation in environmental systems is primarily microbial.[1][2] In a laboratory setting, this suggests that inadvertent microbial contamination of stock solutions or assay buffers is a likely cause of degradation. Abiotic factors such as extreme pH and high temperatures can also contribute to the breakdown of the molecule.[3][4]
Q2: How can I detect degradation of my this compound/Glyphosate sample?
Degradation can be monitored by analyzing the sample for the parent compound and its expected degradation products. For Glyphosate, the primary metabolite is aminomethylphosphonic acid (AMPA).[1][5] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose.[5][6][7] A decrease in the concentration of the parent compound and a corresponding increase in its metabolites would indicate degradation.
Q3: What are the ideal storage conditions for this compound/Glyphosate stock solutions?
To minimize degradation, stock solutions should be prepared in a sterile, aqueous buffer and stored at low temperatures. A product information sheet for Glyphosate recommends storing solid compound at -20°C for long-term stability (≥4 years).[8] For aqueous solutions, it is recommended to not store them for more than one day.[8] To prevent microbial growth in non-sterile aqueous solutions, it is advisable to use a 0.1 N HCl solution.
Q4: Can the type of container I use affect the stability of my this compound/Glyphosate solution?
Yes, it is recommended to avoid using galvanized or unlined steel containers for preparing or storing Glyphosate solutions.[9] The compound can react with these metals to produce hydrogen gas, which can be a safety hazard.[9] Use of polypropylene tubes is recommended to avoid adhesion of the molecule to glass.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in a cell-based assay | Microbial degradation in cell culture media. | Prepare stock solutions in a sterile solvent and filter-sterilize before adding to the culture medium. Use fresh dilutions for each experiment. Consider performing a sterility test on your stock solution. |
| Instability at physiological pH (around 7.4) and 37°C. | While Glyphosate is generally stable at neutral pH, prolonged incubation at 37°C could lead to some degradation.[10] Minimize the incubation time as much as possible. Run a time-course experiment to assess the stability of the compound under your specific assay conditions. | |
| Inconsistent results between experiments | Degradation of stock solution over time. | Prepare fresh stock solutions from solid compound for each set of experiments. If using a previously prepared stock, run a quality control check (e.g., by HPLC) to confirm its concentration and purity. Do not store aqueous solutions for more than a day.[8] |
| pH shifts in the assay buffer. | Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. The stability of Glyphosate can be pH-dependent.[3] | |
| Precipitation of the compound in the stock solution or assay medium | Low solubility in the chosen solvent. | Glyphosate is slightly soluble in PBS (pH 7.2).[8] For preparing stock solutions, consider using a small amount of a suitable organic solvent like DMSO, ensuring the final concentration in the assay is not cytotoxic.[8] Prepare aqueous solutions of Glyphosate by directly dissolving the solid in aqueous buffers.[8] |
Quantitative Data Summary
Table 1: Chemical and Physical Properties of Glyphosate
| Property | Value | Reference |
| Molecular Formula | C₃H₈NO₅P | [10][11] |
| Molar Mass | 169.07 g/mol | [10][11] |
| Appearance | White crystalline powder | [11] |
| Melting Point | 184.5 °C (decomposes) | [11] |
| Water Solubility | 1.2 g/100 mL at 25°C | [11] |
| pKa values | 2.0, 2.6, 5.6, 10.6 | [11] |
Table 2: Factors Influencing Glyphosate Stability
| Factor | Effect on Stability | Notes | Reference |
| pH | Stable in a pH range of 3 to 9. | Extreme pH values can lead to degradation. Optimal pH for enzymatic degradation by some microbes is around 6.5-7.0. | [3][10][12] |
| Temperature | Stable at room temperature. Decomposition begins at high temperatures. | Increased temperature can accelerate microbial degradation. | [10][13] |
| Microbial Contamination | Primary driver of degradation. | Bacteria and fungi can utilize Glyphosate as a phosphorus source. | [1][2] |
| Light | Does not undergo significant photochemical degradation. | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Glyphosate Stock Solution
-
Weigh out the desired amount of solid Glyphosate powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Add sterile aqueous buffer (e.g., PBS) or a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
If using an aqueous buffer, vortex thoroughly until the solid is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Store the aliquots at -20°C for long-term storage. For aqueous solutions, it is recommended to use them within one day.[8]
Protocol 2: Assessing Glyphosate Stability in an In Vitro Assay
-
Prepare your complete assay buffer or cell culture medium.
-
Add Glyphosate to the final working concentration.
-
Take a sample at time zero (T=0) and immediately analyze it by a validated analytical method (e.g., HPLC) to determine the initial concentration.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Take samples at various time points throughout the duration of your experiment (e.g., 1h, 4h, 24h, 48h).
-
Analyze the samples to determine the concentration of Glyphosate at each time point.
-
Plot the concentration of Glyphosate versus time to determine its stability profile under your specific experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and using Glyphosate with integrated stability quality control.
Caption: Primary microbial degradation pathways of Glyphosate.
Caption: Troubleshooting logic for addressing inconsistent results in Glyphosate assays.
References
- 1. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. media.tractorsupply.com [media.tractorsupply.com]
- 10. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Glyphosate - Wikipedia [en.wikipedia.org]
- 12. Optimisation of culture composition for glyphosate degradation by Burkholderia vietnamiensis strain AQ5-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature and Aging Affect Glyphosate Toxicity and Fatty Acid Composition in Allonychiurus kimi (Lee) (Collembola) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Glyphosine Concentration for Plant Growth Regulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Glyphosine (commonly known as glyphosate) as a plant growth regulator. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing its application for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at a molecular level?
A1: this compound's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants.[1][2] By blocking this pathway, this compound prevents the production of these essential amino acids, which are precursors for numerous secondary metabolites vital for protein synthesis and overall plant growth.[1][3]
Q2: How can this compound act as a plant growth regulator instead of a herbicide?
A2: At sub-lethal or low concentrations, this compound can exhibit a hormetic effect, meaning it can stimulate plant growth rather than inhibit it.[4][5][6] This phenomenon is believed to be related to a slight inhibition of the shikimate pathway, which may trigger a compensatory response in the plant, leading to increased photosynthesis, stomatal opening, and biomass accumulation.[1][4][6][7] The precise concentration to achieve growth stimulation instead of phytotoxicity is species-dependent and requires careful optimization.[5]
Q3: What is "hormesis" in the context of this compound application?
A3: Hormesis refers to a biphasic dose-response phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[4] In the case of this compound, very low application rates can lead to increased plant growth, higher seed production, and a shorter life cycle in a variety of plant species.[4][6]
Q4: Can this compound be used to enhance the ripening of crops?
A4: Yes, this compound is used as a chemical ripener, particularly in sugarcane.[7][8] By applying specific concentrations, vegetative growth is slowed, which allows the plant to redirect more energy towards sucrose storage in the stalks, leading to higher sugar content at harvest.[7]
Troubleshooting Guide
Q1: I applied a low concentration of this compound intended for growth stimulation, but I'm observing phytotoxicity (yellowing, stunted growth). What could be the issue?
A1: Several factors could be contributing to this:
-
Concentration is too high for the specific plant species: The optimal hormetic dose varies significantly between species.[5] What is stimulatory for one plant may be toxic for another. It is crucial to conduct a dose-response experiment for your specific plant of interest.
-
Plant stress: Plants under stress from drought, heat, or disease may be more susceptible to this compound, even at low concentrations.
-
Incorrect application: Uneven spraying can lead to localized areas receiving a higher, toxic dose. Ensure your spray equipment is properly calibrated for a uniform application.
Q2: My experimental results with this compound are inconsistent and not reproducible. What are the potential causes?
A2: Inconsistent results can stem from several variables:
-
Water Quality: Hard water containing high levels of minerals like calcium and magnesium can bind to this compound molecules, reducing their effectiveness.[9][10][11] Consider using distilled or deionized water for your experiments or testing your water source and using a water conditioner if necessary.[11]
-
Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence a plant's response to this compound.[9] Try to maintain consistent environmental conditions across your experiments.
-
Plant Growth Stage: The developmental stage of the plant can significantly impact its sensitivity and response to this compound.[12] Always treat plants at the same growth stage for comparable results.
-
Formulation and Adjuvants: Different this compound formulations may contain different surfactants and adjuvants that can affect its absorption and activity.[11] Ensure you are using the same formulation throughout your experiments.
Q3: I'm not observing any effect (neither stimulation nor inhibition) at the concentrations I'm testing. What should I do?
A3: This could be due to several reasons:
-
Concentration is too low: The doses you are applying may be below the threshold to elicit a response in your plant species. You may need to increase the concentration range in your dose-response study.
-
Reduced Absorption: Ensure that the spray solution is adequately covering the leaf surfaces. Inadequate wetting of the leaves can limit the absorption of this compound. The addition of a surfactant may be necessary, depending on the formulation.
-
Rainfall or Overhead Irrigation: If the plants are exposed to water too soon after application, the this compound can be washed off before it is absorbed.[9]
Data Presentation: Quantitative Effects of this compound Concentration
The following tables summarize the effects of different this compound concentrations on various plant growth parameters from published studies.
Table 1: Hormetic Effects of this compound on Various Plant Species
| Plant Species | This compound Concentration (g a.e./ha) | Observed Stimulatory Effect | Reference |
| Sugarcane (Saccharum spp.) | 7.2 - 36 | Increased dry weight | [6] |
| Eucalyptus (Eucalyptus grandis) | 6.2 - 20.2 | Increased shoot dry weight, CO2 assimilation, and transpiration | [8] |
| Coffee (Coffea arabica) | 14.5 - 30 | Increased plant height, leaf area, and dry mass | [1] |
| Coffee (Coffea arabica) | 4.4 - 55 | Increased CO2 assimilation, transpiration, and stomatal conductance | [1] |
| Maize (Zea mays) | 1.8 - 36 | Enhanced growth | [5][13] |
| Soybean (Glycine max) | 1.8 - 36 | Enhanced growth | [5][13] |
| Pinus caribea | 1.8 - 36 | Enhanced growth | [5][13] |
| Commelina benghalensis | 1.8 - 36 | Enhanced growth | [5][13] |
g a.e./ha = grams of acid equivalent per hectare
Table 2: Effect of this compound Concentration on Sugarcane Ripening
| This compound Concentration (%) | Brix (%) | Pol (%) | Apparent Purity | Sugar (%) |
| 0 (Control) | 18.5 | 16.58 | 0.90 | 15.10 |
| 0.02 | 18.5 | 16.58 | 0.90 | 15.10 |
| 0.04 | 19.4 | 17.78 | 0.92 | 16.30 |
| 0.06 | 19.1 | 17.38 | 0.91 | 15.80 |
| 0.08 | 18.9 | 17.10 | 0.90 | 15.60 |
Data adapted from a study on sugarcane ripening. Higher Brix, Pol, and Sugar % indicate improved juice quality.
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound for Growth Regulation
Objective: To determine the optimal concentration range of this compound for plant growth stimulation (hormesis) or inhibition in a specific plant species.
Materials:
-
This compound solution of a known concentration.
-
Healthy, uniform plants of the target species, grown under controlled conditions.
-
Spray bottles or a precision sprayer for application.
-
Distilled or deionized water.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
Growth chamber or greenhouse with controlled environment.
-
Tools for measuring plant growth parameters (e.g., ruler, calipers, balance).
Methodology:
-
Plant Preparation:
-
Grow a sufficient number of plants to have at least 3-5 replicates for each treatment group, including a control group.
-
Ensure all plants are at the same developmental stage and are healthy and well-watered before treatment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations. For hormesis studies, a logarithmic dilution series is often effective (e.g., 0, 1, 5, 10, 25, 50, 100 g a.e./ha). The exact range will depend on the plant's suspected sensitivity.
-
-
Application of Treatments:
-
Randomly assign plants to different treatment groups.
-
Apply the this compound solutions to the foliage of the plants using a fine mist sprayer, ensuring even coverage. The control group should be sprayed with water only.
-
Apply a consistent volume of solution to each plant.
-
-
Post-Application Care and Observation:
-
Return the plants to the controlled growth environment.
-
Observe the plants daily for any visual signs of phytotoxicity or growth stimulation.
-
Continue to provide standard care (watering, light) to all plants.
-
-
Data Collection:
-
At predetermined time points (e.g., 7, 14, and 21 days after application), measure various growth parameters. These can include:
-
Plant height
-
Stem diameter
-
Number of leaves
-
Leaf area
-
Shoot and root fresh and dry weight
-
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter within each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups and the control.
-
Plot the dose-response curves to visualize the hormetic or inhibitory effects of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound dose-response study.
References
- 1. Hormetic Effect of Glyphosate on the Morphology, Physiology and Metabolism of Coffee Plants [mdpi.com]
- 2. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormetic effects of glyphosate on plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyphosate applied at low doses can stimulate plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Low doses of glyphosate enhance growth, CO2 assimilation, stomatal conductance and transpiration in sugarcane and eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. extension.missouri.edu [extension.missouri.edu]
- 10. Avoid Tank Mixing Errors [ag.purdue.edu]
- 11. desangosse.co.uk [desangosse.co.uk]
- 12. plantprotection.pl [plantprotection.pl]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Glyphosine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Glyphosine treatment. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound treatment experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing inconsistent or no effect of this compound on my cells?
Answer: Inconsistent results with this compound can stem from several factors related to the experimental setup and reagents. Here are the most common culprits and how to address them:
-
Cell Culture Conditions:
-
Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and at a consistent confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may respond differently to this compound.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. If you observe variability, consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line permits.
-
-
This compound Solution and Storage:
-
Solvent and pH: this compound is a weak acid. The pH of your final treatment solution can impact its stability and cellular uptake. Ensure the solvent used to dissolve this compound is appropriate and that the final pH of the culture medium is not significantly altered.
-
Storage: Prepare fresh solutions of this compound for each experiment. If you must store stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Experimental Protocol:
-
Treatment Duration and Dose: The effective concentration and treatment time can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Presence of Adjuvants: Commercial formulations of this compound often contain adjuvants that can have biological effects independent of this compound itself. For research purposes, it is highly recommended to use pure, analytical-grade this compound to avoid confounding variables.[1]
-
Question: I am seeing unexpected changes in cell proliferation after Glyphosate treatment. How can I investigate this?
Answer: this compound has been reported to have variable effects on cell proliferation, sometimes promoting it at low concentrations and inhibiting it at higher concentrations.[2][3] To dissect these effects, a systematic approach is necessary:
-
Comprehensive Dose-Response Analysis: Perform a broad-range dose-response study (e.g., from nanomolar to millimolar concentrations) to identify if this compound exhibits a biphasic (hormetic) effect on your cells.
-
Cell Cycle Analysis: To understand the mechanism behind altered proliferation, perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye like propidium iodide. This will reveal if this compound is causing cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[4]
-
Apoptosis Assays: Assess whether the observed decrease in cell number at higher concentrations is due to cytotoxicity by performing apoptosis assays, such as Annexin V/PI staining or TUNEL assays.
Question: My results suggest this compound is acting as an endocrine disruptor. How can I confirm this?
Answer: Several studies suggest that Glyphosate may have endocrine-disrupting properties, particularly by interacting with estrogen receptors.[5][6][7][8][9] To investigate this in your experimental system, you can perform the following:
-
Receptor Activation Assays: Use reporter gene assays (e.g., ERE-luciferase reporter assay) in a relevant cell line (e.g., MCF-7 or T47D) to determine if this compound can induce the transcriptional activity of estrogen receptors.
-
Competitive Binding Assays: While some studies suggest an indirect activation mechanism, you can perform competitive binding assays to see if this compound competes with estradiol for binding to the estrogen receptor.
-
Co-treatment with Antagonists: Perform experiments where you co-treat cells with this compound and a known estrogen receptor antagonist (e.g., ICI 182,780). If the effects of this compound are blocked by the antagonist, it provides strong evidence for the involvement of the estrogen receptor pathway.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[10] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[10] This pathway is absent in animals, which is the basis for its selective herbicidal activity.
Q2: What are the known signaling pathways affected by Glyphosate in mammalian cells?
A2: While the shikimate pathway is absent in mammals, research suggests that this compound can affect several signaling pathways, leading to a range of cellular responses. These include:
-
NF-κB Signaling Pathway: this compound has been shown to activate the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.
-
Estrogen Receptor Signaling: this compound has been reported to act as an endocrine disruptor by activating estrogen receptors, potentially through a ligand-independent mechanism.[6][8]
-
Cell Cycle Regulation: this compound can interfere with cell cycle progression, potentially through the modulation of cyclins and cyclin-dependent kinases.[4]
-
Oxidative Stress Pathways: Some studies suggest that this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of cellular defense mechanisms like the Nrf2 pathway.[11]
Q3: What factors can influence the efficacy and reproducibility of this compound treatment?
A3: Several factors can contribute to inconsistent results in this compound experiments:
-
Water Quality: If you are preparing solutions from a solid form, the presence of cations like Ca²⁺, Mg²⁺, and Fe³⁺ in hard water can chelate this compound and reduce its bioavailability.[12] Using deionized or distilled water is recommended.
-
pH of the Solution: The charge and solubility of the Glyphosate molecule are pH-dependent. Ensure consistent pH of your stock and final treatment solutions.
-
Temperature: The temperature at which experiments are conducted can influence cellular metabolic rates and, consequently, the response to this compound.
-
Formulation: As mentioned earlier, always use analytical-grade Glyphosate for research to avoid the confounding effects of adjuvants present in commercial herbicide formulations.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Glyphosate.
Table 1: Dose-Response of Glyphosate on Cell Viability in Different Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (mM) | Effect | Reference |
| L929 (murine fibroblast) | 24 | ~10 | Cytotoxic | [13] |
| Caco-2 (human intestinal) | 24 | ~15 | Cytotoxic | [13] |
| HEK293 (human embryonic kidney) | 24 | > 50 | No significant cytotoxicity | [14] |
| MCF-7 (human breast cancer) | 144 | > 100 | Proliferation at low doses | [5] |
Table 2: Effect of Glyphosate on Estrogen Receptor Alpha (ERα) Activation
| Cell Line | Assay | Glyphosate Concentration (µg/L) | Fold Induction (vs. Control) | Reference |
| T47D-KBluc | ERE-luciferase | 10,000 | ~2.5 | [6] |
| MCF-7 | E-Screen (Proliferation) | 10,000 | ~1.5 | [5] |
Key Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of analytical-grade this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as viability assays, protein extraction, or RNA isolation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Incubate the cells in the staining solution in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Glyphosate Exposure Induces Cytotoxicity, Mitochondrial Dysfunction and Activation of ERα and ERβ Estrogen Receptors in Human Prostate PNT1A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of estrogen receptor alpha activation by glyphosate-based herbicide constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stopsprayingnb.ca [stopsprayingnb.ca]
- 10. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. Investigation of the toxicity of a glyphosate-based herbicide in a human liver cell line: Assessing the involvement of Nrf2 pathway and protective effects of vitamin E and α-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 13. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell damaging effects of glyphosate – Are we ready for Roundup? – JCM&NH [jcmnh.org]
Glyphosine stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyphosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from Glyphosate?
This compound is a tertiary amino compound that consists of glycine with two N-phosphonomethyl substituents. Its chemical name is N,N-bis(phosphonomethyl)glycine. While both this compound and Glyphosate are organophosphorus compounds derived from the amino acid glycine, they are distinct chemical entities with different structures and properties.
2. What are the recommended storage conditions for solid this compound?
Proper storage is crucial to maintain the stability and integrity of solid this compound. Based on supplier information, the following conditions are recommended:
| Supplier Recommendation | Temperature | Duration | Additional Notes |
| Chemodex | +4°C | At least 2 years | Protect from moisture. |
| Chem-Impex | Room Temperature | Not specified | Store as a white powder/crystal. |
| Merck Millipore (Calbiochem) | -20°C (for reconstituted solutions) | Up to 1 year | Not specified for solid form. |
It is always best to refer to the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the specific supplier for the most accurate storage information.[1][2]
3. How should I store this compound once it is in solution?
According to one supplier, reconstituted solutions of this compound should be aliquoted and frozen at -20°C.[3] These stock solutions are reported to be stable for up to one year under these conditions.[3] It is advisable to minimize freeze-thaw cycles.
4. What is known about the stability of this compound in solution?
There is limited publicly available quantitative data on the stability of this compound in solution under various pH, temperature, and light conditions. One supplier suggests that stock solutions are stable for up to a year when stored at -20°C.[3] For other similar compounds like Glyphosate, stability is known to be influenced by pH and the presence of microorganisms. However, it is important to note that this information is not directly transferable to this compound.
5. What are the known degradation pathways for this compound?
Detailed degradation pathways for this compound are not as extensively studied or documented as those for Glyphosate. As a glycine-phosphonic acid compound, it may be susceptible to hydrolysis or microbial degradation, but specific pathways and breakdown products have not been well-characterized in the available literature.
Troubleshooting Guide
Problem: I am having trouble dissolving solid this compound.
-
Question: What solvent should I use to dissolve this compound? Answer: this compound is soluble in water.[1] It is generally insoluble in organic solvents. If you are experiencing solubility issues, ensure you are using a sufficient volume of high-purity water. Gentle warming and vortexing may aid dissolution.
-
Question: My aqueous solution of this compound is cloudy. What could be the cause? Answer: Cloudiness could be due to several factors:
-
Incomplete dissolution: Try adding more solvent or gently warming the solution.
-
Contamination: The water used may be contaminated, or there may have been contamination during handling. Use sterile, high-purity water and clean labware.
-
Precipitation: If the solution was stored at a low temperature, some of the compound may have precipitated out of solution. Allow the solution to return to room temperature and vortex to redissolve.
-
Problem: I am seeing inconsistent results in my experiments using a this compound stock solution.
-
Question: My experimental results are varying between aliquots of the same stock solution. What could be the issue? Answer: This could be due to:
-
Improper mixing: Ensure the stock solution was thoroughly mixed before aliquoting.
-
Degradation: If the stock solution is old or has been stored improperly, degradation may have occurred. It is recommended to use freshly prepared solutions or solutions that have been stored at -20°C for no longer than a year.[3]
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare single-use aliquots to avoid this.
-
-
Question: I suspect my this compound solution has degraded. How can I check for this? Answer: You can assess the purity and integrity of your this compound solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample may show additional peaks corresponding to degradation products or a decrease in the area of the main this compound peak.
Experimental Protocols
General Protocol: Analysis of this compound by HPLC
This protocol is a general guideline and will require optimization and validation for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry).
-
-
Chemicals and Reagents:
-
This compound analytical standard
-
HPLC-grade water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers and additives for mobile phase preparation (e.g., phosphate buffers, formic acid)
-
-
Chromatographic Conditions (to be optimized):
-
Column: A column suitable for the analysis of polar compounds, such as a reversed-phase C18 column with an aqueous-compatible end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent is often a good starting point. For example, a gradient of water with a small amount of acid (like formic acid) and acetonitrile.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: Typically 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.
-
Detection: UV detection at a low wavelength (e.g., around 200-210 nm) may be possible, but due to the lack of a strong chromophore, derivatization or the use of a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) would likely provide better sensitivity and selectivity.
-
-
Sample Preparation:
-
Accurately weigh a known amount of solid this compound and dissolve it in a known volume of high-purity water to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with water to cover the desired concentration range.
-
For experimental samples, dissolve them in water and filter through a 0.22 µm or 0.45 µm filter before injection to protect the HPLC column.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
Technical Support Center: Optimizing Glyphosine Efficacy in Field Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyphosine as a sugarcane ripener. The information is designed to help address common issues encountered during field experiments and ensure optimal efficacy.
Troubleshooting Guide
Problem: Poor or inconsistent increase in sucrose levels after this compound application.
This guide will walk you through a series of questions to identify potential causes for suboptimal this compound performance.
Is the sugarcane variety responsive to this compound?
Not all sugarcane varieties respond equally to this compound. Some are highly responsive, while others show little to no increase in sucrose content.[1][2][3]
-
Action: Consult the variety response table below to verify the expected responsiveness of your sugarcane cultivar. If you are using a variety known to be poorly responsive, consider alternative ripening agents or methods.
Was the application timing optimal?
The interval between this compound application and harvest is a critical factor for success.[1][4][5]
-
Action: Review your experimental timeline. The recommended treatment-to-harvest interval is generally between 35 and 49 days.[1] Harvesting too early will not allow for maximum sucrose accumulation, while harvesting too late can lead to yield loss in the current and subsequent crops.[1][4][5]
Were environmental conditions favorable during and after application?
Environmental factors can significantly impact this compound absorption and translocation within the plant.
-
Rainfall: Rainfall shortly after application can wash the product off the leaves, reducing its effectiveness. A rain-free period of at least six hours is recommended after application.[1]
-
Action: Check weather data for your experiment dates. If rain occurred within six hours of spraying, this is a likely cause of poor efficacy. In situations where rainfall is likely, the addition of a compatible nonionic surfactant (0.25% by volume) may improve rain-fastness.[1]
-
-
Temperature: Optimal plant growth conditions generally lead to the best herbicide performance. Extreme temperatures can cause plant stress and reduce this compound uptake.[6]
-
Action: Evaluate the temperature conditions during your application period. Applications made between 9 a.m. and 6 p.m. tend to maximize glyphosate activity.[6]
-
-
Plant Stress: this compound is most effective on actively growing plants.[7] Sugarcane under stress from drought or disease may not respond well to treatment.[7]
-
Action: Assess the overall health of the sugarcane crop at the time of application. Avoid applying this compound to stressed plants.
-
Was the application technique appropriate?
Proper application ensures that an adequate amount of this compound reaches the target plant tissue.
-
Spray Drift: Wind can carry spray droplets away from the target area, resulting in a lower effective dose and potential damage to non-target plants.[1][2]
-
Lodged Cane: For best results, this compound should be applied to erect sugarcane. If the cane has recently lodged, it is best to allow 7 to 10 days for it to straighten before application.[1][4][5]
-
Action: Review field notes on the condition of the cane at the time of application.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a sugarcane ripener?
This compound acts as a plant growth regulator by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[9][10] This enzyme is crucial for the shikimate pathway, which is responsible for the production of aromatic amino acids essential for protein synthesis and plant growth.[9][10] By inhibiting this pathway, this compound slows down vegetative growth, causing the plant to divert more of its energy towards the storage of sucrose in the stalks.[9][11]
Q2: Can this compound be used on all sugarcane crops?
No, the use of this compound as a ripener is typically restricted to stubble (ratoon) crops and is not recommended for plant cane or seed cane.[1][4][5]
Q3: What is the recommended application rate for this compound?
Application rates can vary, and it is crucial to always follow the product label. For example, a recommended application rate for Roundup PowerMAX 3 (a glyphosate product) is 5.0 ounces per acre, with a range of 5.0 to 7.0 ounces per acre for higher tonnage cane.[1] Higher rates will not substitute for the recommended treatment-to-harvest interval.[1]
Q4: Will this compound application affect the regrowth of the subsequent stubble crop?
This compound application may delay shoot emergence after harvest and in the following spring.[1][2] In some cases, spring shoots may appear bleached and stunted, but the sugarcane will typically recover as the weather warms.[1][2] To minimize negative impacts on the next crop, it is important to adhere to recommended application rates and treatment-to-harvest intervals, and to remove harvest residue in a timely manner.[1][2][4][5]
Q5: Should I add a surfactant to my this compound spray solution?
Under normal conditions, many glyphosate formulations contain sufficient surfactants. However, if rainfall is likely within six hours of application, adding a compatible nonionic surfactant (0.25% by volume) can improve rain-fastness.[1]
Data Presentation
Table 1: Sugarcane Variety Response to this compound Ripener
| Response Level | Sugarcane Varieties |
| Highly Responsive | HoCP 96-540, L 99-226, L 01-299, HoCP 04-838, L 12-201, Ho 12-615, HoCP 14-885, HoCP 15-508 |
| Moderately Responsive | HoCP 00-950, L 01-283, Ho 07-613, HoCP 09-804, L 11-183, Ho 13-739, L 14-267, L 15-306 |
| Sensitive (Use Lower Rates) | HoCP 09-804, Ho 12-615, L 14-267 |
Source: Adapted from LSU AgCenter Sugarcane Ripener Recommendations for 2025.[1] Note that some varieties may appear in more than one category due to varying data sources and conditions. Varieties listed as "Sensitive" are particularly susceptible to negative impacts on regrowth, and lower application rates are advised.[1]
Table 2: Effect of Treatment-to-Harvest Interval on this compound Efficacy
| Treatment-to-Harvest Interval | Expected Outcome |
| < 35 days | Sub-optimal increase in recoverable sugar.[1][4] |
| 35 - 49 days | Recommended interval for maximizing recoverable sugar.[1] |
| > 49 days | Potential for reduced cane yield in the current crop and injury to the subsequent stubble crop.[1][4][5] |
Experimental Protocols
Protocol 1: Field Evaluation of this compound Efficacy
Objective: To determine the effect of this compound on the sucrose content of a specific sugarcane variety under field conditions.
Materials:
-
This compound formulation
-
Calibrated sprayer (hand-held or tractor-mounted)
-
Personal Protective Equipment (PPE)
-
Flagging tape or stakes for plot marking
-
Hand refractometer for Brix measurement
-
Sample collection tools (machetes, collection bags)
-
Laboratory equipment for sucrose analysis (e.g., polarimeter)
Methodology:
-
Experimental Design:
-
Select a uniform area of a sugarcane field with the desired variety.
-
Establish a randomized complete block design with a minimum of three replications.[12][13][14]
-
Each block should contain plots for each treatment (e.g., untreated control, different this compound application rates).
-
Plot size should be adequate for representative sampling (e.g., 6 ft x 50 ft).[12]
-
-
Application:
-
Calibrate the sprayer to deliver the desired volume of spray solution per unit area.
-
Apply this compound at the specified rates to the designated plots. Ensure uniform coverage of the sugarcane foliage.
-
Record the date, time, and environmental conditions (temperature, wind speed, relative humidity) during application.
-
-
Sampling:
-
Collect sugarcane stalk samples at predetermined intervals after application (e.g., 28, 35, 42, and 49 days).[12]
-
From the center of each plot, randomly select a pre-determined number of stalks (e.g., 10).
-
Cut the stalks at ground level, remove the leaves and tops.
-
-
Data Collection:
-
Measure and record the weight and length of the sampled stalks.
-
Extract the juice from the stalks using a roller mill.
-
Measure the Brix of the juice using a hand refractometer.
-
Analyze the juice for sucrose content using a polarimeter to determine Pol.
-
Calculate the theoretical recoverable sugar (TRS).
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects on sucrose content and other measured parameters.
-
Protocol 2: Laboratory Analysis of Sucrose Content
Objective: To quantify the sucrose content in sugarcane juice samples.
Materials:
-
Sugarcane juice samples
-
Refractometer
-
Polarimeter (saccharimeter)
-
Lead subacetate solution (clarifying agent)
-
Filtration apparatus (funnels, filter paper)
-
Volumetric flasks and pipettes
Methodology:
-
Brix Determination:
-
Calibrate the refractometer with distilled water.
-
Place a few drops of the sugarcane juice onto the prism of the refractometer.
-
Record the Brix reading, which represents the percentage of total soluble solids.[15]
-
-
Clarification:
-
In a volumetric flask, mix a known volume of sugarcane juice with a specific amount of lead subacetate solution to precipitate impurities.
-
Bring the solution to the final volume with distilled water and mix thoroughly.
-
-
Filtration:
-
Filter the clarified solution through filter paper to remove the precipitate.
-
-
Polarimetry:
-
Fill a polarimeter tube with the clear filtrate.
-
Place the tube in the polarimeter and record the optical rotation (Pol reading).
-
-
Calculation of Sucrose Content:
-
Use standard formulas and conversion tables to calculate the percentage of sucrose in the juice based on the Brix and Pol readings.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.
Caption: Interrelated factors influencing the field efficacy of this compound.
Caption: A generalized workflow for conducting this compound efficacy experiments.
References
- 1. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 2. lsuagcenter.com [lsuagcenter.com]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. lsuagcenter.com [lsuagcenter.com]
- 5. lsuagcenter.com [lsuagcenter.com]
- 6. Glyphosate Use for Optimum Field Performance | Pioneer Seeds [pioneer.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. lsuagcenter.com [lsuagcenter.com]
- 9. api.fspublishers.org [api.fspublishers.org]
- 10. Glyphosate Effects on Sugarcane Metabolism and Growth [scirp.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lsuagcenter.com [lsuagcenter.com]
- 15. blog.hannainst.com [blog.hannainst.com]
Technical Support Center: Understanding Glyphosine Phytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of high Glyphosine concentrations. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced phytotoxicity?
This compound's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway in plants and microorganisms.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[2][4][5] Inhibition of this pathway leads to a deficiency in these essential amino acids, halting protein synthesis and ultimately causing plant death.[2][3]
Q2: What are the common visible symptoms of this compound phytotoxicity?
Plants exposed to high concentrations of this compound typically exhibit a range of symptoms, including:
-
Chlorosis: Yellowing of the leaves due to reduced chlorophyll content.[6][7][8]
-
Stunted Growth: Inhibition of both root and shoot elongation.[9][10]
-
Necrosis: Tissue death, often starting at the meristematic tissues.[3]
-
Wilting: Progressive loss of turgor.
Q3: Does this compound affect seed germination?
Yes, high concentrations of this compound can negatively impact seed germination.[8][9][10][11] The extent of inhibition is dose-dependent. For example, studies on Pisum sativum showed a decrease in germination from 90% in control groups to 40% at a concentration of 4 ppm.[9][10]
Q4: How does this compound impact the photosynthetic machinery?
This compound can indirectly affect photosynthesis by inhibiting the biosynthesis of compounds essential for the process, such as quinones, which are derived from the shikimate pathway.[7] Furthermore, a common secondary effect is a reduction in chlorophyll content, which directly limits the plant's capacity for photosynthesis.[6][7][8][12]
Q5: Can this compound induce oxidative stress in plants?
Yes, several studies have reported that this compound exposure can lead to oxidative stress in plants.[11][13][14] This is characterized by an increase in reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and a subsequent increase in lipid peroxidation, often measured as malondialdehyde (MDA) content.[15]
Troubleshooting Guides
Seed Germination and Root Elongation Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no germination in control group | Poor seed viability (old seeds).[16][17] | Perform a viability test: place a known number of seeds on a moist paper towel in a sealed bag and count the number of germinated seeds after a few days.[17][18] |
| Improper temperature.[16][18][19] | Ensure the incubation temperature is optimal for the specific plant species. Most seeds germinate well between 65-75°F (18-24°C).[20] | |
| Inadequate or excessive moisture.[16][17][18] | The substrate should be consistently moist but not waterlogged. Use a fine mist to water. | |
| Fungal contamination (damping-off).[16] | Use sterilized soil/substrate and equipment. Ensure good air circulation. | |
| High variability in root length within the same treatment group | Inconsistent moisture levels in the petri dishes. | Ensure uniform moisture distribution on the filter paper or agar. |
| Genetic variability within the seed lot. | Use a larger sample size to minimize the effect of individual variations. | |
| Uneven light exposure. | Incubate plates in complete darkness for root elongation assays.[21] | |
| Precipitation of this compound in the test solution | High concentration of this compound in a hard water diluent. | Prepare this compound solutions using deionized or distilled water. |
Spectrophotometric Chlorophyll Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low chlorophyll yield | Incomplete extraction. | Ensure the plant tissue is thoroughly homogenized. Increase extraction time or use a more efficient solvent like 80% acetone or 100% methanol. |
| Chlorophyll degradation. | Perform the extraction in dim light and keep samples on ice to prevent degradation.[22] | |
| Inconsistent or non-reproducible absorbance readings | Cuvette contamination or scratches. | Clean cuvettes thoroughly between samples. Use quartz cuvettes for UV measurements and ensure they are free of scratches. |
| Spectrophotometer drift.[23] | Allow the spectrophotometer to warm up for at least 30-45 minutes before taking readings.[23] Re-blank the instrument periodically. | |
| Turbidity in the extract.[22] | Centrifuge the extract at a higher speed or for a longer duration to pellet all particulate matter. | |
| Absorbance values are too high (outside the linear range) | The extract is too concentrated. | Dilute the extract with the same solvent used for the blank and re-measure. Remember to account for the dilution factor in your calculations. |
Measurement of Oxidative Stress Markers (H₂O₂ and MDA)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background in H₂O₂ measurement | Interference from other cellular components. | Use a specific and sensitive detection method. Include appropriate controls and blanks. |
| Instability of H₂O₂.[24] | Process samples quickly and keep them on ice to minimize H₂O₂ degradation. | |
| Low or undetectable levels of MDA | Inefficient extraction of lipid peroxidation products. | Ensure complete homogenization of the plant tissue in the appropriate buffer. |
| Issues with the TBARS (Thiobarbituric Acid Reactive Substances) assay. | Optimize the reaction conditions (temperature, time) for the TBARS assay. Use fresh reagents. | |
| High variability in results | Inconsistent sample handling. | Standardize the sample collection and processing protocol to ensure uniformity. |
| Stress induced during sample preparation. | Handle the plant material gently to avoid inducing additional oxidative stress. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Seed Germination of Various Plant Species
| Plant Species | This compound Concentration | Germination Inhibition (%) | Reference |
| Pisum sativum | 1 ppm | 16.7% | [9][10] |
| 2 ppm | 38.9% | [9][10] | |
| 3 ppm | 38.9% | [9][10] | |
| 4 ppm | 55.6% | [9][10] | |
| Lotus creticus | 0.3 g/m² | 100% | [8] |
| Medicago marina | 0.3 g/m² | 100% | [8] |
| Ononis ramosissima | 0.1 g/m² | ~60% | [8] |
| Ammophila arenaria | 0.1 g/m² | ~70% | [8] |
Table 2: Effect of this compound Concentration on Root Elongation of Various Plant Species (EC50 Values)
| Plant Species | EC50 (µM) | Reference |
| Brassica napus | 35 | [25] |
| Lupinus luteus | 25 | [25] |
| Lepidium sativum | 30 | [25] |
| Avena sativa | 110 | [25] |
| Sorghum saccharatum | 22 | [25] |
| Sinapis alba | 25 | [25] |
Table 3: Effect of this compound Concentration on Chlorophyll Content in Soybean (Glycine max)
| Days After Application | Glyphosate Dose | Chlorophyll Index Reduction (%) | Reference |
| 3 | Increasing doses | Linear decline | [6] |
| 7 | Increasing doses | Linear decline | [6] |
| 14 | Increasing doses | Linear decline | [6] |
| 35 | Increasing doses | Reduction observed | [6] |
Experimental Protocols
Seed Germination and Root Elongation Assay
-
Seed Sterilization: Surface sterilize seeds with a 0.1% mercury chloride solution for 30 seconds, followed by several rinses with distilled water.[9]
-
Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations. Use distilled or deionized water as the diluent.
-
Experimental Setup: Place a sterile filter paper in a Petri dish. Moisten the filter paper with a specific volume of the respective test solution or control (distilled water).
-
Seed Plating: Place a predetermined number of sterilized seeds (e.g., 20) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at a constant temperature suitable for the plant species (e.g., 25 ± 2°C).
-
Data Collection:
-
Germination Rate: After a defined period (e.g., 3-5 days), count the number of germinated seeds. A seed is considered germinated when the radicle emerges.
-
Root Elongation: After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the primary root using a ruler or digital caliper.
-
-
Data Analysis: Calculate the germination percentage and the average root length for each treatment. Express the results as a percentage of the control.
Spectrophotometric Determination of Chlorophyll Content
-
Sample Preparation: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue.
-
Extraction: Homogenize the leaf tissue in 10 mL of 80% acetone using a mortar and pestle or a tissue homogenizer. Perform this step in low light conditions to prevent chlorophyll degradation.
-
Clarification: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes to pellet the cell debris.
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Use 80% acetone as a blank.
-
Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.
-
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)
-
Express the results as mg/g of fresh weight.
-
Visualizations
Caption: Mechanism of this compound phytotoxicity via inhibition of the shikimate pathway.
Caption: Experimental workflows for assessing this compound phytotoxicity.
References
- 1. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]
- 3. What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry - Examining Food [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the herbicides on the chlorophyll content of Spirodela punctata - Advances in Weed Science [awsjournal.org]
- 8. Effect of glyphosate on germination and seedling development of four native plants of dunes in Spain | European Journal of Environmental Sciences [ejes.cz]
- 9. Phytotoxicity of glyphosate in the germination of Pisum sativum and its effect on germinated seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. The moderate oxidative stress induced by glyphosate is not detected in Amaranthus palmeri plants overexpressing EPSPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glyphosate-induced oxidative stress in Arabidopsis thaliana affecting peroxisomal metabolism and triggers activity in the oxidative phase of the pentose phosphate pathway (OxPPP) involved in NADPH generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Seed and Seedling Problems [growveg.com]
- 17. floraflex.com [floraflex.com]
- 18. Troubleshooting Seed Germination: A Flower Farmer’s Guide — Sierra Flower Farm [sierraflowerfarm.com]
- 19. vegogarden.com [vegogarden.com]
- 20. homegrown-garden.com [homegrown-garden.com]
- 21. Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 22. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 23. data.neonscience.org [data.neonscience.org]
- 24. academic.oup.com [academic.oup.com]
- 25. pjoes.com [pjoes.com]
Technical Support Center: Optimizing Glyphosine Uptake in Plant Tissues
Welcome to the technical support center for Glyphosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the uptake of this compound in plant tissues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Q1: My this compound application is showing lower than expected efficacy. What are the primary factors I should investigate?
A1: Low efficacy is often linked to suboptimal uptake and translocation. The key areas to review are your application protocol, the environmental conditions, and the health of your target plants. Any stress on the plant can reduce the absorption of the herbicide.[1][2] Start by reviewing the following:
-
Formulation: Are you using an appropriate surfactant or adjuvant? this compound is a water-soluble herbicide, and its uptake can be significantly enhanced with the use of adjuvants.[3]
-
Environmental Conditions: Were the temperature, humidity, and light conditions optimal for plant growth at the time of application?[1][2]
-
Plant Health: Were the plants actively growing and not under stress from drought, disease, or extreme temperatures?[1][2]
Q2: How do environmental conditions specifically affect this compound uptake?
A2: Environmental conditions that favor active plant growth generally lead to better this compound uptake and performance.[1][2]
-
Temperature: Higher temperatures, within the optimal range for the specific plant species, generally increase the rate of uptake.[1][4] However, excessively high temperatures can induce stress and reduce absorption.[1] Conversely, cool conditions can slow down the plant's response and decrease control.[1][2]
-
Humidity: Higher relative humidity is beneficial as it keeps the spray droplets on the leaf surface in a liquid state for a longer period, allowing for more time for absorption.[1][5] Low humidity can lead to rapid drying of droplets and reduced uptake.[1][2]
-
Light: Light is a crucial factor influencing the photosynthetic cycle of the plant, which in turn can affect this compound absorption and translocation.[1]
-
Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage, significantly reducing its effectiveness.[1][2] Consult product labels for recommended rain-free periods.
Q3: What is the role of surfactants and adjuvants, and how do I choose the right one?
A3: Surfactants and other adjuvants are critical for improving the efficacy of this compound. They work by:
-
Reducing Surface Tension: This allows the spray droplets to spread over a larger area of the leaf surface.[3]
-
Increasing Retention: They help the spray droplets adhere to the leaf surface rather than bouncing off.
-
Enhancing Penetration: They can help the this compound molecule penetrate the waxy cuticle of the leaf.[3]
Non-ionic surfactants (NIS) are commonly recommended for use with glyphosate-based herbicides. The addition of ammonium sulfate (AMS) can also improve performance, particularly in hard water, by preventing the formation of less soluble glyphosate-salt complexes.
Q4: Can the pH of my spray solution impact this compound uptake?
A4: Yes, the pH of the spray solution can influence the stability and absorption of this compound. Glyphosate is a weak acid, and its charge can be affected by the pH of the solution. While the optimal pH can vary, a slightly acidic solution is often favored to prevent the dissociation of the this compound molecule, which can hinder its ability to cross the plant cuticle. High pH can also lead to alkaline hydrolysis, breaking down the active ingredient.
Q5: My target plants have a thick, waxy cuticle. How can I improve this compound penetration?
A5: A thick, waxy cuticle is a significant barrier to this compound absorption. To overcome this:
-
Use an effective surfactant: As mentioned, surfactants are designed to help penetrate the waxy layer.
-
Apply to younger, actively growing plants: Younger plants often have a thinner cuticle.
-
Optimize environmental conditions: High humidity can help to hydrate the cuticle, making it more permeable.
Q6: I'm not seeing consistent results across different plant species. Why is that?
A6: Different plant species can exhibit varying levels of susceptibility to this compound due to several factors:
-
Leaf Morphology: Differences in leaf shape, orientation, hairiness, and cuticle thickness can affect spray retention and absorption.
-
Metabolism: Some plant species may be able to metabolize this compound into non-toxic compounds more effectively than others.
-
Translocation Efficiency: Even if absorbed, the efficiency of translocating this compound to its site of action in the meristematic tissues can vary between species.
Data on Factors Influencing this compound Uptake
The following tables summarize quantitative data on the effects of various factors on this compound uptake. Please note that "this compound" and "Glyphosate" are often used interchangeably in the literature, and the data presented here is for glyphosate, which is chemically similar and has the same mode of action.
Table 1: Effect of Adjuvants on Glyphosate Uptake
| Plant Species | Treatment | Uptake (% of Applied) | Time After Treatment (hours) |
| Commelina | Glyphosate alone | 26 | 48 |
| Commelina | Glyphosate + Surfactant | 58 | 48 |
| Nightshade | Glyphosate alone | 59 | 48 |
| Nightshade | Glyphosate + Surfactant | 68 | 48 |
Table 2: Glyphosate Uptake in Different Weed Species
| Weed Species | 14C-Glyphosate Absorption (% of Applied) |
| Florida beggarweed | 87% |
| Spanishneedles | 71% - 83% |
| Johnsongrass | 72% - 83% |
| Ivyleaf morningglory | 62% - 79% |
Table 3: Effect of Temperature on Glyphosate Absorption in Eleusine indica
| Temperature Regime (Day/Night) | Biotype | Glyphosate Absorption (% of Applied at 3 DAT) |
| High (30°C/25°C) | Resistant (R) | 74.9% |
| High (30°C/25°C) | Susceptible (S) | 77.5% |
| Low (20°C/15°C) | Resistant (R) | 64.9% |
| Low (20°C/15°C) | Susceptible (S) | 53.1% |
Experimental Protocols
Protocol for a this compound Uptake and Translocation Study
This protocol outlines a general procedure for conducting a laboratory-based experiment to quantify the uptake and translocation of this compound in a target plant species using a labeled form of the compound (e.g., ¹⁴C-Glyphosine).
1. Plant Material and Growth Conditions:
-
Grow the selected plant species from seed in a controlled environment (growth chamber or greenhouse).
-
Use a standardized soil or hydroponic system.
-
Maintain consistent light, temperature, and humidity conditions suitable for the species.
-
Use plants at a consistent growth stage (e.g., 3-4 true leaves) for all treatments.
2. Preparation of Treatment Solution:
-
Prepare a stock solution of labeled this compound (e.g., ¹⁴C-Glyphosine) of known specific activity.
-
Prepare the final treatment solution by diluting the stock to the desired concentration.
-
Include any adjuvants (e.g., non-ionic surfactant) in the final solution at the recommended concentration.
3. Application of Labeled this compound:
-
Select a fully expanded, healthy leaf for application.
-
Using a microsyringe, apply a precise volume of the treatment solution as small, discrete droplets onto the adaxial (upper) surface of the leaf.
-
Record the total amount of radioactivity applied to each plant.
-
Include control plants that are treated with a solution containing the adjuvant but no labeled this compound.
4. Harvesting and Sample Processing:
-
Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, 72 hours).
-
At harvest, carefully separate the plant into different parts: treated leaf, other leaves, stem, and roots.
-
Leaf Wash: To differentiate between absorbed and non-absorbed this compound, wash the surface of the treated leaf with a suitable solvent (e.g., a water-acetone mixture) and collect the wash solution.
-
Dry all plant parts to a constant weight and record the dry weight.
5. Quantification of Radioactivity:
-
Combust the dried plant samples using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Quantify the radioactivity in the leaf wash and the combusted plant parts using a liquid scintillation counter (LSC).
6. Data Analysis:
-
Uptake: Calculate the total amount of absorbed this compound by summing the radioactivity in all plant parts. Express this as a percentage of the total radioactivity applied.
-
Translocation: Calculate the amount of radioactivity in each plant part (excluding the treated leaf) and express it as a percentage of the total absorbed radioactivity.
Visualizations
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Experimental workflow for a this compound uptake study.
Caption: this compound inhibits the EPSP synthase enzyme.
References
- 1. Agronomy eUpdate November 26th, 2013 : Issue 432 [eupdate.agronomy.ksu.edu]
- 2. Glyphosate Efficacy in Cold and Wet Spring Conditions | Crop Science US [cropscience.bayer.us]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Temperature influences glyphosate efficacy on glyphosate-resistant and -susceptible goosegrass (Eleusine indica) [frontiersin.org]
- 5. my.ucanr.edu [my.ucanr.edu]
Addressing analytical challenges in measuring Glyphosine residues
A Note on Terminology: Glyphosine vs. Glyphosate
It has come to our attention that there may be some confusion between the chemical compounds This compound and Glyphosate .
-
This compound (N,N-bis(phosphonomethyl)glycine) is a plant growth retardant.[1] While it is structurally related to glyphosate, it is a distinct compound. Analytical methods for this compound are not widely documented in the context of residue analysis in food and environmental samples. Interestingly, methods have been developed for its selective recovery from industrial wastewater related to glyphosate production.[2]
-
Glyphosate (N-(phosphonomethyl)glycine) is one of the most widely used broad-spectrum herbicides globally.[3][4][5][6][7][8] The analysis of its residues presents significant and well-documented analytical challenges.[6][8][9][10][11]
This technical support center will focus on addressing the analytical challenges associated with Glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), as this is a common area of inquiry for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes Glyphosate and its metabolite AMPA so difficult to analyze?
A1: The analytical challenges for Glyphosate and AMPA stem from their inherent physicochemical properties:
-
High Polarity and Water Solubility: This makes them difficult to retain on conventional reversed-phase liquid chromatography (LC) columns.[6][8]
-
Low Volatility: This property prevents direct analysis by gas chromatography (GC) without a derivatization step to make them more volatile.[6][9]
-
Lack of a Chromophore or Fluorophore: These molecules do not absorb UV-Vis or fluoresce, making detection by common HPLC detectors challenging without derivatization.[9]
-
Amphoteric Nature: They possess both acidic and basic functional groups, which can lead to complex behavior in different pH environments and interactions with analytical instrumentation.[9]
-
Tendency to Chelate Metals: Glyphosate can chelate metal ions, which can lead to poor peak shape and retention issues during chromatography.[9]
Q2: What is derivatization and why is it often required for Glyphosate analysis?
A2: Derivatization is a chemical reaction that transforms an analyte into a new compound (a derivative) with properties that are more suitable for a specific analytical method. For Glyphosate and AMPA, derivatization is often employed to:
-
Decrease Polarity: This improves retention on reversed-phase LC columns.[8]
-
Increase Volatility: This allows for analysis by gas chromatography.[6][9]
-
Introduce a Chromophore or Fluorophore: This enables detection by UV-Vis or fluorescence detectors.[9]
-
Improve Ionization Efficiency: For mass spectrometry, derivatization can lead to better signal intensity.
Q3: What are the most common derivatization reagents for Glyphosate analysis?
A3: The most widely used derivatization reagent for Glyphosate and AMPA analysis, particularly for LC methods, is 9-fluorenylmethyl chloroformate (FMOC-Cl) .[6][8] This reaction is well-established and creates a derivative that is less polar and can be detected by both fluorescence and mass spectrometry.[5][6][8] For GC analysis, a two-step derivatization with trifluoroethanol (TFE) or heptafluorobutanol (HFB) followed by trifluoroacetic anhydride (TFAA) is common.[8]
Q4: What are matrix effects and how can they be mitigated in Glyphosate analysis?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[12] Given the high polarity of Glyphosate, it often co-extracts with many other polar compounds from complex matrices like food and soil, making it particularly susceptible to matrix effects.[12]
Mitigation strategies include:
-
Effective Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Isotope Dilution: Using stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-Glyphosate) that behave similarly to the analyte during extraction, cleanup, and ionization, thus compensating for matrix effects.[5]
Q5: What are the advantages of using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glyphosate analysis?
A5: LC-MS/MS is a powerful technique for Glyphosate analysis due to its high sensitivity and selectivity.[9][12] It allows for the direct detection of the analyte and its derivatives with high confidence, even at low concentrations. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor ion and its characteristic product ions. LC-MS/MS is often considered the gold standard for regulatory monitoring of Glyphosate residues.[12]
Q6: Is it possible to analyze Glyphosate without derivatization?
A6: Yes, direct analysis of underivatized Glyphosate is possible but presents its own set of challenges.[6] Techniques that can be used include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is suitable for retaining and separating highly polar compounds like Glyphosate.[6]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge and can be effective for ionic compounds like Glyphosate.[11]
-
Porous Graphitic Carbon (PGC) Columns: These columns can retain polar compounds and have been used for the direct analysis of Glyphosate.[11]
However, these methods can suffer from issues like poor peak shape and retention time shifts, especially in complex matrices.[11]
Troubleshooting Guide
Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my Glyphosate analysis. What are the likely causes and solutions?
A: Poor peak shape is a common issue in Glyphosate analysis. Here are some potential causes and troubleshooting steps:
-
Cause: Interaction with metal components in the LC system (injector, tubing, column frit). Glyphosate is a known metal chelator.
-
Solution: Use a biocompatible or metal-free LC system. Alternatively, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase or sample can help to passivate the system and improve peak shape.
-
-
Cause: Inappropriate mobile phase pH. The ionic state of Glyphosate is pH-dependent, which affects its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH to ensure a consistent ionic form of the analyte. For HILIC or ion-exchange chromatography, careful control of the mobile phase buffer and pH is critical.
-
-
Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure that the mobile phase pH is within the stable range for the column you are using.
-
-
Cause: Incomplete or inconsistent derivatization (if using a derivatization method).
-
Solution: Review and optimize the derivatization protocol. Ensure the pH of the reaction mixture is correct (typically alkaline for FMOC-Cl), that the reagent concentration is sufficient, and that the reaction time and temperature are optimal.
-
Q: My recovery of Glyphosate during sample preparation is low and inconsistent. How can I improve it?
A: Low and variable recovery is often related to the extraction and cleanup steps.
-
Cause: Inefficient extraction from the sample matrix. Glyphosate can bind strongly to certain matrix components, especially in soil and complex food matrices.
-
Solution: Optimize the extraction solvent. Aqueous solutions, often with the addition of an acid (like formic acid) or a base, are typically used. Experiment with different extraction times and techniques (e.g., shaking, sonication).
-
-
Cause: Loss of analyte during the cleanup step.
-
Solution: If using solid-phase extraction (SPE), ensure the chosen sorbent is appropriate for a polar compound like Glyphosate. Hydrophilic-lipophilic balanced (HLB) or ion-exchange SPE cartridges are often used. Check the pH of the sample load and elution solvents to ensure proper retention and release of the analyte.
-
-
Cause: Degradation of the analyte.
-
Solution: Ensure that samples and extracts are stored under appropriate conditions (e.g., frozen) to prevent degradation. Check the stability of derivatized samples, as they may have a limited shelf life.
-
Q: I am experiencing significant signal suppression in my LC-MS/MS analysis. What can I do?
A: Signal suppression is a classic matrix effect.
-
Cause: Co-elution of matrix components that interfere with the ionization of Glyphosate.
-
Solution 1: Improve Chromatography. Modify your LC gradient to better separate Glyphosate from the interfering compounds.
-
Solution 2: Enhance Sample Cleanup. Implement a more rigorous cleanup procedure, such as a multi-step SPE or the use of different sorbents, to remove the interfering matrix components.
-
Solution 3: Dilute the Sample. A simple "dilute and shoot" approach can sometimes reduce the concentration of interfering compounds to a level where they no longer cause significant suppression. However, this may compromise the limit of detection.
-
Solution 4: Use a Stable Isotope-Labeled Internal Standard. This is the most robust way to compensate for signal suppression, as the internal standard will be affected in the same way as the native analyte.[5]
-
Quantitative Data Summary
Table 1: Typical Recovery Rates of Glyphosate and AMPA in Various Matrices
| Matrix | Analytical Method | Derivatization | Recovery (%) | Reference |
| Cereal Samples | HPLC with FMOC-Cl | FMOC-Cl | 74 - 86 | [8] |
| Breast Milk | HPLC-MS/MS (no derivatization) | None | 91 - 94 | [8] |
| Breast Milk | GC-MS/MS with TFAA/HFB | TFAA/HFB | 83 - 84 | [8] |
| River Water, Soil, Carrot | GC-FPD | N-isopropoxycarbonyl | 91 - 106 | [8] |
| Soil and Sediments | HPLC-FLD with FMOC-Cl | FMOC-Cl | 76 - 105 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Glyphosate
| Matrix | Analytical Method | Derivatization | LOD | LOQ | Reference |
| Cereal Samples | HPLC with FMOC-Cl | FMOC-Cl | 2 ppb | - | [8] |
| Lentils | LC-MS/MS | None | - | 0.05 mg/kg | |
| Water | HPLC-FLD with FMOC-Cl | FMOC-Cl | 0.02 ng/mL | - | [9] |
| Soil | HPLC-FLD with FMOC-Cl | FMOC-Cl | 0.02 mg/kg | - | [9] |
| White Rice | HPLC-ICP-MS/MS | None | 0.0027 mg/kg | 0.0092 mg/kg | [10] |
| Brown Rice | HPLC-ICP-MS/MS | None | 0.0136 mg/kg | 0.0456 mg/kg | [10] |
Experimental Protocols
Methodology for the Determination of Glyphosate and AMPA in Water by LC-MS/MS with FMOC-Cl Derivatization
This protocol is a generalized representation based on common practices in the field.[5][6][8]
1. Reagents and Materials:
-
Glyphosate and AMPA analytical standards
-
¹³C, ¹⁵N-labeled Glyphosate (internal standard)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., in acetonitrile)
-
Borate buffer (pH 9)
-
Phosphoric acid solution (for stopping the reaction)
-
HPLC-grade water, acetonitrile, and methanol
-
Ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., HLB)
2. Sample Preparation and Derivatization:
-
To a 10 mL water sample, add the internal standard solution.
-
Add 1 mL of borate buffer to adjust the pH to 9.
-
Add 1 mL of FMOC-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 hours) or with gentle heating.
-
Stop the reaction by adding a small volume of phosphoric acid to lower the pH.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the derivatized Glyphosate and AMPA with a suitable solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivatized analytes, followed by re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two transitions for each analyte and the internal standard for confirmation and quantification. For FMOC-Glyphosate, a common transition is m/z 390 -> 168. For FMOC-AMPA, a common transition is m/z 332 -> 110.
Visualizations
Caption: General workflow for Glyphosate residue analysis.
Caption: FMOC-Cl derivatization of Glyphosate/AMPA.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound | C4H11NO8P2 | CID 17112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective recovery of this compound from glyphosate mother liquor using a modified biosorbent: Competitive substitution adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 5. Glyphosate analysis | Department of Industry Science and Resources [industry.gov.au]
- 6. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyphosate (Ref: MON 0573) [sitem.herts.ac.uk]
- 8. medcraveonline.com [medcraveonline.com]
- 9. hh-ra.org [hh-ra.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Glyphosine's Impact on Subsequent Crop Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the impact of glyphosine on subsequent crop growth.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and how does it affect plants?
This compound is a broad-spectrum systemic herbicide that acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1][2] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[1][3][4][5] Inhibition of the EPSPS enzyme leads to a deficiency in these vital amino acids, ultimately causing a cessation of protein synthesis and plant death.[2][6] While plant growth stops within hours of application, visible signs of yellowing and tissue death may take several days to appear.[1]
FAQ 2: How long does this compound persist in the soil?
The persistence of this compound in soil, measured by its half-life (the time it takes for 50% of the initial amount to degrade), can vary significantly from a few days to several months.[1][7] A typical field half-life is often cited as 47 days.[1] The primary factors influencing its persistence include:
-
Soil microbial activity: this compound is primarily broken down by soil microorganisms.[8][9][10] Higher microbial activity in warm, moist soils leads to faster degradation, often within weeks.[7]
-
Soil type and composition: this compound can bind to soil particles, particularly clays and organic matter, which can slow its degradation.[1][8]
-
Climate conditions: Cooler and drier conditions reduce microbial activity, leading to longer persistence.[7]
This compound degrades into aminomethylphosphonic acid (AMPA), which can also persist in the soil for an extended period.[1][9]
FAQ 3: What are the potential impacts of this compound residues on subsequent crops?
This compound residues in the soil can have several detrimental effects on the growth of subsequent, non-resistant crops. These impacts include:
-
Carryover injury: Direct phytotoxicity from the uptake of residual this compound can lead to stunted growth, chlorosis (yellowing of leaves), and reduced yield in sensitive crops.[11]
-
Impact on nitrogen fixation: this compound can negatively affect nitrogen-fixing bacteria, such as Azotobacter, which are crucial for converting atmospheric nitrogen into a form usable by plants.[12][13] This can be particularly detrimental to leguminous crops that rely on symbiotic nitrogen fixation.[14][15]
-
Alteration of soil microbial communities: The effects of this compound on the broader soil microbial community are complex and can vary. Some studies report a reduction in beneficial microorganisms, while others show a temporary stimulation of certain microbial populations that can utilize this compound as a nutrient source.[16][17][18]
Troubleshooting Guide
Problem 1: I suspect this compound carryover is affecting my current crop. How can I confirm this?
To diagnose potential this compound carryover, a combination of soil and plant tissue analysis, along with a simple bioassay, is recommended.
-
Soil and Plant Tissue Analysis:
-
Sampling: Collect soil samples from both affected and unaffected areas of the field for comparison.[19] Soil cores should be taken from the top 2-3 inches, or to the depth of cultivation.[20] For plant tissue analysis, sample the above-ground biomass of several plants from both healthy and symptomatic areas.[19]
-
Analytical Methods: Professional laboratories can analyze soil and plant tissue samples for this compound and AMPA residues using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21][22][23][24] These methods provide a quantitative measurement of herbicide concentration.
-
-
Soil Bioassay: A soil bioassay is a cost-effective method to determine if herbicide residues are present at levels that are harmful to plants.[25]
-
Procedure:
-
Collect soil samples from the suspected area and a control area known to be free of herbicide.[20]
-
Fill several small pots with soil from each area.
-
Plant a sensitive indicator species, such as non-Clearfield wheat or beans, in each pot.[20][25]
-
Observe the plants for approximately three weeks, comparing the growth in the test soil to the control soil.[20]
-
Symptoms of this compound injury include stunted growth, yellowing, and malformation of leaves.[2]
-
-
Problem 2: My soil test confirms the presence of this compound residues. What are my options for mitigation?
Several strategies can be employed to mitigate the impact of this compound residues in the soil.
-
Activated Charcoal (Biochar) Application: Activated charcoal is highly effective at adsorbing and inactivating a wide range of herbicides, including this compound.[26][27] Once bound to the charcoal, the herbicide is no longer biologically available to be taken up by plants.[27]
-
Application Rate: A general recommendation is to apply 200 pounds of activated charcoal per acre for each pound of active ingredient of the herbicide detected in the soil.[26] Another guideline suggests a minimum of 300 pounds per acre.[28] For smaller areas, a rate of approximately 5 pounds per 1,000 square feet can be used for each 1 lb ai/a of residue.[26]
-
Incorporation: For effective inactivation, the activated charcoal must be thoroughly mixed into the soil to the depth of the herbicide residue, typically the top 6 inches.[27][28]
-
-
Enhancing Microbial Degradation: Promoting a healthy and active soil microbial community can accelerate the breakdown of this compound.[9][10]
-
Phytoremediation: Certain plants have the ability to take up and metabolize herbicides from the soil.[10][30] While this can be a slower process, planting tolerant species can help to gradually reduce residue levels. Research on specific plant species for this compound phytoremediation is ongoing.
Quantitative Data Summary
Table 1: this compound Impact on Nitrogen Fixation in Azotobacter
| Glyphosate Concentration (kg ha⁻¹) | Inhibition of Nitrogen Fixation in A. vinelandii (%) | Inhibition of Nitrogen Fixation in A. chroococcum (%) |
| 20 | 80 | - |
| 28 | - | 98 |
Data sourced from Santos and Flores (1995).[12][13]
Table 2: General Application Rates for Activated Charcoal
| Herbicide Residue (lb ai/acre) | Activated Charcoal Application Rate (lb/acre) |
| 1 | 200 |
This is a general guideline; the effectiveness can depend on soil type and the specific herbicide.[26]
Experimental Protocols
Protocol 1: Soil Bioassay for Herbicide Carryover
Objective: To determine if soil contains active herbicide residues that could harm a sensitive crop.
Materials:
-
Soil samples from the area of concern.
-
Control soil known to be free of herbicides.
-
Pots (3-4 inch diameter) with drainage holes.
-
Seeds of a sensitive indicator plant (e.g., non-Clearfield wheat, soybeans, or oats).[20][25]
-
Water.
-
Plastic wrap.
-
Labels.
Procedure:
-
Soil Collection: Collect representative soil samples from the top 2-3 inches of the field . Also, collect a sample of control soil.[20]
-
Potting: Fill and label an equal number of pots with the test soil and the control soil.
-
Planting: Plant 3-6 seeds per pot at a depth of approximately 1/4 inch.[20][25]
-
Germination: Water the pots thoroughly and cover them with plastic wrap to maintain moisture until the seeds germinate.[25]
-
Growth: Once seedlings emerge, remove the plastic wrap and place the pots in a sunny location. Water as needed, but do not overwater.[20] If necessary, thin the seedlings to a uniform number per pot.[20]
-
Observation: Observe the plants for at least three weeks. Compare the growth, color, and overall health of the plants in the test soil to those in the control soil.[20]
-
Assessment: Look for symptoms of herbicide injury in the test plants, such as stunting, chlorosis (yellowing), or leaf malformation. Significant differences in growth between the test and control plants indicate the presence of harmful herbicide residues.
Protocol 2: Determination of this compound Residues in Soil by HPLC
Objective: To quantitatively measure the concentration of this compound in a soil sample.
Note: This is a simplified overview. Specific laboratory protocols may vary.
Materials:
-
Soil sample.
-
Extraction solution (e.g., deionized water acidified with hydrochloric acid or a phosphate buffer solution).[21]
-
Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl).[21]
-
Solid-phase extraction (SPE) cartridges.
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence or mass spectrometry detector.[21][22]
-
Analytical standards of this compound.
Procedure:
-
Extraction: A known weight of the soil sample is mixed with the extraction solution to draw the this compound from the soil particles into the liquid phase.
-
Purification: The extract is passed through an SPE cartridge to remove interfering substances.[21]
-
Derivatization: Since this compound lacks a chromophore, it is often derivatized with a fluorescent tag like FMOC-Cl to enable detection by a fluorescence detector.[21]
-
Analysis: The derivatized sample is injected into the HPLC system. The this compound is separated from other components on a chromatographic column and then detected.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards.
Visualizations
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. ncwss.org [ncwss.org]
- 4. researchgate.net [researchgate.net]
- 5. healthygoods.com [healthygoods.com]
- 6. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pomais.com [pomais.com]
- 8. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotiquest.com [biotiquest.com]
- 10. americanfarmsteadhers.com [americanfarmsteadhers.com]
- 11. Program Aims to Clean Soil of Herbicide Residue Using Charcoal - Griffin Fertilizer [griffinfertilizer.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bicga.org.uk [bicga.org.uk]
- 14. Effects of glyphosate on nodulation and nitrogen fixation of transgenic glyphosate-tolerant soybean - Advances in Weed Science [awsjournal.org]
- 15. archipel.uqam.ca [archipel.uqam.ca]
- 16. Effects of glyphosate on soil microbial communities and its mineralization in a Mississippi soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of glyphosate on soil microbial activity and biomass | Weed Science | Cambridge Core [cambridge.org]
- 18. my.ucanr.edu [my.ucanr.edu]
- 19. grdc.com.au [grdc.com.au]
- 20. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. hh-ra.org [hh-ra.org]
- 23. medcraveonline.com [medcraveonline.com]
- 24. researchgate.net [researchgate.net]
- 25. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 26. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 27. media.clemson.edu [media.clemson.edu]
- 28. journals.flvc.org [journals.flvc.org]
- 29. quora.com [quora.com]
- 30. quora.com [quora.com]
Technical Support Center: Optimizing Spray Adjuvants for Glyphosate Application
A Note on Terminology: The information provided pertains to Glyphosate , the common name for the herbicide N-(phosphonomethyl)glycine. "Glyphosine" is considered a misspelling of this term.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyphosate and spray adjuvants.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Weed Control Despite Glyphosate Application
-
Q1: I applied glyphosate at the recommended rate, but the weeds are only showing minimal signs of stress and are recovering. What could be the cause?
A1: Several factors can lead to reduced glyphosate efficacy. A primary reason is the quality of the water used as a carrier. Hard water containing cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺) can bind to glyphosate molecules, reducing their absorption by the plant.[1][2][3][4][5] This is a common issue that can significantly lower the effectiveness of your application.[3][5] Another possibility is that the target weed species has a thick, waxy cuticle that prevents adequate herbicide penetration.[6] Environmental conditions such as drought can also lead to a thicker plant cuticle, hindering absorption.[1] Finally, ensure your application timing is optimal; weeds should be actively growing and not under stress for best results.[7]
-
Q2: How can I determine if hard water is affecting my glyphosate applications?
A2: The most accurate way to know if hard water is an issue is to have your water source tested by a laboratory to determine the concentration of various cations.[1] As a general guideline, if the total hardness of your water is above 350 ppm, it is recommended to use a water conditioning agent.
-
Q3: What can I do to counteract the negative effects of hard water on glyphosate?
A3: The most common and effective solution is to add ammonium sulfate (AMS) to the spray tank before adding the glyphosate.[1][2][4] The sulfate ions in AMS will bind with the hard water cations, preventing them from inactivating the glyphosate molecules.[1][4] There are also several commercial water conditioning agents available that can be used as an alternative to AMS.[1]
Issue 2: Inconsistent Results Across Different Weed Species
-
Q4: I'm observing good control of some weed species but poor control of others, even within the same application. Why is this happening?
A4: Different plant species have varying leaf surface characteristics that affect herbicide retention and absorption.[8] Weeds with waxy or hairy leaves can be more difficult to control as the spray droplets may not adhere to or penetrate the leaf surface effectively.[6] Additionally, some weed species naturally have a higher tolerance to glyphosate. The effectiveness of adjuvants can also be species-specific; an adjuvant that enhances glyphosate activity on one species may not be as effective on another.[9]
-
Q5: How do I choose the right adjuvant to improve control of difficult-to-manage weeds?
A5: For weeds with waxy cuticles, a non-ionic surfactant (NIS) or a crop oil concentrate (COC) can improve spray droplet spreading and penetration.[1] Methylated seed oils (MSO) are generally more aggressive at dissolving the leaf cuticle than COCs and can lead to greater and faster herbicide absorption.[1][10] However, it's important to note that COCs and MSOs are not always recommended for use with glyphosate alone, as they can sometimes cause antagonism.[4] High surfactant oil concentrates (HSOC) were developed to enhance the performance of tank mixes containing both a lipophilic herbicide and glyphosate.[1][11] Always refer to the herbicide and adjuvant labels for specific recommendations.
Issue 3: Environmental Factors Affecting Efficacy
-
Q6: My glyphosate application was followed by unexpected rain. Will the treatment be effective?
A6: The rainfastness of glyphosate depends on how quickly it is absorbed by the plant. Without an adjuvant, a rain-free period of more than 6 hours is often required.[12] The addition of certain adjuvants, particularly some non-ionic surfactants, can significantly reduce this time to as little as 1-3 hours by accelerating absorption.[12]
-
Q7: Does the pH of my spray solution matter for glyphosate efficacy?
A7: Yes, the pH of the spray solution can influence glyphosate's stability and absorption. Generally, glyphosate is most effective in slightly acidic water (pH 5-6).[4][13] Highly alkaline water can reduce the efficacy of some glyphosate formulations. If your water source has a high pH, using a pH buffering adjuvant can help optimize the spray solution.[13] However, some studies have shown that for certain glyphosate salts, the effect of pH may be less significant than water hardness.[14]
Data on Adjuvant Performance with Glyphosate
The following tables summarize quantitative data from various studies on the effect of adjuvants on glyphosate performance.
Table 1: Effect of Adjuvants on Glyphosate Efficacy (GR₅₀/LD₅₀ Values)
| Weed Species | Glyphosate Alone (g ae/ha) | Glyphosate + Adjuvant (g ae/ha) | Adjuvant Type | % Reduction in Herbicide Needed | Reference |
| Lolium rigidum (GR₅₀) | 114.8 | 89.2 | INEX-A (Non-ionic surfactant) | 22% | [8] |
| Conyza canadensis (GR₅₀) | 299.1 | 227.3 | INEX-A (Non-ionic surfactant) | 24% | [8] |
| Lolium rigidum (LD₅₀) | 134.9 | 78.2 | INEX-A (Non-ionic surfactant) | 42% | [8] |
| Conyza canadensis (LD₅₀) | 363.6 | 204.5 | INEX-A (Non-ionic surfactant) | 44% | [8] |
| Abutilon theophrasti (ED₅₀) | 448.2 | 291.7 | Urea Phosphate (UPP) | 35% | [15] |
| Field Study (Mixed Weeds) (ED₅₀) | 519.6 | 462.4 | Urea Phosphate (UPP) | 11% | [15] |
GR₅₀: Herbicide dose required to reduce dry weight by 50%. LD₅₀: Herbicide dose required to cause 50% mortality. ED₅₀: Effective dose to reduce plant response by 50%.
Table 2: Effect of Adjuvants on ¹⁴C-Glyphosate Absorption
| Weed Species | Time After Treatment (HAT) | Glyphosate Alone (% Absorbed) | Glyphosate + Adjuvant (% Absorbed) | Adjuvant Type | Reference |
| Lolium rigidum | 72 | 28.5 | 45.2 | INEX-A (Non-ionic surfactant) | [8] |
| Conyza canadensis | 72 | 35.1 | 55.8 | INEX-A (Non-ionic surfactant) | [8] |
| Setaria faberi | 72 | 43.0 | Not specified | Not specified | [15] |
| Abutilon theophrasti | 72 | 26.0 | Not specified | Not specified | [15] |
Table 3: Effect of Adjuvants on ¹⁴C-Glyphosate Translocation from the Treated Leaf
| Weed Species | Time After Treatment (HAT) | Glyphosate Alone (% Translocated) | Glyphosate + Adjuvant (% Translocated) | Adjuvant Type | Reference |
| Lolium rigidum | 96 | 15.8 | 25.1 | INEX-A (Non-ionic surfactant) | [8] |
| Conyza canadensis | 96 | 20.3 | 30.7 | INEX-A (Non-ionic surfactant) | [8] |
Key Experimental Protocols
1. Greenhouse Efficacy Evaluation of Glyphosate Adjuvants
Objective: To determine the effect of different adjuvants on the herbicidal efficacy of glyphosate on a target weed species.
Materials:
-
Target weed species grown in pots under controlled greenhouse conditions.
-
Technical grade glyphosate.
-
Various adjuvants to be tested (e.g., non-ionic surfactants, crop oil concentrates, ammonium sulfate).
-
Pressurized spray chamber calibrated to deliver a consistent spray volume.
-
Analytical balance, volumetric flasks, and pipettes.
-
Deionized water and a source of hard water (if testing water conditioning effects).
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots containing a standard potting mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).
-
Herbicide and Adjuvant Preparation: Prepare a stock solution of glyphosate in deionized water. Prepare separate spray solutions for each treatment, including:
-
Untreated control (sprayed with water only).
-
Glyphosate alone at a range of doses.
-
Glyphosate at a range of doses mixed with each adjuvant at its recommended concentration.
-
-
Herbicide Application: Place the potted plants in a calibrated spray chamber. Apply the herbicide treatments evenly to the foliage.
-
Post-Application Care: Return the plants to the greenhouse and maintain them under the same conditions as before treatment.
-
Data Collection: At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the untreated control.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the adjuvants on glyphosate efficacy and to calculate values such as GR₅₀ or LD₅₀.
2. ¹⁴C-Glyphosate Absorption and Translocation Study
Objective: To quantify the effect of adjuvants on the absorption and movement of glyphosate within a target plant.
Materials:
-
Target weed species grown to the appropriate stage.
-
¹⁴C-radiolabeled glyphosate.
-
Non-radiolabeled glyphosate.
-
Adjuvant(s) to be tested.
-
Microsyringe.
-
Leaf washing solution (e.g., 50:50 methanol:water).[16]
-
Liquid scintillation counter and scintillation cocktail.
-
Biological oxidizer.
-
Phosphor imager (optional, for visualization).
Methodology:
-
Plant Preparation: Grow plants as described in the greenhouse efficacy protocol.
-
Treatment Solution Preparation: Prepare treatment solutions containing a known concentration of non-radiolabeled glyphosate, the test adjuvant, and a specific activity of ¹⁴C-glyphosate.
-
Application of Radiolabeled Herbicide: Select a fully expanded leaf on each plant. Using a microsyringe, apply a small, precise volume of the ¹⁴C-glyphosate solution in microdroplets to the adaxial surface of the leaf.[17][18]
-
Harvesting and Sample Processing: At predetermined time points after application (e.g., 24, 48, 72, 96 hours), harvest the plants.
-
Absorption Measurement: Carefully excise the treated leaf. Wash the leaf surface with a methanol:water solution to remove any unabsorbed ¹⁴C-glyphosate.[16][18] Analyze an aliquot of the leaf wash solution using a liquid scintillation counter to quantify the amount of unabsorbed herbicide. The amount of absorbed ¹⁴C-glyphosate is calculated by subtracting the unabsorbed amount from the total amount applied.
-
Translocation Measurement: Section the plant into different parts: treated leaf, leaves above the treated leaf, stem above the treated leaf, leaves and stem below the treated leaf, and roots.[18] Dry and weigh each section. Combust each plant part in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of applied ¹⁴C-glyphosate that was absorbed. Calculate the percentage of the absorbed ¹⁴C-glyphosate that was translocated to each plant part.
-
Visualization (Optional): Press the whole plant and expose it to a phosphor screen to create an autoradiograph, which visually shows the distribution of the radiolabeled glyphosate.
Visualizations
Caption: Glyphosate's mode of action via inhibition of the shikimate pathway.
Caption: Workflow for troubleshooting and selecting appropriate glyphosate adjuvants.
Caption: General experimental workflow for evaluating glyphosate adjuvants.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. researchgate.net [researchgate.net]
- 7. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. paulvanderlaken.com [paulvanderlaken.com]
- 10. grdc.com.au [grdc.com.au]
- 11. hh-ra.org [hh-ra.org]
- 12. google.com [google.com]
- 13. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ars.usda.gov [ars.usda.gov]
- 18. awsjournal.org [awsjournal.org]
Validation & Comparative
A Comparative Analysis of Glyphosine and Glyphosate as Sugarcane Ripeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of glyphosine and glyphosate, two chemical ripeners used to enhance sucrose accumulation in sugarcane. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction
Chemical ripeners are plant growth regulators applied to sugarcane before harvest to increase the sucrose content of the stalk. This is achieved by slowing vegetative growth, which allows the plant to redirect its energy towards the synthesis and storage of sucrose. This compound was the first chemical ripener registered for use in sugarcane in the United States in 1975, but it was largely replaced by glyphosate in 1980, which was found to be a more efficient ripener.[1] Both compounds are applied as a foliar spray at sub-lethal doses to initiate the ripening process.[2][3]
Efficacy and Performance: A Quantitative Comparison
Numerous field trials have been conducted to evaluate the effectiveness of this compound and glyphosate as sugarcane ripeners. While direct head-to-head comparative studies are limited in recent literature, historical data provides valuable insights into their relative performance.
Table 1: Comparative Efficacy of this compound and Glyphosate on Sugarcane Ripening Parameters
| Parameter | This compound | Glyphosate | Control (Untreated) | Source |
| Sucrose Content Increase (%) | 1.01 percentage points | 10 to 28% | N/A | [2] |
| 313% (on suckers) | 313% (on suckers) | N/A | [2] | |
| Juice Purity Increase (%) | 1.79 percentage points | - | N/A | [2] |
| 4% | - | N/A | [2] | |
| Pol % Cane Increase (%) | 7% | - | N/A | [2] |
| Sugar Yield Increase (piculs sugar/ton cane) | - | 15% | N/A | [2] |
| Cane Yield (Tonnage) | 0.79 percentage points increase | 5% reduction | N/A | [2] |
Note: The data presented is a summary from various studies and may not be directly comparable due to differing experimental conditions.
In a study conducted in Florida, this compound treatment resulted in a 1.01 percentage point increase in sucrose, a 1.79 percentage point increase in juice purity, and a 0.79 percentage point increase in yield compared to untreated sugarcane.[2] Another study in Jamaica reported that this compound application led to a 4% increase in juice purity and a 7% increase in pol % cane.[2] A particularly noteworthy finding from a Florida study was a 313% increase in sucrose content in sugarcane suckers treated with either this compound or glyphosate, compared to the control group.[2]
Glyphosate has been shown to increase theoretically recoverable sucrose (TRS) by 10% to 28% in various sugarcane cultivars.[2] However, this increase in sucrose is often accompanied by a reduction in cane yield, with one study noting a 5% decrease in tonnage.[2] Despite the reduction in biomass, the overall sugar yield per unit of cane is typically higher with glyphosate treatment.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and glyphosate involves the inhibition of plant growth, which triggers a shift in the plant's metabolism towards sucrose storage.
Glyphosate
Glyphosate's mode of action is well-established. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[4][5] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and the production of various secondary metabolites required for growth.[5] By blocking this pathway, glyphosate effectively halts the development of the apical meristem, the primary site of vegetative growth. This growth inhibition redirects the plant's energy from producing new biomass to storing sucrose in the existing stalk internodes.[1][6]
This compound
The precise biochemical pathway of this compound's ripening effect is less well-documented than that of glyphosate. However, it is understood to be a plant growth regulator that, like glyphosate, slows down vegetative growth, leading to an increase in sucrose storage. It is known to reduce the growth rate of sugarcane cultivars.[2] The exact enzyme or pathway targeted by this compound that leads to this effect requires further investigation for a complete understanding.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of sugarcane ripeners, based on methodologies reported in the literature.[2][7][8]
1. Experimental Design:
-
Layout: Randomized complete block design with multiple replications.
-
Plot Size: Single or multiple rows of sufficient length to obtain representative samples.
-
Cultivars: Use of commercially relevant sugarcane cultivars is recommended.
2. Treatment Application:
-
Timing: Application is typically 3 to 7 weeks before the anticipated harvest date.[1]
-
Application Method: Foliar spray using a calibrated sprayer to ensure uniform coverage.
-
Dosage:
-
Glyphosate: 0.14 to 0.49 kg active ingredient per hectare.[1]
-
This compound: Historical application rates should be consulted from relevant literature.
-
3. Data Collection and Analysis:
-
Sampling: Randomly collect a predetermined number of sugarcane stalks from the central rows of each plot at various time points after treatment.
-
Measurements:
-
Yield Components: Stalk height, diameter, weight, and number of millable stalks per unit area.
-
Juice Quality: Brix (total soluble solids), pol (apparent sucrose), and purity (ratio of pol to brix).
-
Sucrose Content: Determined from juice analysis.
-
Fiber Content: Measured to calculate theoretical recoverable sucrose (TRS).
-
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine the statistical significance of treatment effects.
Conclusion
Both this compound and glyphosate have demonstrated efficacy as sugarcane ripeners, with both capable of significantly increasing sucrose content. Historical data suggests that glyphosate is a more potent ripener, leading to its widespread adoption over this compound. However, the application of glyphosate can lead to a reduction in cane biomass, a factor that must be carefully managed to optimize overall sugar yield. The mechanism of action for glyphosate is well-understood, involving the inhibition of the EPSPS enzyme in the shikimate pathway. While this compound also acts as a growth retardant, its specific molecular target and signaling pathway are less clearly defined in the available literature. For researchers and professionals in the field, further head-to-head comparative studies under modern agricultural practices would be invaluable for a more definitive assessment of their relative merits.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. Glyphosate Effects on Sugarcane Metabolism and Growth [scirp.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aloki.hu [aloki.hu]
A Comparative Analysis of Glyphosine and Other Chemical Ripeners for Sugarcane Optimization
For Researchers, Scientists, and Drug Development Professionals
The strategic application of chemical ripeners is a pivotal aspect of modern sugarcane cultivation, aimed at enhancing sucrose accumulation and optimizing harvest-ready quality. Among the array of available compounds, glyphosine has historically been a significant player. This guide provides an objective comparison of this compound's performance against other prominent chemical ripeners, including glyphosate, trinexapac-ethyl, ethephon, and sulfometuron-methyl, supported by experimental data to inform research and development in sugarcane agriculture.
Performance on Sucrose Content and Yield: A Quantitative Comparison
The efficacy of a chemical ripener is primarily judged by its ability to increase recoverable sucrose without detrimentally impacting cane yield. The following table summarizes the quantitative effects of various chemical ripeners on key performance indicators in sugarcane, compiled from multiple field studies.
| Chemical Ripener | Active Ingredient | Application Rate | Harvest Time After Application (Days) | Change in Sucrose Content (%) | Change in Cane Yield (%) | Change in Sugar Yield (%) | Key Observations & Phytotoxicity |
| This compound | N,N-bis(phosphonomethyl)glycine | - | 35 | +7% (pol % cane) | - | - | Increased purity and pol % cane.[1] |
| Glyphosate | N-(phosphonomethyl)glycine | 210 g ae/ha | 42-56 | +10 to +28% (TRS) | -9% | Up to +16% | Highly effective in increasing sucrose, but can negatively affect ratoon crop growth.[1] |
| Trinexapac-ethyl | 4-(cyclopropyl-α-hydroxymethylene)-3,5-dioxo-cyclohexane-carboxylic acid ethyl ester | 200-350 g ai/ha | 35-55 | +7 to +10% (TRS) | -7% | Up to +13% | No significant injury to ratoon tillering and can control flowering.[1][2] |
| Ethephon | (2-chloroethyl)phosphonic acid | 200 ppm | 45 | Significant increase | - | Significant increase | Effective in promoting ripening and increasing sucrose content, allowing for earlier harvest.[3][4] |
| Sulfometuron-methyl | Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate | 15 g ai/ha | 25-45 | Significant increase | No damage to production | Higher sugar yield | Does not cause death of apical buds, allowing for a longer harvest period.[3] |
TRS: Theoretically Recoverable Sucrose; pol: percentage of sucrose in juice; ai: active ingredient; ae: acid equivalent. Data is aggregated from various studies and represents a range of observed effects under different experimental conditions.
Experimental Protocols: Methodologies for Ripener Efficacy Trials
The data presented is derived from rigorous field experiments. A generalizable experimental protocol for evaluating sugarcane ripeners is outlined below.
Experimental Design: Field trials are typically conducted using a randomized complete block design (RCBD) with multiple replications (at least three to four) to ensure statistical validity.[5][6]
Plot Establishment: Plots consist of a designated number of sugarcane rows of a specific length. Guard rows are included on each side of the experimental plots to minimize edge effects.[7]
Treatments: Treatments include an untreated control and various chemical ripeners applied at different concentrations.[5] A standard, commercially used ripener is often included for comparison.
Application of Ripeners: Chemical ripeners are typically applied as a foliar spray at a specific time before the anticipated harvest.[3] The application timing is crucial and is usually determined by the number of days before harvest (e.g., 25-55 days).[2][3] Application can be done using backpack sprayers for small plots or aerial spraying for larger areas, ensuring uniform coverage.
Data Collection and Analysis: At harvest, various parameters are measured from the central rows of each plot:
-
Cane Yield: The weight of the millable stalks per unit area.
-
Juice Quality:
-
Brix: Total soluble solids in the juice, measured with a refractometer.
-
Pol (% Sucrose): The percentage of sucrose in the juice, determined by polarimetry.
-
Purity: The ratio of pol to brix, indicating the proportion of sucrose in the total soluble solids.
-
-
Theoretically Recoverable Sucrose (TRS): Calculated based on juice quality parameters.
-
Phytotoxicity Assessment: Visual evaluation of any adverse effects on the plant, such as leaf burn, stunting, or side shooting. Effects on the subsequent ratoon crop are also monitored.
Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine the significance of the differences between treatments.
Signaling Pathways and Mechanisms of Action
The mode of action of these chemical ripeners varies, targeting different physiological pathways to inhibit vegetative growth and promote sucrose storage.
This compound and Glyphosate: Inhibition of Aromatic Amino Acid Synthesis
This compound and its more commercially prevalent successor, glyphosate, act by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[8] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). By blocking this pathway, the plant's growth is stunted, and the photosynthetically produced sugars that would have been used for growth are instead stored as sucrose in the stalks.[5]
Trinexapac-ethyl: Inhibition of Gibberellin Synthesis
Trinexapac-ethyl functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation and division.[2][9] Specifically, it blocks the 3β-hydroxylase enzyme, which is involved in the final step of producing active gibberellins.[9] The reduction in active gibberellins leads to a decrease in internode elongation and overall plant height, thereby redirecting the plant's energy towards sucrose storage.[2]
Experimental Workflow for Ripener Evaluation
The process of evaluating a new chemical ripener involves a systematic workflow from initial laboratory testing to large-scale field trials.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. scispace.com [scispace.com]
- 3. aloki.hu [aloki.hu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. croplife.co.za [croplife.co.za]
- 8. api.fspublishers.org [api.fspublishers.org]
- 9. scielo.br [scielo.br]
Validating the In Vivo Mode of Action of Glyphosate as a Sugarcane Ripener: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glyphosate, a widely used sugarcane ripener, and its alternatives. It details the in vivo mode of action of Glyphosate, presents supporting experimental data, and outlines protocols for validating its mechanism.
Introduction
Glyphosate, a broad-spectrum systemic herbicide, is extensively used in agriculture to control weeds and as a ripener for sugarcane.[1][2] Its application in sugarcane production aims to increase sucrose concentration prior to harvest by altering the plant's metabolism.[2][3] This is particularly crucial in regions with shorter growing seasons, where sugarcane may not reach optimal maturity naturally.[2] The primary mode of action of Glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1][4][5][6][7] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[1][4][7] By blocking this pathway, Glyphosate disrupts protein synthesis and the production of various secondary metabolites, ultimately leading to a redirection of carbon resources towards sucrose storage in sugarcane.[1][6]
This guide will delve into the in vivo validation of this mechanism and compare the performance of Glyphosate with a key alternative, Trinexapac-ethyl.
Comparative Performance of Sugarcane Ripeners
The efficacy of chemical ripeners is evaluated based on their ability to increase recoverable sugar (TRS or CCS) while minimizing negative impacts on cane tonnage. The following table summarizes the comparative performance of Glyphosate and Trinexapac-ethyl based on field trial data.
| Ripener | Application Rate | Change in Recoverable Sugar (TRS/CCS) | Change in Sugarcane Yield (Tonnage) | Optimal Treatment-to-Harvest Interval | Key Observations |
| Glyphosate | 210 g ae/ha | 10% to 28% increase | 9% reduction (average) | 21 to 49 days | Response can be variety-dependent.[3][8] May slow spring regrowth of stubble cane.[3] |
| Trinexapac-ethyl | 300 - 350 g ai/ha | 7% to 10% increase | 7% reduction (at 350 g/ha) | 28 to 60 days | Can be more effective in reducing plant height than Glyphosate.[9] |
| Ethephon + Fluazifop | N/A | Increase in sucrose levels observed | N/A | N/A | Used in combination to improve ripening.[10] |
| Sulfometuron-methyl | 200 ppm | Increased sugar recovery | N/A | 45 days (optimal) | Showed positive effects on juice purity and sugar yield.[11] |
Note: TRS = Theoretically Recoverable Sucrose; CCS = Commercial Cane Sugar. Data is compiled from various studies and may vary based on sugarcane variety, environmental conditions, and application timing.[8][9]
Experimental Protocols for In Vivo Validation
To validate the mode of action of a chemical ripener alleged to inhibit the shikimate pathway (e.g., Glyphosate), the following experimental protocol can be employed.
Objective: To determine if the test compound inhibits the shikimate pathway in vivo, leading to an accumulation of shikimate and a decrease in aromatic amino acids, correlated with an increase in sucrose concentration in sugarcane.
Materials:
-
Mature sugarcane plants (specific variety)
-
Test compound (e.g., Glyphosate) and control solutions
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer
-
Reagents for shikimate, amino acid, and sucrose quantification
Methodology:
-
Plant Treatment:
-
Grow sugarcane plants under controlled conditions to ensure uniformity.
-
Apply the test compound at various concentrations as a foliar spray. Use a control group sprayed only with the vehicle solution.
-
Establish multiple replicates for each treatment group.
-
-
Sample Collection:
-
Collect leaf and stalk tissues at specified time points post-application (e.g., 0, 24, 48, 72 hours, and weekly until harvest).
-
Immediately freeze samples in liquid nitrogen and store at -80°C to halt metabolic activity.
-
-
Metabolite Extraction and Analysis:
-
Shikimate Quantification:
-
Homogenize tissue samples and extract metabolites.
-
Quantify shikimate levels using spectrophotometry or HPLC. An accumulation of shikimate is a direct indicator of EPSPS inhibition.[6]
-
-
Aromatic Amino Acid Analysis:
-
Perform amino acid profiling using HPLC to measure the concentrations of phenylalanine, tyrosine, and tryptophan. A decrease in these amino acids would support the proposed mode of action.
-
-
Sucrose Analysis:
-
Extract soluble sugars from stalk tissue.
-
Quantify sucrose concentration using HPLC or enzymatic assays. An increase in sucrose would demonstrate the ripening effect.
-
-
-
Data Analysis:
-
Statistically compare the levels of shikimate, aromatic amino acids, and sucrose between the treated and control groups.
-
Establish a dose-response relationship for the observed effects.
-
Correlate the changes in the shikimate pathway metabolites with the changes in sucrose concentration.
-
Visualizing Pathways and Workflows
Diagram 1: The Shikimate Pathway and the Mode of Action of Glyphosate
Caption: Glyphosate blocks the EPSPS enzyme in the shikimate pathway.
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: Workflow for validating the in vivo mode of action.
Diagram 3: Logical Relationship of Glyphosate's Action in Sugarcane
Caption: Causal chain of Glyphosate's ripening effect in sugarcane.
Conclusion
The in vivo mode of action of Glyphosate as a sugarcane ripener is well-established and centers on the inhibition of the shikimate pathway. This mechanism can be validated by measuring the accumulation of shikimate and the depletion of aromatic amino acids, which correlate with increased sucrose storage. While Glyphosate is an effective ripener, alternatives such as Trinexapac-ethyl offer different performance profiles that may be advantageous under specific conditions or for certain sugarcane varieties. The choice of ripener should be guided by field trial data, considering factors such as cultivar response, desired harvest time, and potential effects on subsequent crops. The experimental framework provided here offers a robust method for validating the in vivo efficacy and mode of action of novel chemical ripeners.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sugarcane Ripener Recommendations for 2025 [lsuagcenter.com]
- 4. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. ncwss.org [ncwss.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Sugarcane cultivar response to glyphosate and trinexapac-ethyl ripeners in Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. aloki.hu [aloki.hu]
A Comparative Guide to the Cross-Reactivity of Glyphosate with Other Phosphonates
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the cross-reactivity of the widely used herbicide glyphosate with other structurally related phosphonates. Initially, this investigation aimed to focus on glyphosine (N,N-Bis(phosphonomethyl)glycine). However, a comprehensive literature review revealed a scarcity of publicly available experimental data on the cross-reactivity of this compound. In contrast, extensive research has been conducted on glyphosate (N-(phosphonomethyl)glycine), a phosphonate with significant environmental and agricultural relevance.
Therefore, this guide has been pivoted to address the critical issue of glyphosate cross-reactivity, providing valuable data for researchers developing analytical methods for phosphonates. Understanding the potential for cross-reactivity is paramount for the accurate quantification of these compounds in various matrices and for assessing the specificity of novel detection and therapeutic agents.
This guide presents a comparison of analytical methods, focusing on immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides quantitative data on the cross-reactivity of glyphosate with other key phosphonates, including its primary metabolite, aminomethylphosphonic acid (AMPA), the herbicide glufosinate, and the structurally similar this compound.
Immunoassay Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for the high-throughput screening of glyphosate. The specificity of these assays is determined by the binding characteristics of the antibodies used. The following table summarizes the cross-reactivity of a commercially available glyphosate ELISA kit with several other phosphonates.
Table 1: Cross-Reactivity of a Commercial Glyphosate ELISA Kit
| Compound | Least Detectable Dose (LDD) (ppb) | 50% Inhibition (IC50) (ppb) | Cross-Reactivity (%) vs. Glyphosate (based on IC50) |
| Glyphosate | 0.05 | 0.5 | 100% |
| This compound | 50 | 3000 | 0.017% |
| Glufosinate | 2000 | 70,000 | <0.001% |
| AMPA | 35,000 | >1,000,000 | <0.00005% |
| Glycine | >10,000 | >1,000,000 | <0.00005% |
Data sourced from the performance data of the Abraxis Glyphosate ELISA Kit.[1] The cross-reactivity percentage is calculated as (IC50 of Glyphosate / IC50 of competing compound) x 100.
The data clearly indicates a high degree of specificity of this particular immunoassay for glyphosate. While there is some minimal cross-reactivity with this compound, the cross-reactivity with glufosinate and AMPA is negligible.[1] Other studies have also reported the development of highly specific glyphosate immunoassays with cross-reactivity of less than 0.1% for related compounds like AMPA and glufosinate.
Experimental Protocol: Competitive ELISA
The data presented in Table 1 was generated using a competitive ELISA format. A generalized protocol for such an assay is as follows:
-
Coating: Microtiter wells are coated with a known amount of glyphosate-protein conjugate.
-
Incubation: A mixture of the sample (containing the unknown amount of glyphosate) and a specific anti-glyphosate antibody is added to the wells. Glyphosate in the sample and the glyphosate conjugate on the plate compete for binding to the antibody.
-
Washing: The wells are washed to remove any unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Washing: The wells are washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a colored product.
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of glyphosate in the sample.
Caption: Generalized workflow for a competitive ELISA for glyphosate detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the simultaneous determination of multiple phosphonates. Unlike immunoassays, which rely on antibody-antigen binding, LC-MS/MS separates compounds based on their physicochemical properties and identifies them based on their specific mass-to-charge ratio (m/z) of precursor and product ions. This high degree of specificity virtually eliminates cross-reactivity.
Numerous studies have demonstrated the successful simultaneous quantification of glyphosate, AMPA, and glufosinate in various matrices, including water, soil, and food products, without interference from one another.[2][3]
Table 2: Comparison of Analytical Methods for Phosphonate Analysis
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Antibody-antigen binding | Chromatographic separation and mass-to-charge ratio detection |
| Selectivity | High, but potential for cross-reactivity with structurally similar compounds | Very high, specific identification based on precursor and product ions |
| Throughput | High (multiple samples per plate) | Lower (sequential sample analysis) |
| Cost | Relatively low per sample | High initial instrument cost, lower per-sample cost for high volumes |
| Sample Prep | Minimal for clean matrices | Can be more extensive, may require derivatization for some methods |
Experimental Protocol: LC-MS/MS Analysis
A general protocol for the analysis of glyphosate and other phosphonates by LC-MS/MS is as follows. Note that specific parameters will vary depending on the instrument, column, and matrix.
-
Sample Preparation:
-
Extraction: Samples are extracted with an aqueous solution, often containing a chelating agent like EDTA to release phosphonates from metal complexes.[1]
-
Derivatization (Optional but common): Due to the high polarity of these compounds, derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) is often employed to improve chromatographic retention and sensitivity.[4][5]
-
Clean-up: Solid-phase extraction (SPE) may be used to remove interfering matrix components.[1]
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a liquid chromatograph.
-
The compounds are separated on a specialized column, such as a mixed-mode column with both reversed-phase and ion-exchange properties.
-
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into the mass spectrometer.
-
In the tandem mass spectrometer, specific precursor ions for each analyte are selected and fragmented.
-
The resulting product ions are detected and quantified. The selection of unique precursor-product ion transitions for each compound ensures high selectivity.
-
Caption: A generalized workflow for the analysis of phosphonates by LC-MS/MS.
Conclusion
For high-throughput screening where high specificity for glyphosate is required, modern ELISA kits offer excellent performance with minimal cross-reactivity to other common phosphonates. However, for the simultaneous and highly selective quantification of multiple phosphonates, LC-MS/MS remains the gold standard. The choice of analytical method will ultimately depend on the specific research question, the required level of sensitivity and selectivity, sample throughput needs, and available resources. Researchers should carefully validate their chosen method to ensure it meets the requirements of their study.
References
Validating the Anti-Diabetic Effects of Gliflozins (SGLT2 Inhibitors) in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-diabetic effects of a class of drugs commonly known as gliflozins, or Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, in preclinical animal models. The term "Glyphosine" appears to be a rare or inaccurate reference to this class of therapeutic agents. This document will focus on the three leading SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.
SGLT2 inhibitors are a newer class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[1] Their insulin-independent mechanism of action makes them a valuable therapeutic option for type 2 diabetes.[2] This guide will delve into the preclinical evidence that forms the basis of their clinical use.
Comparative Efficacy in Animal Models
The anti-diabetic efficacy of Canagliflozin, Dapagliflozin, and Empagliflozin has been evaluated in various animal models of type 2 diabetes, most notably in db/db mice and Zucker diabetic fatty (ZDF) rats. These models are characterized by obesity, insulin resistance, and hyperglycemia, closely mimicking the human condition. The following tables summarize the key findings from these studies.
Table 1: Effects of SGLT2 Inhibitors on Glycemic Control in db/db Mice
| Drug | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| Empagliflozin | 10 mg/kg/day | 8 weeks | ↓ Significant improvement | ↓ Significant improvement | [3] |
| Empagliflozin | Not specified | 10 weeks | ↓ Sustained decrease | Not Reported | [4] |
| Dapagliflozin | Not specified | Not specified | ↓ Significant improvement | ↑ Pancreatic insulin content | [5] |
Table 2: Effects of SGLT2 Inhibitors on Glycemic Control in Zucker Diabetic Fatty (ZDF) Rats
| Drug | Dose | Duration | Change in Blood Glucose | Change in Glucose Utilization | Reference |
| Dapagliflozin | 0.1 - 1.0 mg/kg | 2 weeks | ↓ Significantly lowered fasting and fed glucose | ↑ Significant increase | [6] |
| Dapagliflozin | 1 mg/kg/day | 4 weeks | ↓ Prevented deterioration of glucose control | Not Reported | [5] |
Table 3: Comparative Effects on Non-Glycemic Parameters
| Drug | Animal Model | Effect on Body Weight | Effect on Blood Pressure | Reference |
| Empagliflozin | Diabetic rats | ↓ Reduced body weight | ↓ Reduced blood pressure | [7] |
| Dapagliflozin | db/db mice | ↓ Attenuated weight gain | Not Reported | [4] |
| Canagliflozin | Not specified | ↓ Reduced body weight | ↓ Reduced systolic and diastolic blood pressure | [1] |
Mechanism of Action: SGLT2 Inhibition
SGLT2 inhibitors act on the proximal tubules of the kidneys to block the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1] SGLT2 is responsible for approximately 90% of renal glucose reabsorption.[1] By inhibiting this transporter, gliflozins increase urinary glucose excretion, thereby lowering blood glucose levels.[8]
Experimental Protocols
The validation of anti-diabetic effects in animal models follows a structured experimental workflow. Below is a detailed protocol for a typical study evaluating an SGLT2 inhibitor in a diabetic rodent model.
1. Animal Model Selection and Induction of Diabetes:
-
Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice are commonly used as they genetically develop obesity and type 2 diabetes.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Diabetes Induction (if necessary): In some models, like Wistar rats, type 2 diabetes is induced through a combination of a high-fat diet for several weeks followed by a low dose of streptozotocin to induce partial insulin deficiency.[9]
2. Experimental Groups and Drug Administration:
-
Groups: Animals are randomly assigned to a control group (vehicle) and one or more treatment groups receiving different doses of the SGLT2 inhibitor (e.g., Canagliflozin, Dapagliflozin, or Empagliflozin).
-
Administration: The drug is typically administered orally via gavage, once daily. Doses can range from 0.1 to 25 mg/kg depending on the specific drug and study design.[6][9]
3. Monitoring and Data Collection:
-
Parameters Measured:
-
Fasting and Fed Blood Glucose: Measured regularly from tail vein blood samples.
-
Glycated Hemoglobin (HbA1c): Measured at the beginning and end of the study to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Performed to evaluate glucose disposal.
-
Body Weight and Food/Water Intake: Monitored throughout the study.
-
Urine Analysis: 24-hour urine is collected to measure glucose excretion.
-
4. Terminal Procedures and Tissue Analysis:
-
At the end of the study, animals are euthanized, and blood is collected for final biochemical analysis.
-
Tissues such as the pancreas, liver, and kidneys are harvested for histological examination and molecular analysis (e.g., gene expression studies).[3]
Conclusion
Preclinical studies in animal models such as db/db mice and Zucker diabetic fatty rats have consistently demonstrated the anti-diabetic efficacy of SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin. These agents effectively lower blood glucose and HbA1c levels, and often confer additional benefits such as weight loss and blood pressure reduction. The insulin-independent mechanism of action, centered on the inhibition of renal glucose reabsorption, is a key feature of this class of drugs. The robust and consistent findings from these animal studies have provided a strong rationale for the successful clinical development and use of SGLT2 inhibitors in the management of type 2 diabetes.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 9. Comparative evaluation of empagliflozin, canagliflozin and sitagliptin cardioprotective properties in rats with experimental type 2 diabetes mellitus | Simanenkova | Diabetes mellitus [dia-endojournals.ru]
A Comparative Analysis of Glyphosine and Trinexapac-ethyl as Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the plant growth regulators Glyphosine and Trinexapac-ethyl. The information presented is curated from scientific literature to support research and development in the agricultural and biotechnical fields.
Introduction
This compound and Trinexapac-ethyl are both chemical compounds utilized to modify plant growth and development. While both fall under the broad category of plant growth regulators, their mechanisms of action, applications, and effects on plant physiology are distinct. Historically, this compound was used as a sugarcane ripener, but it has been largely superseded by other compounds, including the structurally related herbicide Glyphosate, which can also function as a growth regulator at lower concentrations. Trinexapac-ethyl is a widely used growth retardant in various crops, including cereals, turfgrass, and sugarcane. This guide will delve into a comparative analysis of their biochemical pathways, present quantitative experimental data, and provide detailed experimental protocols.
It is crucial to distinguish this compound from the herbicide Glyphosate. While both are phosphonomethyl derivatives of glycine, their chemical structures and primary functions differ.
-
This compound: N,N-bis(phosphonomethyl)glycine. Primarily used as a plant growth retardant to enhance sucrose accumulation in sugarcane.
-
Glyphosate: N-(phosphonomethyl)glycine. A broad-spectrum systemic herbicide that can act as a plant growth regulator at sub-lethal doses.
This guide will focus on the comparison between This compound and Trinexapac-ethyl . Due to the limited recent literature on this compound, data on Glyphosate's growth-regulating effects, particularly as a sugarcane ripener, will be used as a proxy for a modern comparative context where relevant, with clear notation.
Mechanism of Action
The fundamental difference between this compound and Trinexapac-ethyl lies in the biochemical pathways they disrupt.
This compound: The precise molecular target of this compound is not as extensively documented as that of Trinexapac-ethyl or Glyphosate. However, its primary mode of action as a plant growth retardant is understood to be the inhibition of fiber production, which leads to a redirection of metabolic resources towards sucrose storage in plants like sugarcane.[1] In some plant species, such as maize, it has been observed to cause chlorosis by inhibiting plasmid RNA synthesis.[1]
Trinexapac-ethyl: This compound is a well-characterized inhibitor of gibberellin (GA) biosynthesis.[2] Gibberellins are plant hormones that play a crucial role in stem elongation. Trinexapac-ethyl specifically inhibits the late stages of GA biosynthesis, preventing the conversion of inactive GA precursors to their biologically active forms.[3] This leads to reduced cell elongation, resulting in shorter and thicker stems, which can improve lodging resistance in cereals and reduce the mowing frequency of turfgrass.
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the effects of this compound (or Glyphosate as a ripener) and Trinexapac-ethyl on various plant parameters.
Table 1: Comparison of this compound (as Glyphosate) and Trinexapac-ethyl as Sugarcane Ripeners
| Parameter | Cultivar | Treatment | Application Rate | Result | Reference |
| Plant Height | L 99–226, L 01–299, Ho 07–613 | Glyphosate | 210 g ae ha⁻¹ | 8% reduction compared to non-ripened | [3] |
| Trinexapac-ethyl | 200 g ai ha⁻¹ | 8% reduction compared to non-ripened | [3] | ||
| HoCP 96–540, Ho 09–804, HoCP 09–840 | Glyphosate | 210 g ae ha⁻¹ | No significant reduction | [3] | |
| Trinexapac-ethyl | 200 g ai ha⁻¹ | No significant reduction | [3] | ||
| Theoretical Recoverable Sucrose (TRS) | 7 out of 9 cultivars | Glyphosate | 210 g ae ha⁻¹ | 4% to 12% increase over non-ripened | [3] |
| Trinexapac-ethyl | 200 g ai ha⁻¹ | 4% to 12% increase over non-ripened | [3] | ||
| HoCP 96-540 | Glyphosate | 210 g ae ha⁻¹ | 10% to 28% increase over non-ripened | [4] | |
| L 99-226 | Glyphosate | 210 g ae ha⁻¹ | 10% to 28% increase over non-ripened | [4] | |
| L 99-233 | Trinexapac-ethyl | 350 g ai ha⁻¹ | 7% to 10% increase over non-ripened | [4] | |
| Sucrose Yield | HoCP 96-540 | Glyphosate | Not specified | 16% increase | [5] |
| L 01-283 | Trinexapac-ethyl | 300 g/ha | 13% increase | [5] |
Table 2: Effects of Trinexapac-ethyl on Various Crops
| Crop | Parameter | Application Rate | Result | Reference |
| White Oat | Plant Height | 150 g ha⁻¹ | 32% reduction | [6] |
| Kentucky Bluegrass | Lodging | 1.9–2.8 pt/acre | Significant reduction | [7] |
| Seed Yield | 1.9–2.8 pt/acre | Increased for 'Bluecoat' and 'Mercury' cultivars | [7] | |
| Spring Barley | Stem Height | 0.4 l ha⁻¹ | 5.6% to 16.5% reduction | [8] |
| Sugarcane | Sucrose Content | 200 g ai/ha | 10% increase | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the effects of plant growth regulators like this compound and Trinexapac-ethyl.
Protocol 1: Evaluation of Sugarcane Ripeners
This protocol is adapted from studies evaluating chemical ripeners on sugarcane.
Objective: To determine the efficacy of this compound and Trinexapac-ethyl in enhancing sucrose accumulation and affecting agronomic traits in sugarcane.
Materials:
-
Mature sugarcane plants of a specific cultivar.
-
This compound and Trinexapac-ethyl formulations.
-
CO2-pressurized backpack sprayer with a hand-held boom.
-
Refractometer for Brix measurement.
-
Equipment for analyzing sucrose content (e.g., polarimeter).
-
Standard harvesting and milling equipment.
Experimental Design:
-
Plot Setup: Establish a randomized complete block design with multiple replications (e.g., 3-4). Each plot should consist of a specified number of sugarcane rows of a certain length (e.g., 6 rows, 10 meters long).
-
Treatments:
-
Application: Apply the treatments at a specific time before the anticipated harvest (e.g., 4-8 weeks). Use a calibrated sprayer to ensure uniform coverage of the foliage.
-
Data Collection:
-
Pre-harvest: At regular intervals after application, measure plant height and collect stalk samples for Brix analysis using a refractometer.
-
At Harvest:
-
Record the stalk height and diameter of a representative number of plants from each plot.
-
Harvest the plots and determine the cane yield (tonnage per hectare).
-
Analyze juice samples from each plot for sucrose content, purity, and calculate the Theoretical Recoverable Sucrose (TRS).
-
Calculate the final sucrose yield (tonnage of sucrose per hectare).
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on the measured parameters.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. albertafarmexpress.ca [albertafarmexpress.ca]
- 4. Overview of human health effects related to glyphosate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Gibberellic Acid and Glyphosate on Growth and Phenolic Metabolism in Soybean Seedlings [mdpi.com]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. hort [journals.ashs.org]
Unraveling the Metabolic Maze: A Comparative Analysis of Glyphosine's Impact
For researchers, scientists, and professionals in drug development, understanding the metabolic perturbations induced by chemical compounds is paramount. This guide provides a comparative analysis of the metabolic changes induced by glyphosine, a phosphonate herbicidal compound. Due to a scarcity of direct quantitative research on this compound, this guide leverages comparative data with its well-studied structural analog, glyphosate, to provide a comprehensive overview. The information presented herein is supported by available experimental data and methodologies to facilitate further research.
At a Glance: this compound vs. Glyphosate Metabolic Impact
While specific quantitative metabolomic data for this compound is limited in publicly available research, a 1980 study on soybean seedlings offers a comparative glimpse into its effects relative to glyphosate. The primary mechanism of action for glyphosate is the inhibition of the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Given the structural similarity, it is hypothesized that this compound may act through a similar mechanism.
The following table summarizes the key comparative metabolic and physiological effects observed in soybean seedlings.
| Parameter | This compound Effect | Glyphosate Effect | Reference |
| Phenylalanine Ammonia-Lyase (PAL) Activity | Significantly increased | More significantly increased | [3] |
| Hydroxyphenolic Compounds | Increased | Increased | [3] |
| Anthocyanin Content | Decreased | More significantly decreased | [3] |
| Total Chlorophyll Content | Decreased | More significantly decreased | [3] |
| Growth (Fresh Weight Accumulation) | Inhibitory | Inhibitory | [3] |
| Growth (Dry-Weight Accumulation) | Most inhibitory among tested compounds | Inhibitory | [3] |
Delving into the Data: Quantitative Insights
Comparative Effects on Soybean Seedling Growth and Metabolism
The following table presents a more detailed summary of the quantitative data from a comparative study on soybean seedlings treated with 0.5 mM this compound and other related compounds. The data represents the observed effects over a 72-hour period.
| Treatment | Axis Fresh Weight (% of Control) | Axis Dry Weight (% of Control) | Extractable PAL Activity (% of Control) | Anthocyanin Content (% of Control) | Total Chlorophyll (% of Control) |
| This compound | ~80% | ~75% | ~150% | ~85% | ~90% |
| Glyphosate | ~75% | ~80% | >200% | ~70% | ~80% |
| AMPA | ~85% | ~95% | ~90% | ~110% | ~98% |
Note: The values presented are estimations derived from graphical data in the cited literature and are intended for comparative purposes.[3]
Understanding the Mechanism: The Shikimate Pathway
The primary target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[1][2] Inhibition of this enzyme leads to the accumulation of shikimate and a deficiency in the aromatic amino acids essential for protein synthesis and the production of numerous secondary metabolites. It is plausible that this compound exerts its effects through a similar mechanism.
Caption: Hypothesized inhibition of the Shikimate Pathway by this compound.
Experimental Corner: Protocols and Methodologies
Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are detailed methodologies relevant to the study of this compound-induced metabolic changes, adapted from established protocols for glyphosate and comparative studies.
Plant Growth and Treatment
-
Plant Material: Soybean (Glycine max L. Merr. 'Hill') seedlings.
-
Germination: Seeds are surface-sterilized and germinated on moistened filter paper in petri dishes in the dark at 25°C.
-
Growth Conditions: After germination, seedlings are transferred to a hydroponic system or grown in sterile vermiculite and irrigated with a nutrient solution. Growth chambers are maintained at a controlled temperature, humidity, and photoperiod (e.g., 25°C, 60% relative humidity, 16-hour light/8-hour dark cycle).
-
Treatment: Seedlings at a specific growth stage (e.g., V1 stage) are treated with a solution of this compound (e.g., 0.5 mM) applied as a foliar spray or added to the hydroponic solution. Control plants are treated with a blank solution (without this compound).
Metabolite Extraction and Analysis
-
Sample Collection: Plant tissues (leaves, roots) are harvested at various time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Extraction: Frozen tissue is ground to a fine powder in liquid nitrogen. Metabolites are extracted using a solvent mixture, commonly a combination of methanol, chloroform, and water, to separate polar and nonpolar metabolites.
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of primary metabolites (amino acids, organic acids, sugars). Samples are derivatized to increase their volatility before injection into the GC-MS system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of a broader range of metabolites, including secondary metabolites (phenolics, flavonoids). Different chromatography columns and mobile phases can be used to target specific classes of compounds.[4][5]
-
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
-
Enzyme Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
-
Enzyme Assay: The reaction mixture contains the enzyme extract and L-phenylalanine in a buffer solution. The activity of PAL is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified spectrophotometrically by measuring the increase in absorbance at 290 nm.
A Typical Metabolomics Workflow
The following diagram illustrates a standard workflow for a metabolomics study designed to investigate the effects of a compound like this compound.
Caption: A standard workflow for a plant metabolomics study.
Concluding Remarks
The quantitative analysis of this compound-induced metabolic changes remains a developing area of research. The available data, primarily from comparative studies with glyphosate, suggests that this compound likely impacts key metabolic pathways in plants, including the shikimate pathway and phenylpropanoid biosynthesis. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to conduct further, more detailed investigations into the specific metabolic footprint of this compound. Future metabolomics studies are crucial to fully elucidate the mechanisms of action and the broader metabolic consequences of this compound exposure in various biological systems.
References
- 1. Effect of N-(Phosphonomethyl)glycine on Carbon Assimilation and Metabolism during a Simulated Natural Day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 3. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Changes in Rat Serum after Chronic Exposure to Glyphosate-Based Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Impact on Plasmid RNA Synthesis: A Comparative Analysis of Glyphosate and True Transcriptional Inhibitors
An important clarification regarding the subject of this guide: The initial query centered on "Glyphosine." However, the scientific literature predominantly addresses the well-known herbicide "Glyphosate." this compound is a plant growth regulator, and there is a lack of substantial research on its direct effects on plasmid RNA synthesis.[1] In contrast, Glyphosate is a widely studied compound with known effects on microbial life.[2][3][4] Therefore, this guide will focus on Glyphosate, addressing the likely intent of the original query, and compare its indirect effects with compounds that are well-documented direct inhibitors of RNA synthesis.
This guide provides a comprehensive comparison of Glyphosate with two established inhibitors of RNA synthesis, Rifampicin and Actinomycin D. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of transcriptional inhibition and the effects of these compounds on bacterial systems, including plasmid gene expression.
Mechanisms of Action: An Indirect vs. Direct Inhibition of RNA Synthesis
The primary mode of action of Glyphosate is not the direct inhibition of RNA synthesis. Instead, it targets the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and various microorganisms.[2][5] By inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, Glyphosate disrupts the production of essential amino acids, leading to broader metabolic stress.[2][5] While this can indirectly affect transcription and other cellular processes, it is not a direct inhibitor of RNA polymerase or the transcription process itself. In stark contrast, Rifampicin and Actinomycin D are potent and direct inhibitors of RNA synthesis.
Glyphosate:
-
Target: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[2]
-
Effect: Inhibition of aromatic amino acid synthesis (tyrosine, tryptophan, and phenylalanine).[2][5]
-
Impact on Plasmids: Does not directly inhibit plasmid RNA synthesis. In fact, some studies suggest that Glyphosate can increase the horizontal transfer of conjugative plasmids carrying antibiotic resistance genes.[6][7][8]
Rifampicin:
-
Target: The β-subunit of bacterial DNA-dependent RNA polymerase.[9]
-
Effect: Forms a stable complex with RNA polymerase, blocking the initiation of transcription.[9] It physically prevents the elongation of the RNA chain beyond a few nucleotides.
-
Impact on Plasmids: Directly inhibits the transcription of genes located on plasmids by targeting the bacterial RNA polymerase.
Actinomycin D:
-
Target: Binds to the DNA template.[10]
-
Effect: Intercalates into the DNA, physically obstructing the movement of RNA polymerase along the DNA strand, thereby preventing transcription elongation.[10]
-
Impact on Plasmids: Inhibits the transcription of plasmid-borne genes by preventing RNA polymerase from transcribing the plasmid DNA.
Below are diagrams illustrating these distinct mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory effects of Glyphosate, Rifampicin, and Actinomycin D. It is important to note that a direct comparison of Glyphosate's "inhibitory concentration" on RNA synthesis is not applicable due to its indirect mechanism.
| Compound | Target | Organism/System | Inhibitory Concentration | Citation(s) |
| Glyphosate | EPSP Synthase | Plants, Bacteria, Fungi | Not applicable for direct RNA synthesis inhibition. | [2][3][4] |
| Rifampicin | RNA Polymerase (β-subunit) | Escherichia coli | EC50: ~20 nM | [9] |
| Actinomycin D | DNA Template | Human A2780 cells | Activity at 0.0017 µM | [11] |
| Actinomycin D | DNA Template | Human A549 cells | EC50: 0.000201 µM | [11] |
| Actinomycin D | DNA Template | Human PC3 cells | EC50: 0.000276 µM | [11] |
Experimental Protocols
For researchers aiming to study the inhibition of plasmid RNA synthesis, two key experimental approaches are outlined below: an in vitro transcription inhibition assay and the quantification of plasmid RNA from bacterial cells using qPCR.
Experimental Protocol 1: In Vitro Transcription Inhibition Assay
This protocol allows for the direct assessment of a compound's ability to inhibit RNA synthesis from a plasmid template in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
Plasmid DNA template containing a known promoter and gene
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., α-³²P UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Heparin (to ensure single-round transcription)
-
Test compounds (e.g., Rifampicin, Actinomycin D) dissolved in a suitable solvent (e.g., DMSO)
-
RNA loading buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (urea-PAGE)
-
Phosphorimager or X-ray film for visualization
Procedure:
-
Prepare the Transcription Reaction Mix: In a microcentrifuge tube on ice, combine the transcription buffer, RNAP holoenzyme, and the plasmid DNA template. Incubate at 37°C for 10-15 minutes to allow the formation of the open promoter complex.
-
Add Inhibitor: Add the test compound at various concentrations to the reaction mix. Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., Rifampicin). Incubate for a further 5-10 minutes at 37°C.
-
Initiate Transcription: Add heparin to a final concentration of 100 µg/mL to prevent re-initiation. Immediately add the rNTP mix containing the radiolabeled rNTP to start the transcription reaction.
-
Incubate: Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of RNA loading buffer.
-
Analyze Transcripts: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by size on a denaturing urea-PAGE gel.
-
Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen or X-ray film. Quantify the intensity of the bands corresponding to the full-length transcript to determine the percentage of inhibition at each compound concentration.
Experimental Protocol 2: Quantification of Plasmid RNA in Bacterial Cells by RT-qPCR
This protocol measures the levels of specific plasmid-derived transcripts within bacterial cells after exposure to a potential inhibitor.
Materials:
-
Bacterial culture harboring the plasmid of interest
-
Growth medium (e.g., LB broth)
-
Test compound
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers specific to a plasmid-borne gene and a chromosomal housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Grow the bacterial culture to mid-log phase. Divide the culture into aliquots and treat with different concentrations of the test compound. Include an untreated control. Incubate for a specific duration.
-
RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase and random primers or a gene-specific primer.
-
Quantitative PCR (qPCR): Set up the qPCR reactions in triplicate for each sample. Use primers for the plasmid-specific gene and the chromosomal housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of the plasmid gene by normalizing to the housekeeping gene using the ΔΔCt method. This will show the change in plasmid RNA levels in response to the test compound.[12]
Experimental Workflow Diagram
References
- 1. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Impact of glyphosate (RoundupTM) on the composition and functionality of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. britannica.com [britannica.com]
- 6. Glyphosate escalates horizontal transfer of conjugative plasmid harboring antibiotic resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glyphosate escalates horizontal transfer of conjugative plasmid harboring antibiotic resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. selleckchem.com [selleckchem.com]
- 12. journals.asm.org [journals.asm.org]
A Comparative Analysis of Imazapyr (Polaris) and Glyphosate (Roundup) Efficacy in Weed Management
For researchers and professionals in drug development and agriculture, understanding the nuances of herbicide efficacy is critical for effective vegetation management. This guide provides a side-by-side comparison of two widely used broad-spectrum herbicides: imazapyr, the active ingredient in products like Polaris®, and glyphosate, the active ingredient in Roundup® and other formulations. This comparison is based on their mechanisms of action, experimental efficacy data, and the protocols under which these data were obtained.
Mechanism of Action: Distinct Biochemical Pathways
The herbicidal activity of imazapyr and glyphosate stems from their ability to inhibit specific enzymes essential for plant survival. However, they target different biochemical pathways.
Imazapyr is a member of the imidazolinone chemical family and functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] The disruption of this pathway leads to a cessation of protein synthesis and, ultimately, plant death.[1][2]
Glyphosate , on the other hand, is an organophosphorus compound that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[4][5] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[4][5][6] The shikimate pathway is absent in animals, which is a basis for glyphosate's selective toxicity.[5][7]
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Imazapyr [sitem.herts.ac.uk]
- 4. Glyphosate - Wikipedia [en.wikipedia.org]
- 5. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 6. Glyphosate General Fact Sheet [npic.orst.edu]
- 7. Glyphosate Technical Fact Sheet [npic.orst.edu]
Safety Operating Guide
Proper Disposal of Glyphosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This document provides essential safety and logistical information for the proper disposal of glyphosine (N,N-bis(phosphonomethyl)glycine), ensuring operational integrity and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Always consult the specific Safety Data Sheet (SDS) for the this compound product in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
General Handling:
-
Avoid formation of dust and aerosols.[1]
-
Do not mix this compound waste with other chemicals.[2]
-
Keep waste containers tightly closed in a dry, cool, and well-ventilated place.[2]
Primary Disposal Method: Incineration
The recommended and most definitive method for the proper disposal of this compound waste is incineration . This process should be carried out by a licensed and qualified hazardous waste disposal company.
Operational Plan for Incineration:
-
Preparation of Waste:
-
For solid this compound, the material should be dissolved or mixed with a combustible solvent.[2] While specific solvents and ratios are not detailed in available safety literature, a qualified waste disposal facility will determine the appropriate solvent based on their incineration capabilities.
-
-
Incineration Process:
-
The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
-
Thermal decomposition studies indicate that this compound starts to decompose at temperatures above 198°C, further supporting the efficacy of incineration.
-
Disposal of Contaminated Materials
-
Empty Containers: Uncleaned containers should be treated as the product itself.[2] Do not rinse into drains. Seal and dispose of through a licensed hazardous waste disposal service.
-
Spill Cleanup Materials: Any materials used to clean up this compound spills (e.g., absorbents, PPE) must be collected in a suitable, closed container and disposed of as hazardous waste via incineration.[1]
Unsuitable Disposal Methods
-
Landfill: Do not dispose of this compound in a landfill.
-
Sewer System: Never pour this compound or its solutions down the drain.[1] This can lead to environmental contamination.
Lack of Verified Neutralization Protocols
Extensive searches for specific, validated experimental protocols for the chemical neutralization of this compound in a laboratory setting did not yield reliable, step-by-step procedures. While general neutralization methods for acidic or organophosphorus compounds exist, applying these without specific data on the reaction kinetics, byproducts, and safety considerations for this compound could be hazardous.
Therefore, in-lab neutralization of this compound waste is not recommended without further, specific research and validation.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data regarding disposal parameters for this compound. The table below summarizes the qualitative information gathered.
| Parameter | Guideline | Source |
| Primary Disposal Method | Incineration | Safety Data Sheets |
| Pre-treatment | Dissolve in a combustible solvent | Safety Data Sheets[2] |
| Incinerator Requirements | Equipped with afterburner and scrubber | Safety Data Sheets[2] |
| Empty Container Disposal | Treat as unused product; do not rinse into drains | Safety Data Sheets[2] |
| Spill Residue Disposal | Collect in sealed containers for incineration | Safety Data Sheets[1] |
| In-Lab Neutralization | Not recommended due to lack of specific protocols | N/A |
Mandatory Visualization
The following diagram illustrates the recommended workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Recommended workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Glyphosine
Essential Safety Protocols for Handling Glyphosine
This guide provides immediate safety and logistical information for the handling of this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The required PPE varies based on the concentration of the substance and the specific handling procedures. Always refer to the product's Safety Data Sheet (SDS) for specific recommendations.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. For prolonged contact or high concentrations, select gloves with adequate breakthrough times. According to one safety data sheet, nitrile rubber gloves with a minimum thickness of 0.11 mm can have a breakthrough time of 480 minutes[1]. Some regulations require chemical-resistant gloves when handling concentrations greater than 30%[2].
-
Eye and Face Protection: Always wear safety glasses with side shields. In situations with a risk of splashing, use chemical splash goggles or a face shield[1][2][3].
-
Body Protection: At a minimum, wear a long-sleeved shirt, long pants, and closed-toe shoes[2]. For tasks with a higher potential for exposure, such as mixing, loading, or cleaning equipment, a chemical-resistant apron or coveralls are recommended[2][4].
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient to maintain exposure below acceptable limits or if dusts or mists are generated, a suitable respirator should be worn[3][5].
Quantitative Data for PPE Selection
| PPE Component | Specification | Breakthrough Time (minutes) | Concentration | Source |
| Hand Protection | Nitrile Rubber Gloves | 480 | Not specified | [1] |
| Hand Protection | Chemical-Resistant Gloves | Not specified | > 30% | [2] |
Procedural Guidance
Pre-Handling Checklist:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound product being used[6].
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[3].
-
Assemble all necessary PPE: Have all required PPE readily available and inspect it for any damage before use.
Handling Procedures:
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing[5].
-
Mixing and Diluting: When preparing solutions, do so in a designated area with proper ventilation. Add this compound to the diluent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately contain the area. Use an absorbent material to clean up the spill and dispose of the waste in a sealed, labeled container according to institutional and local regulations[7]. Do not allow the chemical to enter drains[3].
Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Wash gloves before removing them[5].
-
Personal Hygiene: Immediately wash hands and any exposed skin with soap and water after handling.
-
Laundering: Wash contaminated clothing separately from other laundry using detergent and hot water[5]. Discard heavily contaminated clothing[5].
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain[3].
-
Container Disposal: Handle uncleaned containers as you would the product itself. Dispose of them according to approved waste disposal procedures.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Applying Glyphosate? Know How to Choose the Right PPE | Pests in the Urban Landscape [ucanr.edu]
- 3. carlroth.com [carlroth.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. labelsds.com [labelsds.com]
- 6. industriall-union.org [industriall-union.org]
- 7. static.ravensdown.co.nz [static.ravensdown.co.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
